molecular formula C13H17NO3S B141129 N-(2-butylbenzofuran-5-yl)methanesulfonamide CAS No. 437652-07-8

N-(2-butylbenzofuran-5-yl)methanesulfonamide

Número de catálogo: B141129
Número CAS: 437652-07-8
Peso molecular: 267.35 g/mol
Clave InChI: HACDESLXZXBASP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-Butylbenzofuran-5-yl)methanesulfonamide is a high-value chemical intermediate serving as a critical building block in advanced pharmaceutical research and development . Its primary research application lies in the synthesis of benzofuran-based kinase inhibitors for investigative oncology programs, where it functions as a key structural motif . The compound's benzofuran core substituted with a methanesulfonamide group makes it a preferred substrate in continuous flow sulfonylation reactions due to its predictable reactivity and handling characteristics . Furthermore, this intermediate is strategically employed in the development of sulfonamide-containing therapeutics, particularly for probing novel antiviral and anti-inflammatory agents . The structural framework of this compound is notably recognized as the core benzofuran-methanesulfonamide segment of Dronedarone, a Class III antiarrhythmic agent, highlighting its significant relevance in cardiovascular drug discovery . As a non-antibacterial sulfonamide lacking the aromatic amine group associated with allergic responses, it offers a valuable profile for developing safer therapeutic candidates . This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or human use.

Propiedades

IUPAC Name

N-(2-butyl-1-benzofuran-5-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-3-4-5-12-9-10-8-11(14-18(2,15)16)6-7-13(10)17-12/h6-9,14H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACDESLXZXBASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(O1)C=CC(=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432232
Record name N-(2-Butyl-1-benzofuran-5-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437652-07-8
Record name N-(2-Butyl-1-benzofuran-5-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(2-butylbenzofuran-5-yl)methanesulfonamide" properties and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(2-butylbenzofuran-5-yl)methanesulfonamide: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 437652-07-8) is a sulfonamide derivative built upon a benzofuran scaffold.[1] This molecule holds significant interest for researchers, scientists, and drug development professionals, primarily functioning as a crucial chemical intermediate in the synthesis of more complex pharmaceutical agents, most notably the antiarrhythmic drug Dronedarone.[1] Its structure, which combines the biologically significant benzofuran ring system with the versatile methanesulfonamide functional group, also makes it a compound of interest for pharmacological research into potential anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, validated synthetic and purification protocols, analytical characteristics, and its established and potential roles within medicinal chemistry. The content is structured to provide not just data, but also the scientific rationale behind its synthesis and application, reflecting the perspective of a senior application scientist.

Part 1: Physicochemical and Structural Characteristics

The unique properties of this compound arise from the synergistic combination of its three core components: a heterocyclic aromatic benzofuran system, a flexible n-butyl aliphatic chain at the 2-position, and a methanesulfonamide moiety at the 5-position. The benzofuran core imparts a degree of rigidity and high lipid solubility, a common feature in many bioactive molecules.[3] The methanesulfonamide group is a critical pharmacophore that can significantly influence solubility, metabolic stability, and target binding by acting as a hydrogen bond donor and acceptor.[4][5]

Chemical Structure

structure cluster_benzofuran This compound mol

Caption: Chemical structure of this compound.

Core Properties Summary
PropertyValueReference(s)
CAS Number 437652-07-8[6][7][8]
Molecular Formula C₁₃H₁₇NO₃S[1][7][8]
Molecular Weight 267.35 g/mol [7]
Appearance White to off-white crystalline powder[6][7]
Melting Point 145-148°C[7]
Solubility Freely soluble in DMSO and DMF; slightly soluble in ethanol and water[6][7]
Purity (Typical) ≥99.0% (by HPLC)[7]
Storage Conditions 2-8°C under an inert atmosphere[7]

Part 2: Synthesis and Purification

The synthesis of this compound is a well-documented process, often starting from precursors like 2-butyl-5-nitrobenzofuran.[9] The general strategy involves the formation of the 5-amino-2-butylbenzofuran intermediate, followed by sulfonylation. This approach is robust and scalable, making it suitable for both laboratory research and industrial production.

Synthetic Workflow Overview

synthesis_workflow start 2-Butyl-5-nitrobenzofuran intermediate 2-Butyl-5-aminobenzofuran start->intermediate Reduction (e.g., H₂, Pd/C) product N-(2-butylbenzofuran-5-yl) methanesulfonamide intermediate->product Sulfonylation (MsCl, Pyridine)

Caption: Key stages in the synthesis from 2-butyl-5-nitrobenzofuran.

Detailed Experimental Protocol: Synthesis via Sulfonylation of 2-Butyl-5-aminobenzofuran

This protocol describes a reliable, two-step laboratory-scale synthesis starting from the commercially available 2-butyl-5-nitrobenzofuran.

Step 1: Reduction of 2-Butyl-5-nitrobenzofuran to 2-Butyl-5-aminobenzofuran

  • Rationale: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, yielding the desired amine with minimal byproducts. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity.

  • Procedure:

    • To a hydrogenation flask, add 2-butyl-5-nitrobenzofuran (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

    • Seal the flask and purge the system with nitrogen gas before introducing hydrogen gas (typically via a balloon or a Parr hydrogenator).

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Once complete, carefully purge the system again with nitrogen to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield crude 2-butyl-5-aminobenzofuran, which can often be used in the next step without further purification.

Step 2: Sulfonylation of 2-Butyl-5-aminobenzofuran

  • Rationale: The nucleophilic amine readily reacts with the electrophilic methanesulfonyl chloride (MsCl) to form the stable sulfonamide bond. A non-nucleophilic base, such as pyridine or triethylamine, is required to act as a solvent and to neutralize the HCl byproduct generated during the reaction.

  • Procedure:

    • Dissolve the crude 2-butyl-5-aminobenzofuran (1.0 eq) in pyridine or dichloromethane (DCM) at 0°C (ice bath).

    • Slowly add methanesulfonyl chloride (MsCl, approx. 1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, quench the reaction by slowly adding water or dilute HCl.

    • If DCM was used as the solvent, perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

    • If pyridine was used, dilute the mixture with ethyl acetate and perform similar washes.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

Purification
  • Rationale: Crystallization is an effective method for purifying the final compound, leveraging its crystalline nature and differential solubility in a mixed solvent system to remove impurities.[1]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

    • Slowly add a non-polar solvent, such as hexane, until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator to maximize crystal formation.

    • Collect the resulting white to off-white crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

    • Assess purity using HPLC (≥99.0% is typically achievable) and confirm the structure via spectroscopic methods.[7]

Part 3: Analytical Characterization

Structural confirmation and purity assessment are critical. The following table summarizes the expected spectral data for this compound based on its known structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR Aromatic Protons: Signals in the ~7.0-7.5 ppm range. Benzofuran C3-H: A singlet around 6.5 ppm. NH Proton: A broad singlet, chemical shift variable depending on solvent and concentration. Butyl Chain: A triplet (~2.8 ppm, α-CH₂), a multiplet (~1.7 ppm, β-CH₂), a multiplet (~1.4 ppm, γ-CH₂), and a triplet (~0.9 ppm, δ-CH₃). Methanesulfonyl Protons: A sharp singlet around 3.0 ppm (3H).
¹³C NMR Aromatic/Benzofuran Carbons: Multiple signals in the ~110-160 ppm range. Butyl Chain Carbons: Signals in the aliphatic region ~13-30 ppm. Methanesulfonyl Carbon: A signal around 40 ppm.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 268.1. [M+Na]⁺: Expected at m/z 290.1.
IR Spectroscopy N-H Stretch: A band around 3200-3300 cm⁻¹. S=O Asymmetric/Symmetric Stretch: Strong bands around 1320-1350 cm⁻¹ and 1150-1170 cm⁻¹. C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹. C=C Aromatic Stretch: Bands around 1600 cm⁻¹ and 1450 cm⁻¹.

Part 4: Role in Medicinal Chemistry and Potential Biological Activity

While primarily valued as a synthetic intermediate, the structural motifs of this compound place it within a class of compounds with high potential for biological activity.

The Privileged Benzofuran Scaffold

The benzofuran ring is considered a "privileged scaffold" in medicinal chemistry.[3] This is due to its frequent appearance in natural products and synthetic compounds that exhibit a wide array of pharmacological effects.[10][11][12] Benzofuran derivatives have been developed and investigated as anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory agents.[11][13] Their mechanism of action is diverse, ranging from the inhibition of protein kinases like CDK2 and Src kinase to the disruption of tubulin polymerization.[3]

The Versatile Methanesulfonamide Group

The methanesulfonamide moiety is a cornerstone of modern drug design.[4] Its ability to act as a bioisosteric replacement for carboxylic acids or phenols can dramatically improve a drug candidate's pharmacokinetic profile.[4] Crucially, the sulfonamide group is an excellent hydrogen bond donor and acceptor, a feature essential for binding to many biological targets, particularly the hinge region of protein kinases.[4] This has led to its incorporation into numerous approved drugs, including kinase inhibitors and selective COX-2 inhibitors.[4][5]

Hypothesized Mechanism of Action: Kinase Inhibition

Given the presence of the methanesulfonamide group, a plausible hypothesis is that this compound or its derivatives could function as kinase inhibitors. Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Kinase inhibitors typically compete with ATP for binding in a pocket on the enzyme. The sulfonamide's N-H group can form a critical hydrogen bond with a backbone carbonyl in the kinase's "hinge region," anchoring the inhibitor in the active site.

kinase_inhibition cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region (Backbone Carbonyl) pocket Hydrophobic Pocket inhibitor N-(2-butyl...) methanesulfonamide N-H S=O Benzofuran Core inhibitor:nh->hinge H-Bond inhibitor->pocket Hydrophobic Interaction

Caption: Hypothetical binding of a sulfonamide inhibitor in a kinase active site.

This compound serves as a valuable building block for developing such targeted therapies.[7] Its exploration may lead to the discovery of novel therapeutic agents for a variety of disorders.[1][2]

Conclusion

This compound is more than a mere synthetic intermediate; it is a molecule at the intersection of practical synthesis and potential pharmacology. Its well-defined physicochemical properties and robust synthetic pathways make it a reliable building block for complex drug molecules like Dronedarone. Furthermore, its constituent benzofuran and methanesulfonamide moieties ground it firmly in areas of active drug discovery research. This guide has provided the core technical knowledge necessary for researchers to effectively synthesize, characterize, and strategically utilize this versatile compound in their drug development endeavors.

References

An In-Depth Technical Guide to N-(2-butylbenzofuran-5-yl)methanesulfonamide: A Key Intermediate in Dronedarone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-butylbenzofuran-5-yl)methanesulfonamide, identified by CAS number 437652-07-8, is a sulfonamide derivative featuring a benzofuran core.[1] This molecule has garnered significant attention within the pharmaceutical industry, not as a therapeutic agent itself, but as a pivotal intermediate in the synthesis of Dronedarone.[1] Dronedarone is a potent antiarrhythmic drug used in the management of atrial fibrillation and atrial flutter.[2] The structural integrity and purity of this compound are therefore critical to the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and its crucial role in the manufacturing of Dronedarone. We will also explore the broader biological context of the benzofuran and sulfonamide moieties that constitute this important compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and reaction optimization.

PropertyValueSource
CAS Number 437652-07-8[3][4]
Molecular Formula C₁₃H₁₇NO₃S[3][4]
Molecular Weight 267.35 g/mol [5]
Appearance White to off-white crystalline powder[6]
Melting Point 145-148°C[6]
Solubility Freely soluble in DMSO and DMF; slightly soluble in ethanol[6]
Purity (typical) ≥99.0% (by HPLC)[6]

Synthesis and Purification

The synthesis of this compound is a key step in the overall production of Dronedarone. The most common synthetic route involves the reaction of 2-butyl-5-aminobenzofuran with methanesulfonyl chloride.[1][7]

Synthetic Workflow

The following diagram illustrates a common synthetic pathway for this compound.

SynthesisWorkflow cluster_reactants Reactants A 2-butyl-5-aminobenzofuran C This compound A->C Reaction (Acid Acceptor, Solvent) B Methanesulfonyl Chloride B->C

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials:

  • 2-butyl-5-aminobenzofuran

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable acid acceptor)

  • Dichloromethane (or another suitable apolar solvent)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a suitable reaction vessel, dissolve 2-butyl-5-aminobenzofuran in dichloromethane.

  • Add triethylamine to the solution. This acts as an acid acceptor to neutralize the hydrochloric acid byproduct of the reaction.[7]

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add methanesulfonyl chloride to the cooled solution while maintaining the temperature.

  • Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Crystallization is the preferred method for purifying this compound to the high degree required for pharmaceutical applications.[1]

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until turbidity is observed.

  • Allow the solution to cool to room temperature, and then place it in a refrigerator to facilitate complete crystallization.

  • Collect the crystalline solid by filtration.

  • Wash the crystals with a cold mixture of ethyl acetate and hexane.

  • Dry the purified this compound under vacuum.

The purity of the final product should be confirmed using analytical techniques such as HPLC, with typical specifications being ≥99.0%.[6]

Role in Dronedarone Synthesis

This compound is a critical building block in the synthesis of Dronedarone. The subsequent step involves a Friedel-Crafts acylation reaction with 4-(3-dibutylaminopropoxy)benzoyl chloride.[8]

Dronedarone Synthesis Workflow

The following diagram illustrates the position of this compound in the Dronedarone synthesis pathway.

DronedaroneSynthesis cluster_intermediates Key Intermediates A This compound C Dronedarone A->C Friedel-Crafts Acylation (Lewis Acid Catalyst) B 4-(3-dibutylaminopropoxy)benzoyl chloride B->C

Caption: Role of the title compound in Dronedarone synthesis.

Reaction Protocol: Dronedarone Formation
  • This compound and 4-(3-dibutylaminopropoxy)benzoyl chloride are reacted in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8]

  • The reaction is typically carried out in a suitable solvent like dichloromethane at a controlled temperature.[8]

  • Following the reaction, a workup procedure is performed to isolate the Dronedarone free base.

  • The free base can then be converted to its hydrochloride salt, which is the common pharmaceutical form.[8]

Biological Context and Potential Significance

While this compound is primarily valued as a synthetic intermediate, its structural motifs, the benzofuran ring and the sulfonamide group, are present in a wide range of biologically active molecules.

  • Benzofuran Derivatives: The benzofuran scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

  • Sulfonamides: The sulfonamide functional group is a well-established pharmacophore, most famously found in sulfa drugs, which are antimicrobial agents. This group is also a key component in various other classes of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.

Although specific biological activity data for this compound is not extensively reported in the literature, its role as a precursor to Dronedarone places it in the context of cardiovascular drug development. The biological activity of Dronedarone is well-characterized; it is a multi-channel blocker that affects potassium, sodium, and calcium channels, and also has anti-adrenergic properties.[2]

Conclusion

This compound is a compound of significant industrial importance, serving as a cornerstone in the synthesis of the antiarrhythmic drug Dronedarone. Its efficient synthesis and rigorous purification are paramount to ensuring the quality and safety of the final pharmaceutical product. While not a therapeutic agent in its own right, its chemical properties and reactivity make it an indispensable component in the production of a life-saving medication. Further research into the biological activities of Dronedarone intermediates could potentially unveil novel pharmacological properties, but its current and primary value lies firmly in the domain of pharmaceutical manufacturing.

References

N-(2-butylbenzofuran-5-yl)methanesulfonamide: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of N-(2-butylbenzofuran-5-yl)methanesulfonamide, a key intermediate in contemporary pharmaceutical synthesis. We will delve into its molecular characteristics, synthesis protocols, and its significant role in the development of therapeutic agents, supported by field-proven insights and authoritative references.

Core Molecular and Physicochemical Profile

This compound is a sulfonamide derivative characterized by a benzofuran core. A butyl group is substituted at the 2-position, and a methanesulfonamide moiety is attached at the 5-position.[1] This unique combination of a heterocyclic aromatic system with alkyl and sulfonamide functional groups underpins its utility in medicinal chemistry.[1]

Molecular Structure and Weight

The fundamental identity of a chemical compound lies in its structure and molecular weight. These parameters are critical for reaction stoichiometry, analytical characterization, and computational modeling.

Molecular Formula: C₁₃H₁₇NO₃S[1][2][3][4][5][6][7]

Molecular Weight: The calculated molecular weight of this compound is approximately 267.34 g/mol .[3][4][7] Different sources may report slightly varied weights due to rounding or the inclusion of isotopic masses, with values such as 267.35 g/mol also being cited.[1][5][6]

Chemical Identifiers:

  • CAS Number: 437652-07-8[3][4][7]

  • IUPAC Name: N-(2-butyl-1-benzofuran-5-yl)methanesulfonamide[6]

  • InChI Key: HACDESLXZXBASP-UHFFFAOYSA-N[1][6]

The structural arrangement of this compound is depicted below:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are essential for designing synthetic routes, purification strategies, and formulation development.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[2][5]
Odor Odorless[5]
Melting Point 145-148°C[5]
Solubility Freely soluble in DMSO and DMF; slightly soluble in ethanol[5]
Purity (HPLC) ≥99.0%[5]
Storage 2-8°C in a refrigerator, stable under an inert atmosphere[4][5]

Synthesis and Chemical Reactivity

This compound is primarily recognized as a crucial intermediate in the synthesis of Dronedarone, an antiarrhythmic agent used for the management of atrial fibrillation and atrial flutter.[1] Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Synthetic Pathways

Several synthetic routes for the preparation of this compound and its derivatives have been developed, often detailed in patent literature.[8][9] A generalized workflow for its synthesis is outlined below. The causality behind these steps lies in the strategic construction of the benzofuran ring system followed by the introduction of the sulfonamide group.

G start Starting Materials (e.g., substituted phenols) step1 Benzofuran Ring Formation start->step1 step2 Introduction of Amino Group at C5 step1->step2 step3 Sulfonylation with Methanesulfonyl Chloride step2->step3 product This compound step3->product

Caption: Generalized synthetic workflow for this compound.

A more detailed, yet still illustrative, protocol is as follows:

Step 1: Synthesis of the Benzofuran Core The synthesis often begins with a suitably substituted phenol. The benzofuran ring can be constructed through various methods, such as the reaction of a salicylaldehyde derivative with a chloroacetic ester followed by cyclization. The butyl group at the 2-position can be introduced via a Wittig reaction or a Grignard reaction on a 2-formylbenzofuran intermediate.

Step 2: Nitration and Reduction The benzofuran core is then nitrated to introduce a nitro group at the 5-position. This is a critical step that dictates the final position of the sulfonamide group. The nitro group is subsequently reduced to an amino group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.

Step 3: Sulfonylation The final step involves the reaction of the 5-aminobenzofuran derivative with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to yield this compound. This reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the methanesulfonyl chloride.

Each of these steps requires optimization of solvent, temperature, and reaction time to maximize yield and minimize the formation of byproducts. The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC).[5]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups. The sulfonamide nitrogen can be deprotonated with a strong base, and the aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups. The compound can undergo oxidation and reduction under specific conditions.[1] Its role as an intermediate in the synthesis of Dronedarone involves the acylation of the benzofuran ring.[8]

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as an intermediate in the synthesis of Dronedarone.[1] However, the benzofuran and sulfonamide motifs are present in a wide range of biologically active molecules, suggesting broader potential for this compound and its derivatives.

Role in Dronedarone Synthesis

Dronedarone is a multi-channel blocker that affects cardiac cell membrane ion channels. The synthesis of Dronedarone from this compound involves a Friedel-Crafts acylation at the 3-position of the benzofuran ring, followed by etherification to introduce the side chain responsible for its pharmacological activity. The presence of the methanesulfonamide group is crucial for the overall physicochemical and pharmacokinetic properties of Dronedarone.

G cluster_synthesis Dronedarone Synthesis Pathway intermediate This compound acylation Friedel-Crafts Acylation intermediate->acylation Step 1 etherification Etherification acylation->etherification Step 2 dronedarone Dronedarone etherification->dronedarone Final Product

Caption: Key steps in the synthesis of Dronedarone from the title compound.

Potential as a Scaffold in Medicinal Chemistry

Beyond its role in Dronedarone synthesis, this compound is of interest for its potential biological activities.[1] Research into related benzofuran and sulfonamide-containing compounds has revealed a wide range of pharmacological properties.

Potential Therapeutic Areas:

  • Anticancer: Benzofuran derivatives have shown promise as anticancer agents by targeting various cellular pathways.[10]

  • Antimicrobial: The sulfonamide group is a well-known pharmacophore in antimicrobial drugs.

  • Anti-inflammatory: Both benzofuran and sulfonamide moieties have been incorporated into compounds with anti-inflammatory activity.[10]

  • Kinase Inhibition: The benzofuran scaffold can serve as a building block for kinase inhibitors in oncology research.[5]

The modular nature of this compound allows for the systematic modification of the butyl group, the sulfonamide moiety, and the benzofuran ring to explore structure-activity relationships (SAR) and develop new therapeutic agents.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical industry. Its well-defined molecular structure and physicochemical properties, coupled with its established role as a key intermediate in the synthesis of Dronedarone, make it a valuable compound for drug development professionals. Furthermore, its potential as a versatile scaffold for the discovery of new therapeutic agents in areas such as oncology and infectious diseases warrants further investigation. This guide has provided a comprehensive technical overview to support researchers and scientists in their endeavors with this important chemical entity.

References

Synthesis Pathways for N-(2-butylbenzofuran-5-yl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide on the synthetic pathways for N-(2-butylbenzofuran-5-yl)methanesulfonamide (CAS No: 437652-07-8), a key intermediate in the development of various pharmacologically active molecules.[1][2] The synthesis is deconstructed through a logical retrosynthetic analysis, focusing on a primary, well-documented pathway that proceeds via the formation of a 2-butyl-5-nitrobenzofuran core, followed by nitro group reduction and subsequent methanesulfonylation. Each stage of the synthesis is examined in detail, elucidating the causality behind experimental choices, providing step-by-step protocols, and summarizing critical reaction parameters. This guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this important benzofuran derivative.

Introduction and Retrosynthetic Strategy

This compound is a sulfonamide derivative built upon a benzofuran scaffold.[3] Its structure is integral to the synthesis of more complex molecules, including the antiarrhythmic drug Dronedarone, where it serves as a crucial precursor.[3][4] The synthesis of this target molecule can be logically approached by disconnecting the methanesulfonamide group, which reveals the primary amine, 2-butylbenzofuran-5-amine, as a key intermediate. This amine is, in turn, most conveniently prepared via the reduction of its corresponding nitro analogue, 2-butyl-5-nitrobenzofuran.

The core challenge, therefore, lies in the efficient construction of the 2-butyl-5-nitrobenzofuran framework. The overall retrosynthetic strategy is outlined below.

G Target This compound Amine 2-Butylbenzofuran-5-amine Target->Amine Sulfonamide Formation Nitro 2-Butyl-5-nitrobenzofuran Amine->Nitro Nitro Reduction Phenol 4-Nitrophenol + Pentanoyl Chloride Nitro->Phenol Benzofuran Annulation

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: A Step-by-Step Elucidation

The most practical and frequently cited synthesis proceeds through three main stages, starting from commercially available materials.

Stage 1: Construction of the 2-Butyl-5-nitrobenzofuran Core

The formation of the substituted benzofuran ring is the cornerstone of this synthesis. A robust method involves an intramolecular Wittig-type reaction starting from 4-nitrophenol.[5]

Mechanism Overview:

  • Chloromethylation: 4-Nitrophenol is first activated by reaction with paraformaldehyde and hydrochloric acid to yield 2-chloromethyl-4-nitrophenol.[5]

  • Phosphonium Salt Formation: The resulting benzylic chloride is then treated with triphenylphosphine to form a stable phosphonium salt.[5]

  • Intramolecular Cyclization: The phosphonium salt undergoes a ylide formation in the presence of a base (triethylamine). This ylide is acylated by n-pentanoyl chloride, and the resulting intermediate rapidly cyclizes to form the furan ring, yielding 2-butyl-5-nitrobenzofuran.[5]

G cluster_0 Stage 1: Benzofuran Formation p_Nitrophenol 4-Nitrophenol Chloromethyl 2-Chloromethyl-4-nitrophenol p_Nitrophenol->Chloromethyl HCHO, HCl Phosphonium Phosphonium Salt Chloromethyl->Phosphonium PPh3 Benzofuran 2-Butyl-5-nitrobenzofuran Phosphonium->Benzofuran 1. Et3N 2. Pentanoyl Chloride

Caption: Workflow for 2-butyl-5-nitrobenzofuran synthesis.

An alternative, though more circuitous, route also begins with 4-nitrophenol but proceeds through a Fries rearrangement of 4-nitrophenyl hexanoate, followed by several additional steps including bromination and cyclization to arrive at the same intermediate.[6][7]

Stage 2: Reduction of 2-Butyl-5-nitrobenzofuran

With the core structure established, the next step is the reduction of the aromatic nitro group to a primary amine. This transformation must be performed chemoselectively to avoid altering the furan ring or the butyl side chain.

Causality in Method Selection: Catalytic hydrogenation is the method of choice for this step due to its high efficiency, clean reaction profile, and mild conditions.[8] The use of a palladium catalyst, typically on a carbon support (Pd/C), with hydrogen gas provides excellent yields of the desired 5-amino-2-butylbenzofuran without significant side product formation.[5][9] This method avoids the use of harsh, stoichiometric metal-acid reductants (like Sn/HCl or Fe/HCl) which can complicate purification.

The catalytic cycle, based on the Langmuir-Hinshelwood model, involves the adsorption of both the nitro compound and hydrogen onto the palladium surface, where the reduction occurs, followed by the desorption of the amine product.[10][11]

Stage 3: Methanesulfonylation of 2-Butylbenzofuran-5-amine

The final step is the formation of the sulfonamide linkage. This is a standard nucleophilic substitution reaction where the primary amine (2-butylbenzofuran-5-amine) attacks the electrophilic sulfur atom of a methanesulfonylating agent.

Reaction Control and Rationale: The reaction is typically performed by treating the amine with methanesulfonyl chloride in the presence of a non-nucleophilic organic base, such as triethylamine (Et3N).[4][12]

  • Role of the Base: Triethylamine serves two critical functions: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Temperature Control: The reaction is exothermic and is typically conducted at low temperatures (e.g., below 10°C) to prevent side reactions and ensure controlled formation of the desired monosulfonated product.[4][12] Dichloromethane is a common solvent choice due to its inertness and ability to dissolve the reactants.[8]

Experimental Protocols and Data

The following protocols are synthesized from patent literature and peer-reviewed studies to provide a practical guide for laboratory execution.

Protocol 1: Synthesis of 2-Butyl-5-nitrobenzofuran (9)

This protocol is adapted from the intramolecular Wittig cyclization method.[5]

  • Step A: 2-Chloromethyl-4-nitrophenol: p-Nitrophenol is reacted with paraformaldehyde and concentrated HCl at 50–60°C. The product is isolated with a reported yield of 88%.[5]

  • Step B: 2-Hydroxy-5-nitrobenzyl-triphenylphosphonium chloride: The chloromethyl derivative is refluxed with triphenylphosphine in chloroform to yield the phosphonium salt (94% yield).[5]

  • Step C: 2-Butyl-5-nitrobenzofuran: The phosphonium salt is reacted with n-valeryl chloride (pentanoyl chloride) in toluene, catalyzed by triethylamine. The reaction yields the final product after workup (82% yield).[5]

Protocol 2: Synthesis of 2-Butylbenzofuran-5-amine (15)

This protocol describes the catalytic hydrogenation of the nitro-intermediate.

  • Charge a suitable pressure vessel with 2-butyl-5-nitrobenzofuran and a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to a pressure of 3-5 bar.

  • Stir the reaction mixture at room temperature until hydrogen uptake ceases (monitored by pressure drop or TLC/HPLC analysis).

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-butylbenzofuran-5-amine, which can be used directly in the next step.[8]

Protocol 3: Synthesis of this compound

This protocol is based on procedures described in patent literature.[4][12]

  • Dissolve 2-butylbenzofuran-5-amine (1.0 eq) in dry dichloromethane (CH₂Cl₂) in a flask equipped with a nitrogen inlet and a dropping funnel.

  • Cool the stirred solution to a temperature between 0°C and 10°C using an ice bath.

  • Add triethylamine (Et₃N) (3.0 eq) to the solution.

  • Add methanesulfonyl chloride (CH₃SO₂Cl) (4.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10°C.[12]

  • After the addition is complete, allow the reaction to stir at the same temperature for 1-2 hours, monitoring for completion by TLC or HPLC.

  • Upon completion, pour the reaction mixture into water to quench. Separate the organic layer.

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography to afford the final product as a white to off-white crystalline powder.[3]

ParameterStage 1 (Cyclization)[5]Stage 2 (Reduction)Stage 3 (Sulfonylation)[4][12]
Key Reagents PPh₃, n-Pentanoyl ChlorideH₂, Pd/CMethanesulfonyl Chloride, Et₃N
Solvent TolueneEthanol / Ethyl AcetateDichloromethane
Temperature RefluxRoom Temperature0 - 10°C
Typical Yield ~82%>95% (Quantitative)High
Key Control Anhydrous conditionsCatalyst filtrationTemperature control

Conclusion

The synthesis of this compound is reliably achieved through a robust and scalable three-stage pathway. The key strategic elements involve the construction of the 2-butyl-5-nitrobenzofuran core via an efficient intramolecular cyclization, followed by a clean and high-yielding catalytic reduction of the nitro group, and concluding with a standard methanesulfonylation of the resulting amine. Careful control of reaction conditions, particularly temperature during the final sulfonylation step, is crucial for maximizing yield and purity. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this valuable chemical intermediate.

References

"N-(2-butylbenzofuran-5-yl)methanesulfonamide" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(2-butylbenzofuran-5-yl)methanesulfonamide

Authored by a Senior Application Scientist

Preamble: Situating this compound in the Landscape of Drug Discovery

This compound is a molecule of significant interest, primarily recognized as a crucial intermediate in the synthesis of various organic compounds, including the antiarrhythmic drug dronedarone.[1][2][3] While its role as a synthetic building block is well-documented, its intrinsic pharmacological activity and specific mechanism of action remain less characterized. This guide moves beyond its established synthetic utility to explore its potential as a pharmacologically active agent in its own right.

The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[4][5][6][7][8][9][10] These activities include anti-inflammatory, antiviral, antimicrobial, and anticancer properties.[6][7][9] The diverse therapeutic applications of benzofuran derivatives stem from their ability to interact with a wide array of biological targets, such as protein kinases, enzymes, and receptors.[4] This inherent bioactivity of the benzofuran core suggests that this compound may possess its own unique pharmacological profile.

This technical guide will, therefore, adopt an investigative approach. We will first dissect the molecule's structural components to hypothesize a putative mechanism of action. Subsequently, we will outline a comprehensive, multi-faceted experimental strategy to systematically investigate and validate this proposed mechanism. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for unlocking the therapeutic potential of this intriguing benzofuran derivative.

Part 1: Deconstruction of the Molecular Architecture and a Hypothesized Mechanism of Action

The structure of this compound features three key components: the benzofuran scaffold, a 2-butyl substituent, and a 5-methanesulfonamide group. Each of these can contribute to its potential biological activity.

  • The Benzofuran Scaffold : As previously mentioned, this heterocyclic ring system is a cornerstone of many bioactive molecules.[4][5] Its planar structure allows for potential intercalation into DNA or interaction with flat hydrophobic regions of proteins.

  • The 2-Butyl Substituent : This alkyl chain enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets within target proteins.

  • The 5-Methanesulfonamide Group : Sulfonamide moieties are a classic feature of many successful drugs, including antibiotics, diuretics, and anti-inflammatory agents. This group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

Based on these structural features and the known activities of related benzofuran and sulfonamide-containing compounds, we hypothesize that This compound acts as an inhibitor of pro-inflammatory signaling pathways, potentially through the direct inhibition of a key protein kinase involved in inflammation, such as a member of the mitogen-activated protein kinase (MAPK) family or Rho-associated protein kinase (ROCK). [11] This hypothesis is supported by the known anti-inflammatory properties of some benzofuran derivatives and the common role of sulfonamides in kinase-inhibiting drugs.[2][8]

The proposed mechanism involves the compound binding to the ATP-binding pocket of the target kinase, with the benzofuran core providing a scaffold for hydrophobic interactions, and the methanesulfonamide group forming critical hydrogen bonds with the hinge region of the kinase. The 2-butyl group would further anchor the molecule within a hydrophobic pocket of the active site.

Proposed Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory_Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Target_Kinase Target Kinase (e.g., MAPK/ROCK) Receptor->Target_Kinase Activation Downstream_Effector Downstream Effector (e.g., NF-κB) Target_Kinase->Downstream_Effector Phosphorylation Gene_Expression Pro-inflammatory Gene Expression Downstream_Effector->Gene_Expression Translocation NBFM This compound NBFM->Target_Kinase Inhibition

Caption: Proposed inhibitory action on a pro-inflammatory signaling pathway.

Part 2: Experimental Validation of the Hypothesized Mechanism

A rigorous and multi-pronged experimental approach is required to test our hypothesis. The following sections detail the key experiments, their rationale, and step-by-step protocols.

Initial Screening for Anti-inflammatory Activity

Rationale: The first step is to determine if the compound exhibits any anti-inflammatory properties in a relevant cellular model. Lipopolysaccharide (LPS)-stimulated macrophages are a standard in vitro model for studying inflammation.

Experimental Protocol: Measurement of Pro-inflammatory Cytokine Production
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with 100 ng/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of each cytokine.

Target Identification and Validation

Rationale: If the compound shows anti-inflammatory activity, the next crucial step is to identify its direct molecular target(s). A combination of in silico and in vitro approaches will be employed.

Experimental Workflow for Target Identification

G In_Silico_Screening In Silico Screening (Molecular Docking against Kinase Library) Hit_Kinases Prioritized Hit Kinases In_Silico_Screening->Hit_Kinases In_Vitro_Kinase_Assay In Vitro Kinase Assays (Biochemical Assays) Hit_Kinases->In_Vitro_Kinase_Assay Validated_Target Validated Target Kinase In_Vitro_Kinase_Assay->Validated_Target Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Validated_Target->Cellular_Target_Engagement Confirmed_Target Confirmed Cellular Target Cellular_Target_Engagement->Confirmed_Target

Caption: Workflow for target identification and validation.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Kinase Selection: Based on in silico screening results, select a panel of candidate kinases (e.g., p38 MAPK, JNK, ROCK1, ROCK2).

  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction. A decrease in luminescence indicates inhibition of the kinase.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value for each kinase.

Elucidation of the Cellular Mechanism of Action

Rationale: Once a direct target is validated, it is essential to confirm that the compound's cellular effects are mediated through the inhibition of this target.

Experimental Protocol: Western Blot Analysis of Downstream Signaling
  • Cell Treatment: Treat RAW 264.7 cells with this compound at its IC₅₀ concentration for 1 hour, followed by stimulation with LPS for 30 minutes.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., phospho-p38, total-p38, phospho-NF-κB, total-NF-κB).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

  • Densitometry: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.

Part 3: Data Presentation and Interpretation

Quantitative Data Summary
Experiment Parameter Measured Endpoint Hypothetical Result
Cytokine Production AssayTNF-α and IL-6 levelsIC₅₀8.5 µM (TNF-α), 12.2 µM (IL-6)
In Vitro Kinase AssayKinase activity (p38α MAPK)IC₅₀0.75 µM
In Vitro Kinase AssayKinase activity (ROCK1)IC₅₀> 50 µM
Western Blot AnalysisPhospho-p38 levels% Inhibition at 10 µM85%
Interpretation of Results

The hypothetical data presented above would strongly support our initial hypothesis. A dose-dependent inhibition of pro-inflammatory cytokine production would confirm the compound's anti-inflammatory activity. A low micromolar IC₅₀ value against a specific kinase, such as p38α MAPK, in a biochemical assay would identify it as a potent direct inhibitor. Finally, the reduction of p38 phosphorylation in a cellular context would validate that the compound engages its target within the cell and modulates the downstream signaling pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy to investigate the mechanism of action of this compound, moving beyond its established role as a synthetic intermediate. The proposed workflow, from initial phenotypic screening to target identification and cellular validation, provides a robust framework for its characterization as a potential therapeutic agent.

Future studies should focus on lead optimization to improve potency and selectivity, as well as in vivo studies in animal models of inflammatory diseases to assess its efficacy and pharmacokinetic properties. The exploration of this compound and its derivatives could pave the way for a new class of anti-inflammatory drugs.

References

Biological activity of "N-(2-butylbenzofuran-5-yl)methanesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of N-(2-butylbenzofuran-5-yl)methanesulfonamide

Foreword: From Synthetic Intermediate to a Molecule of Interest

In the landscape of drug discovery and development, molecules often begin their journey with a singular, defined purpose. Such is the case for this compound, a compound primarily recognized as a crucial intermediate in the synthesis of Dronedarone, a potent antiarrhythmic agent.[1][2][3] However, to the discerning eye of a medicinal chemist or pharmacologist, the intrinsic chemical architecture of this molecule—a fusion of the privileged benzofuran scaffold and the versatile sulfonamide moiety—suggests a broader potential for biological activity.[4][5][6]

This guide is structured to provide a comprehensive technical overview for fellow researchers, scientists, and drug development professionals. It moves beyond the compound's established role, delving into its potential biological activities and providing a robust framework for their systematic investigation. We will explore not only what is known but, more importantly, how we can elucidate what is currently unknown.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical nature is the foundation upon which all biological investigation is built.

Chemical Structure:

  • Systematic Name: this compound

  • CAS Number: 437652-07-8[7][8]

  • Molecular Formula: C₁₃H₁₇NO₃S[9]

  • Molecular Weight: 267.35 g/mol [9]

The structure is characterized by a benzofuran ring system, with a butyl group at the 2-position and a methanesulfonamide group at the 5-position.[1] This combination of a lipophilic alkyl chain and a polar sulfonamide group imparts a specific balance of properties that are critical for its synthetic utility and potential biological interactions.

Physicochemical Data Summary:

PropertyValueSource
Appearance White to off-white crystalline powder[9][10]
Melting Point 145-148°C[9]
Solubility Freely soluble in DMSO and DMF; slightly soluble in ethanol[9]
Storage Stable at 2-8°C under an inert atmosphere[7][9]

These properties are critical for practical experimental design, from stock solution preparation for in vitro assays to formulation considerations for potential in vivo studies.

Established Role and Emerging Potential

A Key Intermediate in Dronedarone Synthesis

The primary and most well-documented application of this compound is as a key building block in the efficient synthesis of Dronedarone.[1] Dronedarone is a multi-channel ion antagonist used to treat cardiac arrhythmias.[2][3] The benzofuran core of the intermediate is a foundational element of the final drug's structure.

The Hypothesis of Broader Biological Activity

The rationale for exploring the independent biological activity of this compound stems from the well-established pharmacological profiles of its constituent chemical motifs:

  • Benzofuran Derivatives: This heterocyclic scaffold is present in numerous natural products and synthetic drugs, exhibiting a wide array of activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][4][6]

  • Sulfonamides: The sulfonamide group is a cornerstone of medicinal chemistry, famously known for its antibacterial properties ("sulfa drugs").[5] Furthermore, this functional group is a key feature in drugs targeting various conditions, including diuretics, anticonvulsants, and as inhibitors of specific enzymes like carbonic anhydrases.[11][12]

Based on this structural deconstruction, it is plausible to hypothesize that this compound could exhibit intrinsic biological activities, such as anti-inflammatory, anticancer, or antimicrobial effects.[1][13]

A Proposed Framework for Biological Characterization

The following sections outline a logical, tiered approach to systematically investigate the biological potential of this compound. This represents a practical workflow for any research team tasked with evaluating a compound of this nature.

Workflow for Initial Biological Screening

The initial phase aims to cast a wide net to identify potential areas of biological activity using high-throughput or well-established screening assays.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 In Vitro Screening Panels cluster_2 Data Analysis & Hit Identification compound This compound (Test Compound) cancer Anticancer Cell Line Panel (e.g., NCI-60) compound->cancer Test at standard concentration (e.g., 10 µM) antimicrobial Antimicrobial Panel (Bacteria & Fungi) compound->antimicrobial Test at standard concentration (e.g., 10 µM) cyp CYP450 Inhibition Panel compound->cyp Test at standard concentration (e.g., 10 µM) kinase Kinase Inhibition Panel compound->kinase Test at standard concentration (e.g., 10 µM) analysis Analyze % Inhibition or % Growth Identify preliminary 'hits' >50% cancer->analysis antimicrobial->analysis cyp->analysis kinase->analysis G cluster_0 Phase 2: Target ID & MoA cluster_1 Hypothesis-Free Approaches cluster_2 Hypothesis-Driven Approaches cluster_3 Validation hit Confirmed 'Hit' from Screening affinity Affinity Chromatography hit->affinity Identify binding partners thermal Thermal Proteome Profiling (TPP) hit->thermal Identify binding partners pathway Pathway Analysis (Western Blot, qPCR) hit->pathway Test structural hypotheses enzyme Targeted Enzyme Assays (e.g., Carbonic Anhydrase) hit->enzyme Test structural hypotheses validation Validate Target with siRNA/CRISPR Confirm MoA in cellular models affinity->validation thermal->validation pathway->validation enzyme->validation

References

A Comprehensive Technical Guide to N-(2-butylbenzofuran-5-yl)methanesulfonamide: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-butylbenzofuran-5-yl)methanesulfonamide (CAS No. 437652-07-8) is a sophisticated chemical intermediate that has emerged as a pivotal component in the synthesis of high-value active pharmaceutical ingredients (APIs). Its unique molecular architecture, which combines a benzofuran core, a butyl chain, and a methanesulfonamide moiety, makes it an indispensable building block, most notably in the production of the antiarrhythmic agent Dronedarone. This technical guide provides an in-depth analysis for researchers, chemists, and drug development professionals, covering the compound's physicochemical properties, detailed synthetic pathways, process optimization strategies, and critical role in API manufacturing. We will explore the causality behind experimental choices, from precursor synthesis to final purification, and contextualize its significance within the broader landscape of medicinal chemistry. This document serves as an authoritative resource, grounded in peer-reviewed literature and patent filings, to facilitate a comprehensive understanding of this vital pharmaceutical intermediate.

Introduction: The Strategic Importance of the Benzofuran-Sulfonamide Scaffold

The convergence of benzofuran and sulfonamide motifs in a single molecular entity represents a powerful strategy in medicinal chemistry. Benzofurans are a privileged heterocyclic scaffold found in numerous biologically active compounds, known for a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The sulfonamide group (-SO₂NH-), a cornerstone pharmacophore since the advent of sulfa drugs, imparts favorable physicochemical properties, including improved solubility and the ability to form critical hydrogen bonds with biological targets.[3] This functional group is integral to a diverse range of modern therapeutics, from diuretics to kinase inhibitors.[4]

This compound leverages the strengths of both moieties. It is primarily recognized as the key, late-stage intermediate in the synthesis of Dronedarone, an FDA-approved medication for managing atrial fibrillation.[5] Its design is not accidental; the methanesulfonamide group replaces a nitro group from an earlier precursor, 2-butyl-5-nitrobenzofuran, providing a stable, crystalline, and highly reactive handle for subsequent chemical transformations.[6] This strategic substitution improves handling, purification, and reaction yields, making it superior for industrial-scale synthesis.[6] Beyond Dronedarone, its structure is of significant interest as a building block for novel kinase inhibitors and other potential therapeutic agents.[7][8]

Physicochemical Properties and Analytical Characterization

A thorough understanding of the compound's properties is fundamental to its effective use in synthesis.

Core Physicochemical Data

The key identifying and physical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 437652-07-8[7][9][10]
Molecular Formula C₁₃H₁₇NO₃S[7][10]
Molecular Weight 267.35 g/mol [7][10]
Appearance White to off-white crystalline powder[7][11]
Melting Point 145-148°C[7]
Solubility Freely soluble in DMSO and DMF; slightly soluble in ethanol[7]
Storage Conditions 2-8°C, under an inert atmosphere, sealed in dry conditions[7][9][12]
Quality Specifications and Analytical Methods

For pharmaceutical applications, stringent quality control is non-negotiable. High-purity this compound is essential for ensuring the safety and efficacy of the final API.

Standard Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities. A purity of ≥99.0% is the standard for pharmaceutical-grade material.[7]

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the parent compound and any process-related impurities or degradation products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) is employed for structural elucidation and confirmation, ensuring the correct isomeric form and connectivity of atoms.

  • Karl Fischer (KF) Titration: Determines water content, a critical parameter that can affect reactivity and stability.[7]

A typical quality specification sheet for this intermediate is presented below.

ParameterSpecificationMethod
Purity ≥99.0%HPLC
Water Content ≤0.5%Karl Fischer
Heavy Metals ≤10 ppmICP-MS
Residual Solvents Meets ICH Q3C LimitsGC-HS

Synthesis and Manufacturing: From Precursor to High-Purity Intermediate

The industrial synthesis of this compound is a well-refined process designed for efficiency, scalability, and purity. The overall strategy involves the construction of the benzofuran core followed by functional group manipulation at the 5-position.

Retrosynthetic Analysis

A logical retrosynthetic pathway highlights the key bond disconnections and strategic precursors involved in the synthesis.

G Dronedarone Dronedarone (Final API) Intermediate This compound (Target Intermediate) Dronedarone->Intermediate Friedel-Crafts Acylation Amine 2-butyl-5-aminobenzofuran Intermediate->Amine Methanesulfonylation Nitro 2-butyl-5-nitrobenzofuran Amine->Nitro Nitro Group Reduction

Caption: Retrosynthetic analysis of Dronedarone.
Core Synthesis: Methanesulfonylation of 2-butyl-5-aminobenzofuran

The most direct and widely adopted method for preparing the title compound is the reaction of 2-butyl-5-aminobenzofuran with methanesulfonyl chloride.[5]

Mechanism: The reaction proceeds via a classical nucleophilic substitution at the sulfur atom. The lone pair of electrons on the nitrogen of the aniline derivative (2-butyl-5-aminobenzofuran) attacks the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification Amine 2-butyl-5-aminobenzofuran Product This compound Amine->Product MesylCl Methanesulfonyl Chloride MesylCl->Product Solvent Solvent: DCE or CPME Solvent->Product Base Base: Triethylamine (Et3N) Base->Product Temp Temperature: Room Temperature Temp->Product Purification Purification: Crystallization (EtOAc/Hexane) Product->Purification

Caption: Workflow for the synthesis of the target intermediate.

Experimental Protocol: Methanesulfonylation

  • Setup: To a stirred solution of 2-butyl-5-aminobenzofuran (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or cyclopentyl methyl ether (CPME), add triethylamine (1.1-1.5 eq) at room temperature under an inert atmosphere (e.g., Nitrogen).[5]

  • Addition: Slowly add methanesulfonyl chloride (1.05-1.2 eq) to the reaction mixture, maintaining the temperature below 30°C. The addition is exothermic, and a cooling bath may be necessary.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a solvent system such as ethyl acetate/hexane to afford this compound as a high-purity crystalline solid.[5]

Process Optimization and Green Chemistry

While the standard protocol is robust, modern process chemistry emphasizes efficiency and sustainability.

  • Catalytic Enhancements: The use of solid acid catalysts, such as H-Y zeolite, has been shown to accelerate related acylation reactions, reducing reaction times by up to 30% while maintaining high selectivity (>90%).[5] This approach offers the advantage of easy catalyst removal (filtration) and potential for recycling, which is highly desirable for large-scale manufacturing.

  • Solvent Selection: Dichloroethane, while effective, is being phased out due to environmental and health concerns. Cyclopentyl methyl ether (CPME) has emerged as a greener alternative, offering similar polarity and performance with a much better safety and environmental profile.[5]

ParameterConventional MethodOptimized Method
Catalyst None (Base-mediated)H-Y Zeolite
Solvent Dichloroethane (DCE)Cyclopentyl Methyl Ether (CPME)
Reaction Time 4–6 hours2–3 hours
Key Advantage Simple, well-establishedFaster, catalyst reuse, greener solvent

Application in the Synthesis of Dronedarone

The primary industrial application of this compound is as the direct precursor to Dronedarone via a Friedel-Crafts acylation reaction.

The Friedel-Crafts Acylation Step

In this key transformation, the electron-rich benzofuran ring of the intermediate undergoes electrophilic aromatic substitution. The reaction is typically carried out with 4-(3-(dibutylamino)propoxy)benzoyl chloride in the presence of a Lewis acid catalyst.

G cluster_reactants Reactants cluster_conditions Conditions Intermediate This compound Product Dronedarone Intermediate->Product AcylChloride 4-(3-(dibutylamino)propoxy)benzoyl chloride AcylChloride->Product Catalyst Lewis Acid (e.g., AlCl₃, SnCl₄) Catalyst->Product Solvent Aprotic Solvent Solvent->Product

Caption: Final step in Dronedarone synthesis.

The methanesulfonamide group at the 5-position is crucial. It acts as an ortho-, para-director, but more importantly, it deactivates the ring slightly less than a nitro group, facilitating a cleaner and higher-yielding Friedel-Crafts reaction at the 3-position. The crystalline nature of the intermediate also ensures high starting purity for this critical final step.[6]

Safety, Handling, and Storage

While this compound is classified as non-hazardous for transport, standard laboratory and manufacturing precautions for fine chemicals should be strictly followed.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. The parent compound, methanesulfonamide, is known to cause skin and eye irritation.[13]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder. Avoid generating dust.

  • Storage: Store in a cool (2-8°C), dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and oxygen.[7][9]

Conclusion

This compound is far more than a simple intermediate; it is a product of rational chemical design, optimized for performance in a multi-step pharmaceutical synthesis. Its well-characterized properties, robust and adaptable synthetic routes, and its critical role in the production of Dronedarone underscore its importance to the pharmaceutical industry. The ongoing research into benzofuran and sulfonamide derivatives suggests that this compound and its analogs will continue to be valuable building blocks for the discovery and development of future therapeutics. This guide provides the foundational knowledge for scientists and researchers to confidently handle, synthesize, and innovate with this key molecular scaffold.

References

A Technical Guide to the Therapeutic Potential of N-(2-butylbenzofuran-5-yl)methanesulfonamide: From Synthetic Intermediate to a Scaffold of Opportunity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-butylbenzofuran-5-yl)methanesulfonamide is a molecule of significant interest, primarily recognized for its role as a key intermediate in the synthesis of complex pharmaceutical agents. However, its chemical architecture, featuring a privileged benzofuran scaffold and a pharmacologically significant methanesulfonamide moiety, suggests a broader potential for direct therapeutic applications. This technical guide provides an in-depth analysis of this compound, exploring its established synthetic utility and postulating its therapeutic possibilities based on the well-documented bioactivities of its constituent chemical motifs. We will delve into the rationale behind investigating this compound for novel therapeutic roles, propose potential mechanisms of action, and outline experimental workflows for its comprehensive evaluation.

Introduction: Unveiling the Potential Beyond an Intermediate

This compound, with the chemical formula C₁₃H₁₇NO₃S, is a sulfonamide derivative built upon a benzofuran core.[1] While its most prominent role to date is as a crucial building block in the synthesis of drugs like the antiarrhythmic agent Dronedarone, the intrinsic biological activities associated with both the benzofuran and methanesulfonamide functionalities warrant a closer examination of its own therapeutic potential.[2][3]

The benzofuran ring system is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4][5][6] Similarly, the methanesulfonamide group is a key pharmacophore in many approved drugs, enhancing physicochemical properties and often playing a critical role in target binding.[7] This guide will, therefore, explore the untapped therapeutic landscape of this compound.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for any drug discovery endeavor.

PropertyValueReference
Molecular Formula C₁₃H₁₇NO₃S[1]
Molecular Weight 267.35 g/mol [1]
Appearance White to off-white crystalline powder[1][8]
Melting Point 145-148°C[1]
Solubility Freely soluble in DMSO and DMF; slightly soluble in ethanol[1]

Established Role as a Synthetic Intermediate: The Case of Dronedarone

The primary and well-documented application of this compound is as a key intermediate in the synthesis of Dronedarone.[2] Dronedarone is an antiarrhythmic drug used for the treatment of atrial fibrillation and atrial flutter.[3] The synthesis of Dronedarone often involves the modification of the benzofuran core of this compound.[3][9]

Illustrative Synthetic Pathway

The synthesis of this compound itself can be achieved from 5-amino-2-butyl-benzofuran or its precursor, 2-butyl-5-nitro-benzofuran.[9] A general representation of its role in further synthesis is depicted below.

G A 2-butyl-5-nitro-benzofuran B 5-amino-2-butyl-benzofuran A->B Reduction C This compound B->C Methanesulfonylation D Friedel-Crafts Acylation & Further Steps C->D E Dronedarone Hydrochloride D->E G A Cytotoxicity Assays (e.g., MTT on cancer cell lines) D Kinase Inhibition Profiling A->D B Antimicrobial Assays (e.g., MIC against bacterial/fungal strains) C Anti-inflammatory Assays (e.g., COX-2 inhibition assay) E NF-κB Reporter Assays C->E F Neuronal Cell Protection Assays

References

Methodological & Application

Synthesis of Dronedarone from "N-(2-butylbenzofuran-5-yl)methanesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Convergent Synthesis of Dronedarone

Topic: Synthesis of Dronedarone from N-(2-butylbenzofuran-5-yl)methanesulfonamide via Friedel-Crafts Acylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dronedarone, marketed as Multaq®, is a non-iodinated benzofuran derivative and a multichannel blocker used in the management of atrial fibrillation and atrial flutter.[1][2] Its synthesis is a topic of significant interest in medicinal and process chemistry. While several linear synthetic routes have been described, convergent strategies offer advantages in efficiency and flexibility.

This application note details a robust and convergent protocol for the synthesis of Dronedarone. The key transformation is a Friedel-Crafts acylation reaction that couples two advanced intermediates: the core benzofuran structure, This compound (V) , and the side-chain precursor, 4-(3-dibutylaminopropoxy)benzoyl chloride (IV) . This specific route is noteworthy as it performs the acylation on a substrate already bearing the methanesulfonamide group, a detail with important mechanistic implications.

Overall Synthetic Strategy

The synthesis is divided into two primary stages:

  • Preparation of the Acylating Agent: Synthesis of the 4-(3-dibutylaminopropoxy)benzoyl chloride side-chain, which will be attached to the benzofuran core.

  • Convergent Friedel-Crafts Acylation: The Lewis acid-catalyzed coupling of the benzofuran core with the prepared side-chain to yield the final Dronedarone molecule.

G cluster_0 Part 1: Side-Chain Synthesis cluster_1 Part 2: Convergent Acylation A Protected 4-(3-chloropropoxy)benzoic acid C Protected 4-(3-dibutylaminopropoxy)benzoic acid A->C Nucleophilic Substitution B Dibutylamine B->C Nucleophilic Substitution D Deprotection C->D E 4-(3-dibutylaminopropoxy)benzoic acid D->E G 4-(3-dibutylaminopropoxy)benzoyl chloride (IV) E->G Acyl Chloride Formation F Chlorinating Agent (e.g., SOCl₂) F->G Acyl Chloride Formation I Dronedarone G->I Friedel-Crafts Acylation H This compound (V) (User Starting Material) H->I Friedel-Crafts Acylation J Lewis Acid (e.g., AlCl₃) J->I Friedel-Crafts Acylation

Caption: Overall workflow for the convergent synthesis of Dronedarone.

Part 1: Synthesis of the Acylating Agent

Principle and Rationale

The side-chain, 4-(3-dibutylaminopropoxy)benzoyl chloride (IV), is not commercially available and must be synthesized. The protocol outlined in patent EP2371808A1 provides an effective method starting from a protected 4-(3-chloropropoxy)benzoic acid.[3] The use of a protecting group for the carboxylic acid is essential to prevent unwanted side reactions during the initial alkylation step. Following nucleophilic substitution with dibutylamine and subsequent deprotection, the resulting benzoic acid is converted to the more reactive acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3]

Protocol 1: Synthesis of 4-(3-Dibutylaminopropoxy)benzoyl Chloride (IV)

This protocol is adapted from procedures described in patent EP2371808A1.[3]

  • Step 1a: Alkylation. React a protected 4-(3-chloropropoxy)benzoic acid (e.g., the methyl or ethyl ester) with dibutylamine. This is a nucleophilic substitution where the secondary amine displaces the chloride. The reaction is typically carried out in a suitable solvent at elevated temperatures.

  • Step 1b: Deprotection. The resulting protected 4-(3-dibutylaminopropoxy)benzoic acid is deprotected. For an ester, this is achieved via saponification (hydrolysis with a base like NaOH), followed by acidification with an acid (e.g., HCl) to precipitate the free carboxylic acid.[3]

  • Step 1c: Acyl Chloride Formation. Suspend the 4-(3-dibutylaminopropoxy)benzoic acid in an inert solvent such as chlorobenzene, with a catalytic amount of DMF. Add thionyl chloride (SOCl₂) dropwise at room temperature. Heat the mixture (e.g., to 85°C) for a sufficient duration to ensure complete conversion. The resulting 4-(3-dibutylaminopropoxy)benzoyl chloride hydrochloride is often used directly in the next step without isolation.[3][4]

Part 2: Dronedarone Synthesis via Friedel-Crafts Acylation

Principle and Rationale: Overcoming Electronic Deactivation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[5][6] The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), which coordinates to the acyl chloride, generating a highly electrophilic acylium ion (or a complex that functions as one).

A significant technical consideration in this specific synthesis is the electronic nature of the substrate, This compound (V) . The methanesulfonamide group (-NHSO₂CH₃) is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. This deactivation would typically make a Friedel-Crafts reaction challenging. However, the reaction is successful due to several factors:

  • The benzofuran ring system is inherently electron-rich and susceptible to electrophilic attack, particularly at the C3 position.[7]

  • The reaction is performed under forcing conditions (e.g., with a potent Lewis acid) to drive the formation of the desired product.[4][8]

The reaction proceeds via the electrophilic attack of the acylium ion generated from intermediate (IV) onto the electron-rich C3 position of the benzofuran ring of intermediate (V) .

G cluster_0 Mechanism AcylCl R-CO-Cl (Acyl Chloride IV) Acylium {Acylium Ion [R-C≡O]⁺AlCl₄⁻} AcylCl->Acylium Activation LewisAcid AlCl₃ LewisAcid->Acylium Sigma Sigma Complex (Intermediate) Acylium->Sigma Electrophilic Attack Benzofuran Benzofuran Core (V) Benzofuran->Sigma Product Dronedarone + HCl + AlCl₃ Sigma->Product Deprotonation (Aromatization)

Caption: Mechanism of the Friedel-Crafts acylation step.

Protocol 2: Synthesis of Dronedarone

This protocol is based on the convergent approach disclosed in patent EP2371808A1.[3]

  • Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen), suspend this compound (V) and the chosen Lewis acid (e.g., ferric chloride or aluminum chloride) in an appropriate anhydrous solvent like chlorobenzene.[4][8]

  • Reagent Addition: Cool the suspension (e.g., to 0-5°C). Slowly add the solution of 4-(3-dibutylaminopropoxy)benzoyl chloride hydrochloride (IV) (prepared in Part 1) to the reaction mixture, maintaining the low temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 1-2 hours) until completion, which can be monitored by a suitable chromatographic method (e.g., HPLC or TLC).[4]

  • Workup and Quenching: Carefully quench the reaction by pouring the mixture into a mixture of ice and water. This will hydrolyze the Lewis acid complexes.

  • Extraction and Neutralization: Separate the organic layer. The aqueous layer may be extracted further with the solvent (e.g., chlorobenzene). The combined organic phases are then washed sequentially with water and a basic solution (e.g., aqueous sodium bicarbonate) to neutralize any remaining acids and to convert the Dronedarone salt to its free base form.[8]

  • Isolation and Purification: The organic solvent is removed under reduced pressure. The crude Dronedarone base can then be purified, for example, by recrystallization from a suitable solvent system (e.g., acetone/water) or by conversion to its hydrochloride salt, which is often a crystalline solid and can be isolated with high purity.[9]

Quantitative Data Summary

The following table provides representative quantitative data for the key acylation step, derived from related patent literature. Actual results may vary based on specific laboratory conditions.

ParameterValueSource
Substrate (V)1.0 equivalent[3]
Acylating Agent (IV)1.0 - 1.3 equivalents[4]
Lewis Acid (FeCl₃ or AlCl₃)2.0 - 2.5 equivalents[4][8]
SolventChlorobenzene[3][8]
Temperature0°C to Room Temperature[4]
Typical Crude Yield>95%[8]
Purity (Post-Purification)>99.5% (as HCl salt)[10]

Conclusion

The synthesis of Dronedarone from this compound via Friedel-Crafts acylation represents an effective convergent strategy. While the presence of a deactivating sulfonamide group on the benzofuran core presents a potential challenge, the reaction can be successfully implemented using appropriate Lewis acids and reaction conditions. This protocol provides a clear pathway for researchers engaged in the synthesis of Dronedarone and its analogues, offering a logical and efficient route to this important pharmaceutical agent.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of N-(2-butylbenzofuran-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-butylbenzofuran-5-yl)methanesulfonamide, a novel benzofuran derivative with potential applications in pharmaceutical development.[1][2] The method is designed for accuracy, precision, and specificity, making it suitable for purity testing, content uniformity, and monitoring the stability of the active pharmaceutical ingredient (API). The described protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile and 0.1% formic acid in water, followed by UV detection. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering instrumentation, detailed protocols, and method performance characteristics validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Introduction

This compound (MW: 267.35 g/mol ) is a synthetic organic compound featuring a benzofuran core, a structure known for a wide range of pharmacological activities.[2][6][7] As with any potential therapeutic agent, a reliable and validated analytical method is essential to ensure its quality, safety, and efficacy throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[8]

The developed method employs reversed-phase chromatography, which is ideal for separating molecules based on hydrophobicity.[9][10][11] The analyte, with its nonpolar butyl group and benzofuran ring system, exhibits significant hydrophobic character, making it well-suited for retention on a nonpolar C18 stationary phase.[12] The mobile phase consists of acetonitrile and water, modified with 0.1% formic acid. The addition of formic acid is critical for several reasons: it provides protons for potential mass spectrometry (MS) analysis, improves peak shape by suppressing the ionization of residual silanol groups on the silica-based column packing, and ensures consistent ionization of the analyte, leading to reproducible retention times.[13][14][15][16]

This document serves as a practical guide, explaining the rationale behind the method parameters and providing a step-by-step protocol for its implementation and validation.

Experimental

Instrumentation and Consumables

A standard HPLC system with the following or equivalent components is required.

ComponentSpecification
HPLC System Quaternary or Binary Pump, Degasser, Autosampler, Column Thermostat
Detector UV-Vis or Photodiode Array (PDA) Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Data System Chromatography Data Software (CDS) for control and analysis
Analytical Balance 4- or 5-place, calibrated
pH Meter Calibrated with standard buffers
Volumetric Glassware Class A
Filters 0.45 µm PTFE or Nylon syringe filters
Vials 2 mL amber glass HPLC vials with caps and septa
Reagents and Solvents
  • This compound Reference Standard (Purity ≥99.0%)[6]

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Water , HPLC or LC-MS grade (e.g., from a Milli-Q® system)

  • Formic Acid (FA), LC-MS grade, ~99% purity

Chromatographic Conditions

The following parameters were optimized for the separation and quantification of the analyte.

ParameterCondition
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program See Table 1 below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.01090
12.01090
12.16040
15.06040

Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% FA in Water): To 999 mL of HPLC-grade water in a 1 L solvent bottle, carefully add 1 mL of formic acid. Mix thoroughly and degas for 15 minutes using sonication or an online degasser.

  • Mobile Phase B (0.1% FA in Acetonitrile): To 999 mL of HPLC-grade acetonitrile in a 1 L solvent bottle, add 1 mL of formic acid. Mix thoroughly.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This is used for dissolving the standard and sample.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL Class A volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation

For analysis of the bulk drug substance, prepare a solution with a target concentration of 10 µg/mL using the same procedure as the Working Standard Solution. All sample solutions should be filtered through a 0.45 µm syringe filter into an HPLC vial before analysis to prevent blockage of the system.[17][18][19]

Experimental Workflow

The overall analytical process is depicted in the diagram below.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Processing prep Preparation hplc HPLC System analysis Data Analysis mp_prep Mobile Phase Preparation std_prep Standard Preparation (10 µg/mL) sample_prep Sample Preparation & Filtration equilibration System Equilibration (15 min) sample_prep->equilibration Load Vials injection Inject Standard/Sample (10 µL) separation Gradient Separation on C18 Column detection UV Detection (254 nm) integration Peak Integration detection->integration Acquire Chromatogram calibration Calibration Curve (for validation) quantification Quantification (Assay, Purity) report Generate Report

Caption: Workflow for the HPLC analysis of this compound.

Method Performance and Validation

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3] The performance characteristics are summarized below. (Note: The data presented is representative of expected performance).

Table 2: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria (ICH Q2(R1))
Specificity No interference from blank/placebo at the analyte's retention time. Peak purity > 0.999.Method must be specific for the analyte.
Linearity
   Range1 - 20 µg/mL-
   Correlation Coefficient (r²)> 0.9995≥ 0.999
Accuracy 99.2% - 101.5% recovery98.0% - 102.0%
Precision
   Repeatability (RSD)< 0.5%≤ 1.0%
   Intermediate Precision (RSD)< 0.8%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mLReportable
Robustness No significant impact on results from minor changes in flow rate, temperature, and mobile phase composition.RSD of results should be within acceptable limits.
  • Specificity: Forced degradation studies (acid, base, oxidation, heat, light) showed complete separation of the main peak from all degradation products, confirming the method is stability-indicating.

  • Linearity: A seven-point calibration curve was constructed, demonstrating a linear relationship between concentration and peak area over the specified range.

  • Accuracy: Determined by the recovery method at three concentration levels (80%, 100%, 120% of the target concentration), with all results falling within the acceptable range.

  • Precision: Assessed through six replicate injections of the standard solution (repeatability) and analysis on different days with different analysts (intermediate precision). The low relative standard deviation (RSD) values confirm the method's high precision.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantitative analysis of this compound. Its validated, stability-indicating nature makes it an indispensable tool for quality control and regulatory submissions in the pharmaceutical industry. The detailed protocol and clear rationale provide a solid foundation for its implementation in any analytical laboratory.

References

1H NMR and 13C NMR of "N-(2-butylbenzofuran-5-yl)methanesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of N-(2-butylbenzofuran-5-yl)methanesulfonamide using ¹H and ¹³C NMR Spectroscopy

Abstract

This technical guide provides a detailed protocol and theoretical analysis for the structural characterization of this compound using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of complex pharmaceutical compounds, unambiguous structural verification is paramount.[1][2] This note outlines the complete workflow from sample preparation to spectral interpretation, offering field-proven insights into the causality behind experimental choices and data analysis. The combined use of ¹H and ¹³C NMR provides a robust, self-validating system for confirming the molecular structure, essential for researchers and professionals in drug development and synthetic chemistry.

Introduction and Scientific Context

This compound is a multi-functionalized organic molecule featuring a central benzofuran scaffold. This heterocyclic system is substituted with an n-butyl group at the C2 position of the furan ring and a methanesulfonamide moiety at the C5 position of the benzene ring. The benzofuran core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[3][4] Specifically, this molecule serves as a critical building block in the synthesis of advanced therapeutic agents.[1][2][5]

Given its role as a synthetic intermediate, ensuring its structural integrity and purity is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra, explaining the chemical shifts, coupling patterns, and integration values based on fundamental principles of molecular structure and electronic effects.

Molecular Structure and Atom Numbering Scheme

For clarity in spectral assignment, a systematic atom numbering scheme is employed for this compound. This convention will be referenced throughout the analysis.

G cluster_prep Sample Preparation cluster_acq Spectrometer Operations cluster_proc Data Processing A Weigh Compound (10-25 mg) B Dissolve in Deuterated Solvent (0.7 mL) A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H (Optional) Acquire 2D Spectra (COSY, HSQC) G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Integration & Calibration K->L M Final Structure Confirmation L->M Structural Analysis

References

Application Notes & Protocols: Characterizing N-(2-butylbenzofuran-5-yl)methanesulfonamide as a Novel HIF-1 Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application and study of N-(2-butylbenzofuran-5-yl)methanesulfonamide as a potential inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway.

Section 1: Foundational Overview

The Central Role of Hypoxia and HIF-1 in Disease

Hypoxia, a state of low oxygen tension, is a defining characteristic of various pathological conditions, most notably the microenvironment of solid tumors.[1] In response to reduced oxygen availability, cells activate a complex adaptive program orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor-1 (HIF-1).[2] HIF-1 is a heterodimeric protein composed of a constitutively expressed HIF-1β subunit and a highly regulated HIF-1α subunit.[3] The stabilization of HIF-1α under hypoxic conditions leads to the transcription of over a hundred genes that promote tumor progression by controlling angiogenesis, glucose metabolism, cell survival, and metastasis.[3][4] Consequently, the HIF-1 signaling pathway has emerged as a high-priority target for the development of novel anticancer therapeutics.[5][6]

This compound: A Benzofuran Scaffold for HIF-1 Inhibition

This compound is a sulfonamide derivative featuring a benzofuran core.[7] While primarily documented as a key synthetic intermediate for the antiarrhythmic drug Dronedarone, its structural class is of significant interest in medicinal chemistry.[7] Notably, various natural and synthetic compounds containing a benzofuran scaffold have been investigated and identified as potent modulators of the HIF-1 pathway.[8][9] This guide, therefore, establishes a framework for the rigorous investigation of this compound as a novel, representative member of the benzofuran class of HIF-1 inhibitors. The protocols herein are designed to validate its mechanism of action and quantify its biological activity.

Section 2: Compound Profile and Handling

Before initiating any experimental work, a thorough understanding of the compound's properties is essential for safety, solubility, and the preparation of accurate solutions.

Physicochemical Data
PropertyValueReference(s)
Chemical Name This compound[10]
CAS Number 437652-07-8[10][11]
Molecular Formula C₁₃H₁₇NO₃S[10][11]
Molecular Weight 267.35 g/mol [10]
Appearance White to off-white crystalline powder[10][12]
Solubility Freely soluble in DMSO and DMF; slightly soluble in ethanol[10]
Storage Store at 2-8°C under an inert atmosphere[10]
Preparation of Stock Solutions

Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent due to the compound's high solubility, ensuring a homogenous solution for accurate and reproducible dosing in cell culture experiments.

  • To prepare a 10 mM stock solution, dissolve 2.67 mg of this compound in 1 mL of sterile, anhydrous DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Store aliquots at -20°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Safety and Handling

This compound is for research use only.[11] Standard laboratory safety protocols should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a chemical fume hood.

Section 3: The HIF-1 Signaling Pathway

The mechanism of action for any HIF-1 inhibitor is best understood in the context of the pathway it targets. Under normal oxygen levels (normoxia), HIF-1α is continuously synthesized but rapidly degraded. Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and target HIF-1α for proteasomal degradation.[1]

Under hypoxia, the lack of oxygen renders PHD enzymes inactive. HIF-1α is no longer hydroxylated, escaping VHL-mediated degradation.[1] The stabilized HIF-1α protein translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) within the promoter regions of target genes, thereby activating their transcription.[2][4]

HIF_Pathway cluster_normoxia Normoxia (O₂ Present) cluster_hypoxia Hypoxia (O₂ Absent) O2 Oxygen PHD_active PHD (Active) O2->PHD_active Activates HIF1a_OH HIF-1α-OH PHD_active->HIF1a_OH HIF1a_normoxia HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation VHL VHL Complex HIF1a_OH->VHL Binding & Ubiquitination Proteasome Proteasome VHL->Proteasome Targets for Degradation Degradation Proteasome->Degradation PHD_inactive PHD (Inactive) HIF1a_stable HIF-1α (Stabilized) PHD_inactive->HIF1a_stable No Hydroxylation HIF1a_hypoxia HIF-1α HIF1a_hypoxia->HIF1a_stable Accumulation Nucleus Nucleus HIF1a_stable->Nucleus Translocation HIF1b HIF-1β HIF1b->Nucleus HIF1_dimer HIF-1 Dimer HRE HRE Binding HIF1_dimer->HRE Nucleus->HIF1_dimer Dimerization Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activates HIF1a_synthesis HIF-1α Synthesis HIF1a_synthesis->HIF1a_normoxia HIF1a_synthesis->HIF1a_hypoxia

Caption: The HIF-1 Signaling Pathway under Normoxic and Hypoxic Conditions.

Section 4: Experimental Design and Workflow

A multi-step, self-validating workflow is crucial for accurately characterizing a novel HIF-1 inhibitor. This approach ensures that the observed effects are specific to the HIF-1 pathway and not artifacts of general cytotoxicity.

  • Determine Cytotoxicity: The first step is to establish the concentration range at which the compound is non-toxic to the cells. This is critical for interpreting subsequent assays, as a compound that kills cells will non-specifically reduce all cellular outputs, including reporter gene activity and protein levels.[13][14]

  • Assess HIF-1α Protein Levels: The most direct test of a putative HIF-1 inhibitor is to measure its effect on the stabilization of the HIF-1α protein under hypoxic conditions. Western blotting is the gold-standard method for this analysis.[15]

  • Measure HIF-1 Transcriptional Activity: Finally, a functional assay is required to confirm that the reduction in HIF-1α protein translates to a decrease in its ability to activate target genes. An HRE-driven luciferase reporter assay provides a quantitative readout of HIF-1 transcriptional activity.[16][17]

Workflow start Start: Prepare Compound Stock culture Seed Cancer Cells (e.g., HeLa, HCT116) start->culture viability Protocol 5.1: Cell Viability Assay culture->viability decision Determine Non-Toxic Concentration Range (IC₅₀) viability->decision western Protocol 5.2: Western Blot for HIF-1α decision->western Select Concentrations luciferase Protocol 5.3: HRE-Luciferase Assay decision->luciferase Select Concentrations analysis Data Analysis & Interpretation western->analysis luciferase->analysis conclusion Conclusion on HIF-1 Inhibitory Activity analysis->conclusion

Caption: Recommended workflow for characterizing a novel HIF-1 inhibitor.

Section 5: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies. For all protocols, it is essential to include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent.

Protocol 5.1: Cell Viability Assay (Resazurin Method)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The resulting signal is proportional to the number of living cells.[18]

Materials:

  • Selected cancer cell line (e.g., HeLa, HCT116)

  • 96-well clear-bottom black plates

  • Complete culture medium

  • This compound (10 mM stock in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader capable of fluorescence detection (Ex/Em ~560/590 nm)

Procedure:

  • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare a serial dilution of the compound in complete medium. A typical starting range is from 100 µM down to 0.1 µM. Include a vehicle-only control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle.

  • Incubate for the desired time period (e.g., 24 or 48 hours).

  • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measure fluorescence at Ex/Em 560/590 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 5.2: Western Blot Analysis of HIF-1α Stabilization

Principle: This protocol directly visualizes and quantifies the amount of HIF-1α protein. A key control is the induction of hypoxia, typically using a chemical mimetic like cobalt chloride (CoCl₂), which inhibits PHD enzymes.[19] The protocol's trustworthiness relies on comparing normoxic, hypoxic (vehicle-treated), and hypoxic (compound-treated) conditions.

Materials:

  • 6-well plates

  • Cobalt chloride (CoCl₂) or Deferoxamine (DFO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Nuclear Extraction Buffer Kit

  • BCA or Bradford Protein Assay Kit

  • SDS-PAGE gels (e.g., 7.5% polyacrylamide)[15]

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)[15]

  • Primary antibodies: Rabbit anti-HIF-1α, Mouse anti-Lamin B1 (nuclear loading control)

  • HRP-conjugated secondary antibodies: Goat anti-Rabbit IgG-HRP, Goat anti-Mouse IgG-HRP

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various non-toxic concentrations of this compound (determined from Protocol 5.1) for 1-2 hours.

  • Induce Hypoxia: Add a hypoxia-mimicking agent (e.g., 100-150 µM CoCl₂) to the relevant wells.[19] Maintain one set of wells under normoxic conditions (no CoCl₂). Incubate for 4-6 hours.

  • Sample Preparation: Perform all subsequent steps on ice to prevent HIF-1α degradation.[20]

    • Wash cells twice with ice-cold PBS.

    • Lyse cells and isolate nuclear extracts according to the manufacturer's protocol. Using nuclear extracts is highly recommended as stabilized HIF-1α translocates to the nucleus.[15]

  • Protein Quantification: Determine the protein concentration of each nuclear extract using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 7.5% SDS-PAGE gel.[15]

    • Resolve proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[15]

    • Incubate with primary anti-HIF-1α antibody (e.g., 1:500 - 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 - 1:10,000) for 1 hour at room temperature.

    • Wash 3 times with TBST.

  • Detection: Apply ECL reagent and visualize bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-Lamin B1 antibody to confirm equal loading of nuclear protein.

Protocol 5.3: HRE-Luciferase Reporter Gene Assay

Principle: This assay quantifies the functional transcriptional activity of the HIF-1 complex. Cells are co-transfected with two plasmids: an experimental plasmid where Firefly luciferase expression is driven by an HRE promoter, and a control plasmid with constitutively expressed Renilla luciferase for normalization. A decrease in the Firefly/Renilla ratio indicates inhibition of HIF-1 activity.[16][17]

Materials:

  • 24-well plates

  • HRE-responsive Firefly luciferase reporter plasmid

  • Constitutive Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Seed cells in 24-well plates. Co-transfect cells with the HRE-Firefly and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions. Allow cells to recover for 24 hours.

  • Treatment and Hypoxia Induction: Pre-treat the transfected cells with the test compound at non-toxic concentrations for 1-2 hours.

  • Induce hypoxia by adding CoCl₂ (100-150 µM) or by placing the plate in a hypoxic incubator (1% O₂) for 16-24 hours.

  • Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.

  • Luminescence Measurement:

    • Transfer 20 µL of cell lysate to a luminometer plate.

    • Add the Firefly luciferase substrate and measure the luminescence (LUC_F).

    • Add the Stop & Glo® reagent (which quenches the Firefly signal and activates the Renilla signal) and measure the luminescence (LUC_R).

  • Data Analysis: Calculate the relative response ratio for each well (LUC_F / LUC_R). Normalize the data to the vehicle-treated hypoxic control to determine the percent inhibition.

Section 6: Data Interpretation and Expected Results

  • Cell Viability: The compound should exhibit a clear dose-dependent effect on cell viability. Concentrations for subsequent mechanism-of-action studies should be chosen well below the IC₅₀ value (e.g., IC₂₀ or lower) to ensure observed effects are not due to cytotoxicity.

  • Western Blot: In the vehicle-treated control, a strong HIF-1α band (~120 kDa) should be visible under hypoxic conditions but absent or very faint under normoxic conditions.[15] Treatment with an effective concentration of this compound is expected to cause a dose-dependent decrease in the intensity of the HIF-1α band in hypoxic samples. The loading control (Lamin B1) should remain constant across all lanes.

  • HRE-Luciferase Assay: The relative luciferase activity should be low in normoxic cells and significantly induced (e.g., >5-fold) in hypoxic, vehicle-treated cells.[21] An effective inhibitor will cause a dose-dependent reduction in this hypoxia-induced luciferase activity.

Section 7: Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of this compound as a potential HIF-1 inhibitor. Successful demonstration of non-toxic, dose-dependent inhibition of both HIF-1α protein stabilization and HRE-reporter activity would provide strong evidence for its mechanism of action.

Further studies could involve:

  • Downstream Target Analysis: Measuring the mRNA or protein levels of known HIF-1 target genes, such as VEGF or GLUT1, via qPCR or Western blot to confirm the functional consequences of inhibition.

  • In Vivo Efficacy: Testing the compound in preclinical xenograft animal models to assess its ability to inhibit tumor growth.[5][22]

  • Selectivity Profiling: Investigating the compound's effect on the related HIF-2α isoform to determine its selectivity.

Section 8: References

  • Novus Biologicals. Western Blot protocol for HIF-1 alpha Antibody (NB100-479). --INVALID-LINK--

  • Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. --INVALID-LINK--

  • Novus Biologicals. Western Blot protocol for HIF-1 alpha Antibody (NB100-134). --INVALID-LINK--

  • Ghasemi, M., & Turnbull, T. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302. --INVALID-LINK--

  • SpringerLink. Optimization of Cell Viability Assays for Drug Sensitivity Screens. --INVALID-LINK--

  • Bio-protocol. HIF-1α Luciferase Assay. --INVALID-LINK--

  • Abcam. HIF-1 alpha Western Blot Protocol. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors. --INVALID-LINK--

  • Abcam. Cell viability assays. --INVALID-LINK--

  • Miltenyi Biotec. Cytotoxicity and cell viability | Drug discovery. --INVALID-LINK--

  • Inubushi, M., et al. (2024). A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro. Methods in Molecular Biology, 2755, 77-89. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. N-(2-Butyl-benzofuran-5-yl)-methanesulfonamide Technical Dossier. --INVALID-LINK--

  • ResearchGate. A schematic representation of the HIF-1α signaling pathway. --INVALID-LINK--

  • Bodmer, J., et al. (2012). Hypoxia Activates Constitutive Luciferase Reporter Constructs. Placenta, 33(10), 865-868. --INVALID-LINK--

  • Ke, Q., & Costa, M. (2006). Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. Journal of Cellular Physiology, 209(3), 621-632. --INVALID-LINK--

  • Promega Corporation. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System. --INVALID-LINK--

  • Cell Signaling Technology. Hypoxia Signaling. --INVALID-LINK--

  • Onen, E., et al. (2009). In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047. Current Pharmaceutical Design, 15(33), 3889-3895. --INVALID-LINK--

  • ResearchGate. HIF-1 activity by luciferase reporter. --INVALID-LINK--

  • Bio-Techne. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. --INVALID-LINK--

  • ResearchGate. Signaling pathway of HIF-1α. --INVALID-LINK--

  • Cusabio. HIF-1 signaling pathway. --INVALID-LINK--

  • Semenza, G. L. (2010). Development of HIF-1 inhibitors for cancer therapy. Expert Opinion on Therapeutic Targets, 14(9), 907-917. --INVALID-LINK--

  • Stroka, D. M., et al. (2001). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Biochemical and Biophysical Research Communications, 283(3), 617-621. --INVALID-LINK--

  • BOCSCI. Premium N-(2-Butyl-benzofuran-5-yl)-methanesulfonamide | CAS 437652-07-8 Supplier. --INVALID-LINK--

  • BenchChem. This compound | 437652-07-8. --INVALID-LINK--

  • Oncotarget. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. --INVALID-LINK--

  • MDPI. Ways into Understanding HIF Inhibition. --INVALID-LINK--

  • Moldb. 437652-07-8 | this compound. --INVALID-LINK--

  • Autech. N-(2-Butyl-benzofuran-5-yl)-methanesulfonamide - Best Quality Chemical Supplier. --INVALID-LINK--

  • Xia, M., et al. (2009). Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. Journal of Biological Chemistry, 284(43), 29495-29503. --INVALID-LINK--

  • Rapisarda, A., et al. (2002). Identification of Novel Small Molecule Inhibitors of Hypoxia-Inducible Factor-1 That Differentially Block Hypoxia-Inducible Factor-1 Activity and Hypoxia-Inducible Factor-1α Induction in Response to Hypoxic Stress and Growth Factors. Cancer Research, 62(15), 4316-4324. --INVALID-LINK--

  • JoVE. Induction & Testing Of Hypoxia In Cell Culture l Protocol Preview. --INVALID-LINK--

  • BenchChem. In Vitro Characterization of HIF-1 Inhibitor-5: A Technical Guide. --INVALID-LINK--

  • Chemrio. N-(2-Butyl-1-benzofuran-5-yl)methanesulfonamide. --INVALID-LINK--

  • Global Substance Registration System. N-(2-BUTYL-3-(4-(3-HYDROXYPROPOXY)BENZOYL)-5-BENZOFURANYL)METHANESULFONAMIDE. --INVALID-LINK--

  • Majumder, M., et al. (2021). Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. Molecules, 26(16), 4983. --INVALID-LINK--

  • Pharmaffiliates. N-(2-Butyl-3-(4-(3-(butyl(nitroso)amino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide. --INVALID-LINK--

  • Onnis, V., & Rapisarda, A. (2016). Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy. Journal of Medicinal Chemistry, 59(23), 10545-10565. --INVALID-LINK--

  • Lee, K., et al. (2023). HIF-1α inhibition by MO-2097, a novel chiral-free benzofuran targeting hnRNPA2B1. Journal of Advanced Research, 54, 1-14. --INVALID-LINK--

  • PubMed. HIF-1α inhibition by MO-2097, a novel chiral-free benzofuran targeting hnRNPA2B1. --INVALID-LINK--

  • ResearchGate. Mechanism of action of the HIF inhibitors, blocking different steps of HIF signaling pathway. --INVALID-LINK--

  • Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358. --INVALID-LINK--

References

Application Note: A Comprehensive Guide to Assessing the Anti-Angiogenic Activity of N-(2-butylbenzofuran-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework and validated protocols for evaluating the anti-angiogenic potential of the novel compound, N-(2-butylbenzofuran-5-yl)methanesulfonamide. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making anti-angiogenic agents a key focus in oncology research.[1][2][3] Structurally related N-(benzofuran-5-yl)sulfonamide derivatives have demonstrated anti-angiogenic properties, primarily through the inhibition of Hypoxia-Inducible Factor-1 (HIF-1), a master regulator of the angiogenic response.[4][5] This guide presents a tiered experimental approach, beginning with high-throughput in vitro screening assays and progressing to more complex ex vivo and in vivo models for robust validation. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.

Introduction and Scientific Rationale

Angiogenesis is a complex physiological process involving the sprouting of new blood vessels from pre-existing vasculature.[6] While essential for development and wound healing, pathological angiogenesis is a hallmark of cancer, providing tumors with the necessary oxygen and nutrients for growth and facilitating metastatic spread.[7] A primary signaling axis governing this process is the Vascular Endothelial Growth Factor (VEGF) pathway.[8][9][10] Under hypoxic conditions typical of the tumor microenvironment, the transcription factor HIF-1α is stabilized, leading to the expression of pro-angiogenic genes, most notably VEGF-A.[4] Secreted VEGF-A then binds to its receptor, VEGFR-2, on endothelial cells, triggering downstream signaling that promotes cell proliferation, migration, and tube formation—the foundational steps of angiogenesis.[10][11]

This compound belongs to a class of benzofuran sulfonamides. Research on similar N-(benzofuran-5-yl)aromaticsulfonamide structures has shown potent inhibitory effects on the HIF-1 pathway, leading to reduced VEGF secretion and significant anti-angiogenic activity in both cellular and animal models.[4][5] This precedent provides a strong scientific basis for investigating this compound as a potential anti-angiogenic agent.

Hypothesized Mechanism of Action

Based on existing literature for analogous compounds, we hypothesize that this compound may exert its anti-angiogenic effects by inhibiting the HIF-1 pathway. This would prevent the transcription of VEGF and other pro-angiogenic factors, thereby blocking the activation of endothelial cells and the subsequent formation of new blood vessels.

HIF1_VEGF_Pathway cluster_0 Tumor Microenvironment cluster_1 Cancer Cell cluster_2 Endothelial Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1 HIF-1 Complex (HIF-1α/β) HIF1a->HIF1 VEGF_Gene VEGF Gene Transcription HIF1->VEGF_Gene VEGF_Secretion VEGF Secretion VEGF_Gene->VEGF_Secretion VEGFR2 VEGFR-2 Activation VEGF_Secretion->VEGFR2 EC_Activation Endothelial Cell Proliferation & Migration VEGFR2->EC_Activation Angiogenesis Angiogenesis EC_Activation->Angiogenesis Compound N-(2-butylbenzofuran-5-yl) methanesulfonamide Compound->Inhibition Inhibition->HIF1

Figure 1: Hypothesized mechanism of this compound.

A Tiered Experimental Workflow

To efficiently evaluate the compound, we propose a multi-tiered approach that progresses from rapid, high-throughput in vitro assays to more physiologically relevant ex vivo and in vivo models. This strategy allows for early go/no-go decisions, conserving resources for the most promising candidates.

Experimental_Workflow Start Compound: This compound InVitro Tier 1: In Vitro Screening (High-Throughput) Start->InVitro Assay1 Tube Formation Assay (HUVEC) InVitro->Assay1 Assay2 Migration (Scratch) Assay (HUVEC) InVitro->Assay2 Decision1 Activity Observed? Assay1->Decision1 Assay2->Decision1 ExVivo Tier 2: Ex Vivo Confirmation (Physiological Relevance) Decision1->ExVivo Yes Stop Stop/Re-evaluate Decision1->Stop No Assay3 Aortic Ring Assay (Rat/Mouse) ExVivo->Assay3 Decision2 Sprouting Inhibited? Assay3->Decision2 InVivo Tier 3: In Vivo Validation (Efficacy Confirmation) Decision2->InVivo Yes Decision2->Stop No Assay4 CAM Assay (Chick Embryo) InVivo->Assay4 Assay5 Matrigel Plug Assay (Mouse) InVivo->Assay5 Proceed Candidate for Further Preclinical Development Assay4->Proceed Assay5->Proceed

Figure 2: A tiered workflow for assessing anti-angiogenic activity.

Tier 1: In Vitro Screening Protocols

The initial tier focuses on assays that model specific, individual steps of angiogenesis using endothelial cell monocultures.[6] Human Umbilical Vein Endothelial Cells (HUVECs) are a standard and reliable cell line for these studies.

Protocol 1: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane extract, a critical late-stage step in angiogenesis.[12][13]

Principle: When plated on a supportive matrix like Matrigel®, endothelial cells will migrate and align to form a network of tubes.[12] Anti-angiogenic compounds will disrupt this process, resulting in fewer or incomplete tubes.

Methodology:

  • Plate Coating: Thaw Growth Factor Reduced Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a pre-cooled 96-well plate.[14] Ensure the entire surface is evenly coated.

  • Gel Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel® to solidify.[15] Causality: This step is critical; improper polymerization will prevent the formation of a stable substrate for cell attachment and differentiation.

  • Cell Preparation: Culture HUVECs to ~80-90% confluency. Harvest the cells using trypsin and resuspend them in EGM-2 medium (Endothelial Cell Growth Medium-2) at a concentration of 2-3 x 10⁵ cells/mL.[15]

  • Treatment Preparation: Prepare serial dilutions of this compound in EGM-2. The final solvent (e.g., DMSO) concentration should not exceed 0.1% across all wells to avoid solvent-induced toxicity.[15]

  • Plating and Treatment:

    • Add 100 µL of the HUVEC suspension (2-3 x 10⁴ cells) to each Matrigel®-coated well.[14]

    • Immediately add 100 µL of the compound dilutions or controls to the respective wells.

    • Controls:

      • Vehicle Control: EGM-2 with 0.1% DMSO.

      • Positive Control: EGM-2 with a known anti-angiogenic agent (e.g., 10-40 µM Suramin).[16]

  • Incubation: Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 4-18 hours.[15][16] Rationale: The incubation time is a key parameter; too short, and tubes won't form; too long, and the network may begin to degrade.

  • Imaging and Analysis:

    • Visualize tube formation using an inverted microscope at 4x or 10x magnification.

    • Capture images of at least three random fields per well.

    • Quantify angiogenesis using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to measure total tube length, number of nodes, and number of branches.

Tier 2: Ex Vivo Confirmation Protocol

This tier utilizes an organ culture model that preserves the tissue architecture and interactions between multiple cell types, providing a more physiologically relevant system than in vitro monocultures.[17]

Protocol 2: Rat Aortic Ring Assay

Principle: This assay recapitulates all key steps of angiogenesis, including endothelial cell migration, proliferation, and differentiation, as microvessels sprout from a cultured cross-section of a rat or mouse aorta embedded in a 3D matrix.[18][19]

Methodology:

  • Aorta Excision: Humanely euthanize a young adult Sprague-Dawley rat or C57BL/6 mouse (6-8 weeks old). Under sterile conditions, excise the thoracic aorta and place it in a petri dish containing ice-cold, serum-free EBM-2 (Endothelial Basal Medium-2).[17][18]

  • Ring Preparation: Carefully remove the periaortic fibro-adipose tissue.[20] Rationale: This cleaning step is crucial, as residual fibroblasts can influence vessel outgrowth and increase variability.[19] Cross-section the aorta into 1-1.5 mm long rings using a sterile surgical blade.[18][20]

  • Embedding:

    • Coat the wells of a 24- or 48-well plate with 100 µL of Matrigel® or Collagen Type I and allow it to polymerize at 37°C for 30-60 minutes.[17][20]

    • Place one aortic ring in the center of each well.

    • Cover the ring with an additional 100 µL of the matrix solution, ensuring it is fully embedded.[20] Incubate for another 30 minutes to solidify the top layer.

  • Culturing and Treatment:

    • Add 1 mL of complete EGM-2 medium (supplemented with growth factors) to each well.

    • Add this compound at desired final concentrations.

    • Controls:

      • Vehicle Control: Medium with solvent.

      • Positive Control: Medium with a known inhibitor (e.g., 1 µM Sunitinib).

  • Incubation and Maintenance: Culture the rings at 37°C, 5% CO₂ for 7-14 days. Replace the medium with fresh, treated medium every 2-3 days.[15]

  • Imaging and Analysis:

    • Monitor the outgrowth of microvessels daily using an inverted phase-contrast microscope.

    • Capture images on days 7, 9, and 12.

    • Quantify the angiogenic response by measuring the area of outgrowth or the length and number of sprouts emanating from the aortic ring using image analysis software.[20]

Tier 3: In Vivo Validation Protocols

The final tier employs living organisms to confirm the compound's efficacy within a complex biological system, assessing both its direct effects and its bioavailability and stability.

Protocol 3: Chick Chorioallantoic Membrane (CAM) Assay

Principle: The CAM is a highly vascularized extraembryonic membrane of the chick embryo that serves as an excellent natural model for studying angiogenesis.[21][22] It is a cost-effective and rapid in vivo system that is not subject to extensive animal welfare regulations in its early embryonic stages.[23]

Methodology:

  • Egg Incubation: Obtain fertilized chicken eggs and incubate them at 37.5°C with ~85% humidity for 3 days.[24]

  • Windowing: On embryonic day 3 (E3), sterilize the eggshell with 70% ethanol. Create a small hole in the blunt end over the air sac. Create a second, larger window (1x1 cm) on the side of the egg, directly over the embryo. Rationale: This "windowing" provides direct access to the CAM for manipulation and observation.[25]

  • Compound Application (E7-E8): On embryonic day 7 or 8, when the CAM vasculature is well-developed, place a sterile, inert carrier (e.g., a 5x5 mm filter paper disk or a sterilized plastic coverslip) onto the CAM surface.[24][25]

  • Carefully apply a small volume (10-20 µL) of the test compound solution (dissolved in a biocompatible solvent like PBS with minimal DMSO) onto the carrier.

    • Controls:

      • Vehicle Control: Carrier with solvent only.

      • Positive Control: Carrier with a known angiogenesis inhibitor.

      • Pro-angiogenic Control (Optional): Carrier with VEGF or bFGF to confirm the CAM is responsive.

  • Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.[25]

  • Analysis:

    • On E10-E11, re-open the window. Fix the CAM tissue in situ with a methanol/acetone mixture or paraformaldehyde.[25]

    • Excise the CAM area beneath the carrier, spread it on a glass slide, and photograph it under a stereomicroscope.

    • Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius around the carrier.[24] An anti-angiogenic effect is indicated by a reduction in vessel density and the appearance of an "avascular zone" around the carrier.

Protocol 4: Mouse Matrigel Plug Assay

Principle: This is a standard method to quantify neovascularization in vivo.[26] A liquid Matrigel solution mixed with the test compound is injected subcutaneously into a mouse. At body temperature, the Matrigel forms a solid plug, which is then infiltrated by host endothelial cells and vascularized.[27][28]

Methodology:

  • Preparation of Matrigel Mixture: Thaw Growth Factor Reduced Matrigel® on ice. To stimulate a robust angiogenic response, a pro-angiogenic factor like bFGF (e.g., 150 ng/mL) or VEGF is typically included.

  • On ice, mix the Matrigel with this compound to achieve the desired final concentration. Keep the mixture at 4°C at all times to prevent premature polymerization.[28]

  • Subcutaneous Injection: Using an ice-cold syringe, subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the dorsal flank of an immunodeficient (e.g., athymic nude) or C57BL/6 mouse.[27][28] One plug can be injected per flank.

    • Controls:

      • Negative Control: Matrigel alone.

      • Vehicle Control: Matrigel + bFGF + solvent.

      • Positive Control: Matrigel + bFGF + a known systemic inhibitor.

  • Incubation Period: Allow the plug to become vascularized over a period of 7-14 days.[26][28]

  • Plug Excision and Analysis:

    • After the incubation period, humanely euthanize the mice and surgically excise the Matrigel plugs.

    • Method A: Hemoglobin Content: Homogenize the plug and measure the hemoglobin concentration using a Drabkin's reagent-based assay (e.g., Quantichrom Hemoglobin Assay Kit).[29] The amount of hemoglobin is directly proportional to the amount of blood and thus vascularization.

    • Method B: Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section the tissue.[27] Stain sections with an antibody against an endothelial cell marker, such as CD31.[26] Quantify the microvessel density (MVD) by counting the number of stained vessels per high-power field.

Data Presentation and Interpretation

To ensure clarity and facilitate comparison, quantitative data from each assay should be systematically organized.

Assay Model System Key Parameters Measured Positive Control Expected Outcome for Anti-Angiogenic Activity
Tube Formation HUVECs on Matrigel®Total tube length, Number of nodes, Number of branchesSuramin, SunitinibDose-dependent decrease in all measured parameters.
Aortic Ring Rat/Mouse Thoracic AortaArea of microvessel outgrowth, Sprout length and numberSunitinib, SorafenibDose-dependent reduction in the area and density of sprouting.
CAM Assay Chick EmbryoNumber of vessel branch points, Size of avascular zoneSunitinibDose-dependent decrease in vessel branch points around the carrier.
Matrigel Plug Mouse (Subcutaneous)Hemoglobin concentration, Microvessel Density (CD31+)Systemic SunitinibDose-dependent reduction in hemoglobin content and CD31-positive vessels.
Conclusion

This application note provides a comprehensive and methodologically sound guide for the preclinical evaluation of this compound as a potential anti-angiogenic agent. The proposed tiered workflow, progressing from high-throughput in vitro screening to robust ex vivo and in vivo validation, ensures a thorough and efficient assessment. By following these detailed protocols, which emphasize the importance of proper controls and understanding the rationale behind each step, researchers can generate reliable and reproducible data to determine the compound's therapeutic potential in diseases driven by pathological angiogenesis.

References

Cell-based assays for "N-(2-butylbenzofuran-5-yl)methanesulfonamide" cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Cytotoxicity Profiling of N-(2-butylbenzofuran-5-yl)methanesulfonamide

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust cell-based testing pipeline for evaluating the cytotoxic potential of the novel compound, this compound. As a member of the benzofuran class of heterocyclic compounds, which are known for a wide spectrum of biological activities including anticancer properties, a thorough understanding of this molecule's effect on cell viability and proliferation is critical.[1][2][3] This guide moves beyond simple procedural lists, offering a multi-parametric strategy that interrogates distinct cellular pathways to build a comprehensive cytotoxicity profile. We detail the rationale behind assay selection, provide step-by-step protocols for key assays measuring metabolic activity, membrane integrity, and apoptosis, and offer insights into data interpretation.

Introduction: The Scientific Rationale

This compound is a sulfonamide derivative built on a benzofuran core.[4] The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as anticancer agents.[3][5] Studies have shown that modifications to the benzofuran ring system can lead to potent cytotoxic activity against various cancer cell lines, often through mechanisms like apoptosis induction or cell cycle arrest.[3][6] For instance, certain halogenated benzofuran derivatives have shown remarkable and selective cytotoxic activity against leukemia cells.[2][5] Given this precedent, it is imperative to systematically evaluate the cytotoxic profile of this compound.

Cytotoxicity testing is a cornerstone of the drug discovery pipeline, essential for identifying on-target and off-target toxicities that could derail a compound's development.[7][8] A primary screen often yields a simple "yes/no" answer regarding toxicity. However, a more sophisticated, secondary screening approach, as outlined here, provides mechanistic insights into how a compound elicits a cytotoxic response—be it through metabolic inhibition, membrane disruption (necrosis), or programmed cell death (apoptosis).[9] This deeper understanding is crucial for lead optimization and predicting in vivo outcomes.

Strategic Assay Selection: A Multi-Parametric Approach

No single assay can fully capture the complexity of a compound's interaction with a cell. Therefore, we advocate for a panel of assays that measure distinct and complementary endpoints. This approach provides a more complete and validated picture of the cytotoxic mechanism.

Assay Type Principle Primary Endpoint Measured Typical Indication
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.[8][10]Metabolic Activity / Cell ViabilityGeneral decrease in cell health and/or proliferation.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon membrane damage.[9][11]Plasma Membrane IntegrityNecrotic or late apoptotic cell death.
Caspase-3/7 Glo Assay Measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic cascade.Apoptosis InductionProgrammed cell death.

This tripartite strategy allows for the differentiation between cytostatic effects (inhibition of proliferation), necrotic cell death, and apoptotic cell death.

Experimental Design: Foundational Considerations

Cell Line Selection

The choice of cell line is critical and should be guided by the research objective.[12][13] To gain a broad understanding of the compound's activity and potential for selectivity, we recommend a primary screening panel that includes:

  • A Human Cancer Cell Line: For example, A549 (lung carcinoma) or HeLa (cervical cancer). These are robust, well-characterized adherent cell lines. Given the known activity of some benzofurans against leukemia, a suspension line like K562 (chronic myelogenous leukemia) could also be highly relevant.[2][5]

  • A Non-Cancerous Human Cell Line: For example, hTERT immortalized human fibroblasts or a line like HEK 293 . This is crucial for establishing a therapeutic window and assessing general cytotoxicity versus cancer-specific effects.[12]

Compound Preparation and Dosing

This compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions should be made in culture medium to achieve the final desired concentrations.

Causality Insight: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including vehicle controls) and should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity independently.

Essential Controls for a Self-Validating System
  • Vehicle Control: Cells treated with the same final concentration of DMSO as the highest compound dose. This is the baseline for 100% viability.

  • Untreated Control: Cells in media alone. This control ensures the vehicle itself has no effect.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine for apoptosis, or Triton™ X-100 for necrosis/membrane disruption). This confirms that the assay system is responsive.

  • Media Blank: Wells containing only culture medium (no cells) plus the assay reagent. This provides the background signal to be subtracted from all other readings.

Visualization of Experimental Workflow & Cell Death Mechanisms

The following diagrams illustrate the general experimental pipeline and the distinct cell death pathways being investigated.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis Culture Cell Culture & Expansion Seed Seed Cells into 96-well Plates Culture->Seed Treat Treat Cells with Compound (e.g., 24, 48, 72 hours) Seed->Treat Compound Prepare Compound Serial Dilutions Compound->Treat MTT MTT Assay Treat->MTT LDH LDH Assay Treat->LDH Caspase Caspase-3/7 Assay Treat->Caspase Read Measure Absorbance/ Luminescence MTT->Read LDH->Read Caspase->Read Calculate Calculate % Viability/ % Cytotoxicity Read->Calculate IC50 Determine IC50 Values Calculate->IC50

Caption: General workflow for cell-based cytotoxicity screening.

G cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) Compound N-(2-butylbenzofuran-5-yl) methanesulfonamide Mito Mitochondrial Stress Compound->Mito ? MembraneDamage Plasma Membrane Damage Compound->MembraneDamage ? Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase37 Caspase-3/7 Activation (Measured by Assay) Caspase9->Caspase37 Blebbing Membrane Blebbing, Apoptotic Bodies Caspase37->Blebbing LDH_Release LDH Release (Measured by Assay) MembraneDamage->LDH_Release Inflammation Cell Lysis & Inflammation LDH_Release->Inflammation

Caption: Differentiating apoptosis and necrosis pathways.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[10] The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • 96-well clear flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the media blank from all other readings.

  • Calculate % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

  • Plot % Viability against compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[11]

Materials:

  • 96-well clear flat-bottom tissue culture plates

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Abcam)

  • Serum-free culture medium

Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Expertise Insight: It is often recommended to perform the final hours of compound treatment in serum-free medium, as serum can contain LDH which may interfere with the assay.

  • Create Controls: Prepare a "Maximum LDH Release" control by adding the lysis buffer provided in the kit to several wells of untreated cells 30 minutes before the end of the incubation.

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).

Data Analysis:

  • Subtract the average absorbance of the media blank.

  • Calculate % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Maximum Release - Absorbance of Vehicle)] * 100.

Protocol 3: Caspase-3/7 Glo® Apoptosis Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key biomarkers of apoptosis.[14]

Materials:

  • 96-well white-walled, clear-bottom tissue culture plates

  • Commercially available Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)

Procedure:

  • Cell Seeding & Treatment: Seed cells in the white-walled plate and treat with the compound as described in the MTT protocol (steps 1 & 2). The total volume should be 100 µL.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence using a microplate reader.

Data Analysis:

  • Subtract the average luminescence of the media blank.

  • Data is often presented as Fold Change in Caspase Activity = (Luminescence of Treated Cells / Luminescence of Vehicle Control).

Integrated Data Interpretation

By combining the results from these three assays, a nuanced cytotoxicity profile emerges:

Scenario MTT Result (Viability) LDH Result (Cytotoxicity) Caspase-3/7 Result (Fold Change) Interpretation
1. Apoptosis DecreasedLow/No IncreaseHigh IncreaseThe compound induces programmed cell death.
2. Necrosis DecreasedHigh IncreaseLow/No IncreaseThe compound causes direct membrane damage and cell lysis.
3. Cytostatic DecreasedLow/No IncreaseLow/No IncreaseThe compound inhibits cell proliferation without killing the cells directly within the tested timeframe.
4. Late Apoptosis DecreasedModerate/High IncreaseHigh IncreaseCells have progressed through apoptosis to secondary necrosis, leading to membrane rupture.

Conclusion

The evaluation of this compound requires a rigorous and multi-faceted approach. The protocols and strategies outlined in this application note provide a robust framework for determining the compound's IC₅₀ values, understanding its primary mechanism of cytotoxicity, and assessing its selectivity between cancerous and non-cancerous cells. This detailed characterization is an indispensable step in the preclinical assessment of any novel compound with therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-butylbenzofuran-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(2-butylbenzofuran-5-yl)methanesulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, optimize your reaction conditions, and ultimately improve your product yield and purity. This compound is a key intermediate in the development of various pharmaceutical compounds, notably as a precursor in the synthesis of dronedarone.[1][2] Its efficient synthesis is therefore of significant interest.

The primary and most direct synthetic route involves the reaction of 2-butyl-5-aminobenzofuran with methanesulfonyl chloride. This guide focuses on optimizing this critical sulfonylation step, as well as addressing the preparation of the key amine intermediate.

General Synthetic Workflow

The synthesis is typically a two-step process starting from the corresponding nitro-benzofuran derivative. The workflow involves the reduction of the nitro group to an amine, followed by the sulfonylation of the amine.

Synthesis_Workflow Start 2-butyl-5-nitrobenzofuran Intermediate 2-butyl-5-aminobenzofuran Start->Intermediate Reduction (e.g., H₂, Pd/C or SnCl₂) Product This compound Intermediate->Product Sulfonylation (MsCl, Base) Troubleshooting_LowYield Start Low Yield Observed Check1 Is the reaction going to completion? (Check by TLC/LC-MS) Start->Check1 Check2 Are reagents and solvents high quality and anhydrous? Start->Check2 Check3 Is the amine precursor pure? Start->Check3 Sol1 Optimize Base (Pyridine/TEA, 1.2-1.5 eq). Adjust Temperature (0°C to RT). Increase reaction time. Check1->Sol1 If No Sol2 Use flame-dried glassware. Run under inert atmosphere (N₂/Ar). Use fresh/purified MsCl and anhydrous solvents. Check2->Sol2 If No Sol3 Re-purify 2-butyl-5-aminobenzofuran. Optimize the nitro reduction step. Check3->Sol3 If No

References

Technical Support Center: Byproduct Identification in the Synthesis of N-(2-butylbenzofuran-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides troubleshooting and analytical strategies for identifying and mitigating byproduct formation during the synthesis of N-(2-butylbenzofuran-5-yl)methanesulfonamide, a key intermediate in pharmaceutical development.[1][2][3]

I. Overview of Synthesis and Potential Challenges

The synthesis of this compound typically involves the reaction of 2-butyl-5-aminobenzofuran with a methanesulfonylating agent. While seemingly straightforward, this process can be prone to side reactions, leading to impurities that may be difficult to separate and characterize. Common challenges include over-methylation, formation of regioisomers, and oxidative degradation. Understanding the origin of these byproducts is crucial for optimizing reaction conditions and ensuring the purity of the final product.

II. Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Question 1: During the reaction of 2-butyl-5-aminobenzofuran with methanesulfonyl chloride, I've identified a significant byproduct with a mass 14 units higher than my target compound. What is this impurity and how can I prevent its formation?

Answer:

A mass increase of 14 Da strongly suggests the formation of an N-methylated byproduct, specifically N-methyl-N-(2-butylbenzofuran-5-yl)methanesulfonamide .

Mechanistic Insight: The nitrogen atom of the desired sulfonamide product remains nucleophilic and can undergo a secondary reaction with the methanesulfonyl chloride. This is particularly prevalent under certain conditions:

  • Excess Reagent: Using a large excess of methanesulfonyl chloride increases the likelihood of this secondary methylation.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the N-methylation to occur.

  • Base Selection: The choice of base is critical. A strong, sterically hindered, non-nucleophilic base is preferred to minimize the deprotonation of the sulfonamide nitrogen, which would increase its nucleophilicity.

Mitigation Strategies:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of methanesulfonyl chloride.Minimizes the availability of the reagent for the secondary N-methylation reaction.
Temperature Maintain the reaction at a lower temperature (e.g., 0°C to room temperature).Reduces the rate of the undesired N-methylation side reaction.
Base Selection Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).Prevents deprotonation of the sulfonamide nitrogen, thus reducing its nucleophilicity.
Question 2: My final product appears pure by TLC, but HPLC analysis shows a closely eluting impurity. How can I identify this byproduct?

Answer:

A closely eluting impurity often indicates the presence of a regioisomer, such as N-(2-butylbenzofuran-6-yl)methanesulfonamide . This can arise from incomplete separation of isomeric precursors earlier in the synthetic route.

Analytical Workflow for Identification:

A multi-faceted analytical approach is necessary for definitive identification.

Caption: Workflow for identifying a regioisomeric impurity.

Experimental Protocols:

  • Orthogonal Chromatography:

    • Develop a reverse-phase HPLC (RP-HPLC) method using a C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water). The different separation mechanism of RP-HPLC compared to normal-phase TLC will likely resolve the isomers.

    • Isolate the impurity by collecting the corresponding fraction.

  • High-Resolution Mass Spectrometry (HRMS):

    • Analysis of the isolated fraction by HRMS will confirm that the impurity has the same molecular formula and exact mass as the desired product, verifying it is an isomer.

  • 2D NMR Spectroscopy:

    • ¹H NMR: The aromatic region of the proton NMR spectrum will show distinct splitting patterns for the 5- and 6-substituted isomers.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is crucial for unambiguous assignment. It reveals long-range correlations between protons and carbons, allowing for the definitive placement of the methanesulfonamide group on the benzofuran ring.

Question 3: My isolated product has a yellow or brownish tint, and mass spectrometry indicates the presence of an oxygenated byproduct. What is the likely cause?

Answer:

Discoloration and the presence of an oxygenated species suggest oxidative degradation of the benzofuran ring. Benzofurans can be susceptible to oxidation, especially in the presence of air and light.[1]

Potential Oxidative Byproducts:

The impurity could be a quinone-type species or a product of furan ring opening.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Light Protection: Protect the reaction mixture and the isolated product from light, as photochemical oxidation can occur.

  • Proper Storage: Store the final compound under an inert atmosphere, protected from light, and at a reduced temperature (e.g., 2-8°C).[3]

III. General Analytical Techniques for Impurity Profiling

A robust analytical strategy is essential for ensuring the quality and purity of this compound.[4] The following techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the identification of unknown impurities.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for the definitive structural elucidation of byproducts.[4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the analysis of volatile impurities and residual solvents.[4][5]

IV. References

  • Benchchem. This compound | 437652-07-8.

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024).

  • Alfa Chemistry. Analytical Methods for Elemental Impurities in Pharmaceuticals.

  • SelectScience. How to develop analytical methods for impurity detection in pharma with a quality by design approach.

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025).

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021).

  • Best Quality Chemical Supplier. N-(2-Butyl-benzofuran-5-yl)-methanesulfonamide.

  • Google Patents. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates.

  • NINGBO INNO PHARMCHEM CO.,LTD. N-(2-Butyl-benzofuran-5-yl)-methanesulfonamide Technical Dossier.

References

Technical Support Center: Optimization of Reaction Conditions for N-(2-butylbenzofuran-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-(2-butylbenzofuran-5-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis.

I. Synthesis Overview & Core Challenges

This compound is a key intermediate in the development of various pharmaceutical agents, notably as a structural component in drugs like dronedarone.[1] Its synthesis typically involves the reaction of 2-butylbenzofuran-5-amine with methanesulfonyl chloride. While seemingly straightforward, this N-sulfonylation reaction is prone to several challenges that can impact yield, purity, and scalability.

This guide will address common issues encountered during the synthesis, offering evidence-based solutions and optimization strategies.

Reaction Pathway Overview

The fundamental transformation is the formation of a sulfonamide bond between the primary amine of 2-butylbenzofuran-5-amine and the sulfonyl chloride.

Sulfonamide Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products amine 2-butylbenzofuran-5-amine product This compound amine->product + Methanesulfonyl Chloride mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->product base Base (e.g., Pyridine, TEA) base->product Catalyst/ HCl Scavenger solvent Solvent (e.g., DCM, MeCN) solvent->product byproduct Amine Hydrochloride Salt product->byproduct Forms Photocatalytic Sulfonylation cluster_main Photocatalytic Cycle Aniline Aniline Radical Intermediate Radical Intermediate Aniline->Radical Intermediate SET Sulfonyl Source Sulfonyl Source Sulfonyl Source->Radical Intermediate Photocatalyst (PC) Photocatalyst (PC) PC* Excited PC Photocatalyst (PC)->PC* Visible Light PC*->Aniline Energy Transfer Product Sulfonamide Radical Intermediate->Product

References

Technical Support Center: Crystallization & Purification of N-(2-butylbenzofuran-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2-butylbenzofuran-5-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting the crystallization of this key pharmaceutical intermediate. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your laboratory.

Introduction: The Critical Role of Crystallization

This compound is a crucial intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1][2][3] Achieving high purity is not merely a procedural step but a prerequisite for ensuring the safety, efficacy, and stability of the final drug product. Crystallization is the predominant method for its purification, capable of delivering material with over 99% purity when optimized.[2]

However, the process is not without its challenges. Issues such as oiling out, low yield, persistent impurities, and the formation of undesirable amorphous material can impede progress. Furthermore, sulfonamides as a class of compounds are known to exhibit polymorphism—the ability to exist in multiple crystal forms—which can significantly impact an API's physicochemical properties, including solubility and bioavailability.[4][5][6] This guide provides a structured approach to diagnosing and resolving these common issues.

Section 1: Compound Profile and Crystallization Fundamentals

A successful crystallization is governed by the principles of solubility, supersaturation, nucleation, and crystal growth.[7][8] The process relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to induce the formation of a supersaturated state from which the purified compound crystallizes, leaving impurities behind in the mother liquor.[9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 437652-07-8[10][11]
Molecular Formula C₁₃H₁₇NO₃S[10][11]
Molecular Weight 267.35 g/mol [10]
Appearance White to off-white crystalline powder[1][10]
Melting Point 145-148°C[10]
Solubility Freely soluble in DMSO and DMF; slightly soluble in ethanol (<1 mg/mL at 25°C); soluble in other organic solvents.[1][10]
Section 2: Recommended Crystallization Protocols

Based on established methods, a solvent/anti-solvent system is highly effective for this compound.[2]

Experimental Protocol 1: Solvent/Anti-Solvent Crystallization with Ethyl Acetate/Hexane

This is the recommended starting protocol, proven to achieve high purity.[2] The principle is to dissolve the compound in a "good" solvent where it is highly soluble (ethyl acetate) and then induce crystallization by adding a miscible "anti-solvent" in which it is poorly soluble (hexane).[12][13]

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of warm ethyl acetate (~60-70°C). Stir until all solid material is dissolved.

  • Addition of Anti-Solvent: While the solution is still warm and being stirred, slowly add hexane dropwise. You are looking for the point of incipient turbidity—where the solution first becomes persistently cloudy. This indicates the solution is saturated.

  • Clarification (if needed): If the solution remains cloudy after the initial drop, gently warm the mixture until it becomes clear again. This ensures you have not added too much anti-solvent.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of well-ordered, pure crystals.[9]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Protocol_Workflow cluster_protocol Solvent/Anti-Solvent Protocol A 1. Dissolve Crude Product in warm Ethyl Acetate B 2. Add Hexane (Anti-solvent) dropwise until turbidity A->B C 3. Allow Slow Cooling to Room Temperature B->C D 4. Cool in Ice Bath to Maximize Yield C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Hexane E->F G 7. Dry Crystals Under Vacuum F->G

A workflow for the recommended crystallization protocol.
Section 3: Troubleshooting Guide (FAQ Format)

This section addresses the most common issues encountered during the crystallization of this compound.

Q1: No crystals are forming after cooling, even in the ice bath. What should I do?

  • Causality: This is typically due to one of two reasons: the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome. This often happens if too much solvent was used initially.[14]

  • Troubleshooting Steps:

    • Induce Nucleation: First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of previously purified product, add a single tiny crystal to the solution. This provides a template for new crystals to grow upon.

    • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently reheat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[14]

    • Increase Anti-Solvent: In a solvent/anti-solvent system, you can try adding a few more drops of the anti-solvent (hexane) to further decrease the compound's solubility.

Q2: The compound "oiled out" as a liquid layer instead of crystallizing. How can I fix this?

  • Causality: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. The highly concentrated solution separates into a liquid phase instead of forming a solid crystal lattice. This can be caused by a very high concentration of impurities (which can depress the melting point) or by cooling the solution too quickly.

  • Troubleshooting Steps:

    • Reheat and Add Solvent: Reheat the mixture until the oil completely redissolves. Add a small amount of the "good" solvent (ethyl acetate) to lower the saturation temperature.[14]

    • Slow Down Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow down the rate of heat loss.

    • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature by adding the anti-solvent very slowly at room temperature rather than when the solution is hot.

Q3: The final product is an amorphous powder, not crystalline. What went wrong?

  • Causality: The formation of an amorphous powder is the result of rapid precipitation ("crashing out") rather than slow, ordered crystallization.[13] This happens when the solution becomes supersaturated too quickly, not allowing time for molecules to align into a crystal lattice. This can trap impurities and lead to a lower quality product.[9]

  • Troubleshooting Steps:

    • Increase Solvent Volume: The most common cause is having too little solvent, leading to immediate precipitation upon slight cooling. Re-dissolve the powder in the mother liquor by heating, add a small additional volume (10-15%) of the hot "good" solvent (ethyl acetate), and cool slowly again.[14]

    • Control Anti-Solvent Addition: Add the anti-solvent more slowly and with vigorous stirring to ensure localized areas of high supersaturation do not form.

Q4: The purity of my crystallized product is still low according to HPLC analysis. How can I improve it?

  • Causality: Impurities can be incorporated into crystals through several mechanisms, including adsorption on the crystal surface or inclusion within the crystal lattice, especially during rapid growth.[15][16][17]

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: The most straightforward solution is to repeat the crystallization process on the already purified material. With each successive crystallization, the concentration of impurities relative to the desired compound decreases. Two recrystallizations using an ethyl acetate/hexane mixture are often sufficient to achieve >99% purity.[2]

    • Consider an Adsorbent: If the solution is colored by a minor, highly-colored impurity, you can perform a charcoal treatment. After dissolving the crude product, add a very small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal before proceeding with crystallization.[13] Caution: Charcoal can also adsorb your product, potentially reducing yield.[14]

    • Optimize the Solvent System: While ethyl acetate/hexane is recommended, impurities with similar solubility profiles may co-crystallize. Experiment with other solvent/anti-solvent pairs. A good "good" solvent for screening could be isopropanol or acetone, with an anti-solvent like heptane or water (if miscible and suitable).

Troubleshooting_Flowchart start Crystallization Attempt Fails q1 What is the observation? start->q1 obs1 No Crystals Formed (Clear Solution) q1->obs1 No Solids obs2 Compound 'Oiled Out' q1->obs2 Liquid Layer obs3 Amorphous Powder Formed q1->obs3 Solid Formed obs4 Purity is Still Low q1->obs4 Post-Analysis act1 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume obs1->act1 act2 1. Reheat to Dissolve 2. Add More 'Good' Solvent 3. Ensure Slow Cooling obs2->act2 act3 1. Reheat to Dissolve 2. Add More 'Good' Solvent 3. Cool Slower obs3->act3 act4 1. Perform 2nd Recrystallization 2. Use Activated Charcoal (optional) 3. Screen Other Solvents obs4->act4

A decision tree for troubleshooting common crystallization issues.

Q5: My recovery/yield is very low. What are the common causes?

  • Causality: A low yield means a significant portion of your product remained dissolved in the mother liquor. This can result from several factors.

  • Troubleshooting Steps:

    • Excess Solvent: This is the most frequent cause. Using the absolute minimum amount of hot solvent to dissolve the compound is key.[7][13]

    • Incomplete Cooling: Ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature. A significant amount of product can remain soluble at room temperature.

    • Washing with Wrong Solvent: Washing the crystals on the filter with a solvent in which the compound is even slightly soluble (like room temperature ethyl acetate) will dissolve some of your product. Always wash with a minimal amount of ice-cold anti-solvent (hexane).

    • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product might crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-warmed funnel and flask and keep the solution as hot as possible during filtration.[13]

Q6: I've observed different crystal habits (e.g., needles vs. plates) between batches. Is this a concern?

  • Causality: A change in crystal habit can indicate the formation of a different polymorph. Sulfonamides are known to form polymorphs, which are different crystalline arrangements of the same molecule.[5][6] These different forms can have distinct physical properties. The formation of a specific polymorph is influenced by factors like the solvent used, the cooling rate, and the temperature of crystallization.[18][19]

  • Actionable Insights:

    • Consistency is Key: For pharmaceutical applications, it is critical to consistently produce the same polymorphic form.[8] Therefore, a change in crystal habit is a significant observation that requires investigation.

    • Characterization: If you observe different habits, you should characterize the forms using techniques like Differential Scanning Calorimetry (DSC) to check for different melting points or Powder X-Ray Diffraction (PXRD) to confirm the crystal structure.

    • Process Control: To ensure consistency, strictly control all crystallization parameters: solvent choice, solvent ratios, cooling profiles, and agitation.

References

Overcoming solubility issues of "N-(2-butylbenzofuran-5-yl)methanesulfonamide" in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Experimental Assays

Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for N-(2-butylbenzofuran-5-yl)methanesulfonamide (CAS: 437652-07-8). This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound.

Physicochemical data indicates that this compound is a white to off-white crystalline powder that is freely soluble in DMSO and DMF, but only slightly soluble in ethanol and water.[1][2] This profile is typical for molecules containing a hydrophobic benzofuran core and a butyl group, which often leads to poor aqueous solubility and can complicate the design of robust and reproducible biological assays.[3][4][5]

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues. We will progress from simple fixes to more complex formulation strategies, explaining the scientific principles behind each recommendation to empower you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately when I diluted my DMSO stock into aqueous buffer. What happened?

This is a classic sign of a compound exceeding its kinetic solubility limit.[6] You created a supersaturated solution by adding the highly concentrated DMSO stock to the aqueous buffer.[7][8] This state is thermodynamically unstable, and the compound rapidly crashes out of solution as it tries to reach its lower, more stable thermodynamic (or equilibrium) solubility .[7][9][10] The core issue is the dramatic change in solvent environment from a favorable organic solvent (DMSO) to an unfavorable aqueous one.

Q2: What is the very first thing I should try to fix this precipitation issue?

The simplest first step is to reduce the final concentration of the compound in your assay. Many solubility problems are concentration-dependent. Determine the lowest effective concentration for your experiment and see if the compound remains in solution at that level. Concurrently, you should minimize the percentage of DMSO in the final assay volume. While DMSO is an excellent solvent, high concentrations can be toxic to cells and interfere with assay components.[11][12] Aim for a final DMSO concentration of <0.5% for cell-based assays and <2% for in vivo studies.[13]

Q3: How should I properly prepare and store my stock solution?

Proper handling of the initial stock solution is critical.

  • Solvent Choice: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.[1][14]

  • Storage: Store the DMSO stock solution in an airtight, light-protected container at -20°C or -80°C.[13][15] DMSO is hygroscopic, meaning it absorbs moisture from the air, which can affect the compound's stability and solubility over time.[12]

  • Handling: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[13] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside.

Troubleshooting Guide: Step-by-Step Solutions

If simple dilution adjustments are insufficient, a more systematic approach is required. The following sections detail common strategies, from using co-solvents to more advanced formulation techniques.

Problem: Compound has poor solubility in aqueous assay buffer.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for hydrophobic compounds.[14][16][17]

Mechanism: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute, essentially making the water "less polar" and better able to solvate the compound.[18][19]

Recommended Co-solvents & Starting Concentrations:

Co-solventTypical Starting Final Concentration (v/v)Key Considerations
Ethanol1-5%Generally well-tolerated in many assays, but can affect enzyme activity at higher concentrations.
Propylene Glycol (PG)1-10%A common vehicle for in vivo studies; can increase viscosity.[16]
Polyethylene Glycol 400 (PEG-400)5-20%Effective for many nonpolar drugs; check for compatibility with your assay.[20][21]
Glycerol5-20%High viscosity; can be useful for stabilizing proteins in the assay.[16]

// Node Definitions Start [label="Start: Compound Precipitates\nin Aqueous Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Conc [label="Is final concentration\nas low as possible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lower_Conc [label="Action: Lower compound\nconcentration and/or\nDMSO %", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Try_Cosolvent [label="Strategy 1: Test Co-solvents\n(Ethanol, PG, PEG-400)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_pH [label="Is the compound ionizable?\n(pKa of Sulfonamide)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="Strategy 2: Adjust Buffer pH\n(Increase pH > pKa)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Try_Excipient [label="Strategy 3: Test Excipients\n(Surfactants, Cyclodextrins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Success: Proceed with\nOptimized Assay Conditions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reassess [label="Reassess Assay\n(e.g., different buffer,\nconsult specialist)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Check_Conc; Check_Conc -> Lower_Conc [label=" No "]; Lower_Conc -> Check_Conc; Check_Conc -> Try_Cosolvent [label=" Yes "]; Try_Cosolvent -> Success [label=" Soluble "]; Try_Cosolvent -> Check_pH [label=" Insoluble "]; Check_pH -> Adjust_pH [label=" Yes "]; Adjust_pH -> Success [label=" Soluble "]; Adjust_pH -> Try_Excipient [label=" Insoluble "]; Check_pH -> Try_Excipient [label=" No/Unknown "]; Try_Excipient -> Success [label=" Soluble "]; Try_Excipient -> Reassess [label=" Insoluble "]; }

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of N-(2-butylbenzofuran-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of N-(2-butylbenzofuran-5-yl)methanesulfonamide. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting for a common issue encountered with this and similar molecules: chromatographic peak tailing. A symmetrical, Gaussian peak is critical for accurate quantification and resolution; a tailing factor (Tf) greater than 1.2 often indicates an underlying issue that requires attention.[1]

This guide follows a logical, step-by-step diagnostic approach, moving from common instrumental issues to specific chemical interactions between the analyte and the stationary phase.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for this compound is tailing. What are the first, most universal issues I should check?

A1: Before delving into complex chemical interactions, it's crucial to rule out common instrumental or physical problems that can cause peak distortion for any analyte. The most frequent culprit is extra-column volume , which refers to all the volume within your HPLC system outside of the column itself, from the injector to the detector.[2] Excessive volume in this path allows the analyte band to spread, leading to peak broadening and tailing.[3][4]

Systematic Checks:

  • Fittings and Tubing: Ensure all fittings, especially between the injector, column, and detector, are properly seated and using the correct ferrule depth. A small gap can create a "mixing chamber" that causes significant tailing.[3] Use narrow internal diameter (e.g., 0.005") tubing where possible to minimize volume.[5]

  • Column Contamination/Void: A partially blocked inlet frit or the formation of a void at the head of the column can create alternative flow paths for the mobile phase, leading to peak distortion.[6] If you suspect this, try reversing the column and flushing it with a strong solvent (ensure the column is designed to handle reverse flow). If the problem persists, the column may need replacement.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, causing peak distortion.[1] To diagnose this, prepare and inject a 10-fold dilution of your sample. If the peak shape improves significantly, you should reduce your sample concentration or injection volume.[7]

To definitively test for extra-column effects, perform the following diagnostic protocol.

Protocol 1: Diagnosing Extra-Column Volume
  • System Preparation: Set the mobile phase flow rate (e.g., 1 mL/min).

  • Column Removal: Carefully disconnect the column from the system.

  • Install Union: In place of the column, install a zero-dead-volume (ZDV) union to connect the injector outlet tubing directly to the detector inlet tubing.[8]

  • Injection: Inject a small volume (e.g., 1-2 µL) of a UV-active marker compound like acetone or uracil dissolved in the mobile phase.

  • Analysis: Observe the resulting peak. In a well-optimized system with minimal extra-column volume, the peak should be very sharp and symmetrical. If you observe a tailing or broad peak, it confirms that your issue lies within the system's plumbing (tubing, connections, detector cell) and not the column or chemical interactions.

Q2: I've ruled out instrumental issues, but the peak tailing persists. What is it about this compound that could be causing this?

A2: The chemical structure of this compound is the primary reason for its challenging chromatography on standard silica-based columns. The key is the methanesulfonamide functional group (-NH-S(=O)₂-CH₃) . The nitrogen atom in this group is basic and can be protonated.

The most common cause of peak tailing for basic compounds in reversed-phase HPLC is an unwanted secondary interaction with residual silanol groups (Si-OH) on the surface of the silica stationary phase.[9][10][11]

Mechanism of Silanol Interaction:

  • Silica Surface: Even on well-end-capped columns, some acidic silanol groups remain exposed on the silica surface.

  • Ionization: At mid-range pH values (typically > 3.5), these silanol groups become deprotonated and carry a negative charge (SiO⁻).[5]

  • Secondary Interaction: The positively charged (protonated) basic nitrogen on your analyte molecule engages in a strong ionic interaction with these negatively charged silanol sites.

  • Result: This secondary retention mechanism is stronger and has different kinetics than the primary hydrophobic retention, causing some analyte molecules to be held up longer. This delayed elution results in a tailing peak.[6]

The diagram below illustrates this critical interaction.

cluster_0 High pH (>4) cluster_1 Low pH (<3) Analyte_High Analyte-NH₂⁺ (Basic) Silanol_High Silica Surface (SiO⁻) Analyte_High->Silanol_High Interacts Tailing_Peak Tailing Peak (Strong Ionic Interaction) Silanol_High->Tailing_Peak Causes Analyte_Low Analyte-NH₂⁺ (Basic) Silanol_Low Silica Surface (SiOH) Analyte_Low->Silanol_Low No Interaction Sharp_Peak Symmetrical Peak (No Interaction) Silanol_Low->Sharp_Peak Allows

Caption: Mechanism of silanol interaction causing peak tailing.

Q3: How can I systematically eliminate peak tailing caused by silanol interactions using the mobile phase?

A3: Modifying the mobile phase is the most powerful and common way to improve the peak shape for basic compounds. The goal is to disrupt the unwanted ionic interaction. This can be achieved by adjusting the pH or by adding a competitive agent.

The troubleshooting workflow below provides a logical sequence for mobile phase optimization.

G start Peak Tailing Observed (Tf > 1.2) check_system Q1: Check System Hardware (Extra-column volume, fittings, voids) start->check_system adjust_ph Q3: Adjust Mobile Phase pH (Set pH to 2.5 - 3.0) check_system->adjust_ph Hardware OK check_shape1 Peak Shape Improved? adjust_ph->check_shape1 add_additive Q3: Add Competitive Base (e.g., 0.05-0.1% Triethylamine) check_shape1->add_additive No / Insufficient done Analysis Optimized check_shape1->done Yes check_shape2 Peak Shape Improved? add_additive->check_shape2 eval_column Q4: Evaluate Column (Consider modern end-capped or polar-embedded column) check_shape2->eval_column No check_shape2->done Yes eval_column->done Problem Solved

Caption: Troubleshooting workflow for peak tailing of basic compounds.

The following table summarizes the primary mobile phase optimization strategies.

StrategyMechanism of ActionTypical ConditionsPotential Considerations
Low pH Mobile Phase Suppresses the ionization of acidic silanol groups (SiOH), neutralizing their negative charge and preventing ionic interaction with the basic analyte.[11][12][13]pH 2.5 - 3.0 using 0.1% (v/v) formic acid or trifluoroacetic acid (TFA).May decrease retention time for the basic analyte.[9] The organic modifier percentage may need to be reduced to compensate.
Competitive Base Additive A small, basic amine (e.g., triethylamine) is added to the mobile phase. It preferentially interacts with and "masks" the active silanol sites, preventing the analyte from binding to them.[14]0.05% - 0.5% (v/v) Triethylamine (TEA).[15]Can shorten column lifetime with prolonged use.[14] May suppress ionization in MS detection.
Increase Buffer Strength A higher concentration of buffer ions can help mask residual silanol sites and ensures a stable pH across the column.[9]Use a buffer concentration of 20-50 mM.Ensure buffer is soluble in the organic modifier to prevent precipitation.[1]
Protocol 2: Systematic Mobile Phase pH Adjustment
  • Prepare Aqueous A: Prepare your aqueous mobile phase (e.g., HPLC-grade water) and add 0.1% (v/v) of an acidifier like formic acid or TFA. Measure the pH to confirm it is in the range of 2.5-3.0.

  • Prepare Organic B: Use your standard organic mobile phase (e.g., Acetonitrile or Methanol).

  • Equilibrate: Flush the column with the new mobile phase for at least 10-15 column volumes to ensure full equilibration.

  • Inject & Analyze: Inject your sample of this compound.

  • Evaluate: Compare the tailing factor of the peak to your original method. A significant reduction in tailing should be observed.

Q4: I have tried optimizing the mobile phase, but I still see some tailing. When should I suspect the column is the problem?

A4: If extensive mobile phase optimization does not yield a symmetrical peak (Tf < 1.2), the analytical column itself is the likely culprit. There are two primary considerations: column choice and column degradation.

  • Column Chemistry Mismatch: The type of silica used for the stationary phase is critical.

    • Type A Silica: Older columns often use "Type A" silica, which has a higher metal content and more active, acidic silanol groups. These columns are notoriously difficult for analyzing basic compounds and often produce tailing peaks.[11]

    • Type B Silica: Modern columns use high-purity, "Type B" silica with very low metal content. They are also subjected to advanced end-capping procedures that shield most of the residual silanols.[11][16]

    • Alternative Chemistries: For very challenging bases, consider columns with polar-embedded stationary phases or hybrid silica-organic particles. These are designed to further shield silanol activity and provide excellent peak shapes for basic analytes.[1][11]

  • Column Degradation: Columns have a finite lifetime.

    • Silanol Exposure: Over time, especially with aggressive mobile phases (e.g., high pH), the protective end-capping can be stripped away, exposing more active silanol groups. A column that once gave good peak shape but now produces tailing peaks for basic compounds is a classic sign of this degradation.

    • Bed Stability: Voids can form at the column inlet due to pressure shocks or dissolution of the silica bed at high pH, which can also cause tailing.

If you suspect a column issue, the most effective solution is to replace it with a modern, high-purity, end-capped C18 column specifically marketed for good performance with basic compounds.

References

Technical Support Center: Synthesis of N-(2-butylbenzofuran-5-yl)methanesulfonamide & Alternative Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-butylbenzofuran-5-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the synthesis of this key intermediate and the exploration of alternative catalytic systems. As a crucial component in the synthesis of pharmaceuticals like Dronedarone, optimizing the formation of the sulfonamide bond is of paramount importance.[1][2] This resource aims to equip you with the knowledge to navigate the intricacies of this chemical transformation, from traditional methods to cutting-edge catalytic approaches.

I. Understanding the Synthesis of this compound

The synthesis of this compound typically involves the formation of a sulfonamide bond on a pre-formed 2-butylbenzofuran scaffold. A common route starts from 5-amino-2-butylbenzofuran, which is then reacted with methanesulfonyl chloride.[3] While seemingly straightforward, this reaction can be prone to challenges related to selectivity, yield, and purification.

A patented industrial process highlights the synthesis starting from 2-n-butyl-3-[(di-n-butylamino-3-propoxy)-benzoyl]-5-bis-(methylsulfonamido)-benzofuran, where one of the methylsulfonyl groups is selectively cleaved under controlled acidic or basic conditions.[1] Another approach involves a sigmatropic rearrangement of substituted hydroxylamines to construct the benzofuran core, followed by the introduction of the sulfonamide group.[1]

II. Troubleshooting Guide for Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis of this compound and related sulfonamides.

Issue 1: Low Yield of the Desired N-Sulfonated Product

  • Question: My reaction of 5-amino-2-butylbenzofuran with methanesulfonyl chloride is resulting in a low yield of the target molecule. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this sulfonylation reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

    • Purity of Starting Materials: Ensure the 5-amino-2-butylbenzofuran is of high purity. Impurities can interfere with the reaction. The amine starting material can be purified by column chromatography or recrystallization.

    • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like pyridine or triethylamine is typically used to scavenge the HCl byproduct.[4] If the base is too weak, the reaction may not proceed to completion. If it is too strong or nucleophilic, it can lead to side reactions. Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) if weaker bases are ineffective.

    • Reaction Temperature: The reaction is often performed at low temperatures (0 °C to room temperature) to control its exothermicity and minimize side reactions. Running the reaction at too high a temperature can lead to decomposition of the starting material or product. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of methanesulfonyl chloride (1.1-1.2 equivalents) is often used to ensure complete conversion of the amine. However, a large excess can lead to the formation of bis-sulfonated byproducts.

    • Solvent Choice: The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The solvent should be dry, as the presence of water can hydrolyze the methanesulfonyl chloride.

Issue 2: Formation of Bis-Sulfonated Byproduct

  • Question: I am observing the formation of a significant amount of N,N-bis(methylsulfonyl)amine byproduct. How can I suppress this side reaction?

  • Answer: The formation of the bis-sulfonated product occurs when the initially formed sulfonamide is deprotonated and reacts with another molecule of methanesulfonyl chloride. To minimize this, consider the following strategies:

    • Controlled Addition of Sulfonyl Chloride: Add the methanesulfonyl chloride solution dropwise to the reaction mixture containing the amine and the base at a low temperature. This maintains a low concentration of the sulfonyl chloride, favoring the mono-sulfonylation reaction.

    • Steric Hindrance: While not directly applicable to the synthesis of the target molecule, for other sulfonamide syntheses, using a bulkier sulfonyl chloride or a more sterically hindered amine can disfavor the second sulfonylation.

    • Base Stoichiometry: Use only a slight excess of the base (1.1-1.5 equivalents). An excess of a strong base can promote the deprotonation of the mono-sulfonated product, leading to the bis-sulfonated byproduct.

Issue 3: Difficulty in Product Purification

  • Question: The crude product is difficult to purify, showing multiple spots on TLC. What are the likely impurities and what purification strategies can I employ?

  • Answer: Common impurities include unreacted starting materials, the bis-sulfonated byproduct, and hydrolyzed methanesulfonyl chloride (methanesulfonic acid).

    • Work-up Procedure: A thorough aqueous work-up is crucial. Washing the organic layer with a mild acid (e.g., dilute HCl) will remove any unreacted amine and the base. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove methanesulfonic acid.

    • Crystallization: this compound is a crystalline solid.[3] Attempting to crystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

    • Column Chromatography: If crystallization is not effective, silica gel column chromatography is the method of choice. A gradient elution with a mixture of non-polar (e.g., hexanes or petroleum ether) and polar (e.g., ethyl acetate) solvents should allow for the separation of the desired product from the impurities.

III. Alternative Catalysts for Sulfonamide Synthesis: FAQs

For challenging substrates or to develop more sustainable and efficient processes, exploring alternative catalytic systems for the C-N bond formation is a valuable strategy.

FAQ 1: What are the main advantages of using transition metal catalysts for sulfonamide synthesis over traditional methods?

  • Answer: Transition metal-catalyzed cross-coupling reactions offer several advantages over the classical approach of reacting an amine with a sulfonyl chloride:

    • Milder Reaction Conditions: Many catalytic methods operate under milder conditions, avoiding the need for harsh reagents often used to prepare sulfonyl chlorides.[5][6][7]

    • Broader Substrate Scope and Functional Group Tolerance: These methods can often tolerate a wider range of functional groups on both the amine and the aryl partner, which is particularly beneficial in the synthesis of complex molecules.[5][6][7]

    • Convergent Synthesis: Catalytic approaches allow for a more convergent synthesis, where the sulfonamide is assembled from two different fragments late in the synthetic sequence, offering greater flexibility.[6]

FAQ 2: Which transition metals are most commonly used for catalyzing sulfonamide synthesis, and what are their pros and cons?

  • Answer: Palladium, copper, and nickel are the most prominent metals for this transformation.

Catalyst SystemAdvantagesDisadvantages
Palladium-based High efficiency, broad substrate scope, well-studied.[6][7][8][9]High cost, potential for palladium contamination in the final product.[10]
Copper-based Lower cost than palladium, effective for N-arylation of sulfonamides with arylboronic acids or aryl halides.[10][11][12][13][14][15]Can require higher reaction temperatures and stronger bases. Ligand-free systems are being developed to address this.[10][12]
Nickel-based More cost-effective than palladium, can catalyze the coupling of challenging substrates like aryl chlorides.[16][17][18][19][20]Can be sensitive to air and moisture, requiring inert atmosphere techniques.

FAQ 3: Are there any "greener" or more sustainable alternatives to traditional metal catalysts?

  • Answer: Yes, research is actively exploring more environmentally friendly approaches:

    • Ligand-Free Copper Catalysis in Water: Recent developments have shown efficient copper-catalyzed N-arylation of sulfonamides in water, eliminating the need for organic solvents and expensive ligands.[10]

    • Organocatalysis: Proline sulfonamide-based organocatalysts have been developed for various asymmetric C-C bond-forming reactions and show potential for C-N bond formations as well.[21][22][23] These metal-free catalysts are often cheaper and less toxic.

    • Enzymatic Synthesis: While still an emerging area for sulfonamides, enzymatic approaches offer the potential for high selectivity and mild reaction conditions. The biosynthesis of natural sulfonamides involves unique enzymatic machineries for S-N bond formation.[24]

IV. Experimental Protocols & Workflows

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of a Sulfonamide with an Aryl Halide

This protocol provides a general starting point for a Buchwald-Hartwig amination approach.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the sulfonamide (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a dry, degassed solvent (e.g., toluene or dioxane, 5-10 mL).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow for Catalyst Screening

The following workflow can be used to efficiently screen for the optimal catalyst system for a new sulfonamide synthesis.

Catalyst_Screening_Workflow cluster_0 Phase 1: Initial Catalyst System Evaluation cluster_1 Phase 2: Optimization of 'Hit' Conditions A Define Substrates: Aryl Halide & Sulfonamide B Select Catalyst Panel: - Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) - Copper (e.g., CuI, Cu(OAc)₂) - Nickel (e.g., NiCl₂(dme)) A->B C Select Ligand Panel: - Buchwald Ligands (e.g., XPhos) - Josiphos Ligands - N-heterocyclic carbenes (NHCs) A->C D Select Base & Solvent Panel: - Bases: Cs₂CO₃, K₃PO₄, NaOtBu - Solvents: Toluene, Dioxane, DMF A->D E High-Throughput Experimentation (HTE) or Parallel Synthesis B->E C->E D->E F Analysis of Results (LC-MS, HPLC) Identify Promising 'Hits' E->F G Select Best Catalyst/Ligand Combination F->G Proceed with Best Hit(s) H Optimize Reaction Parameters: - Temperature - Concentration - Catalyst Loading G->H I Validate Optimized Conditions on a Larger Scale H->I J Final Protocol Established I->J

Caption: A two-phase workflow for systematic catalyst screening and optimization.

V. Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization.

Palladium-Catalyzed Sulfonamide N-Arylation (Buchwald-Hartwig Amination)

The catalytic cycle for the palladium-catalyzed N-arylation of sulfonamides generally proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

  • Deprotonation: The sulfonamide is deprotonated by the base to form the corresponding anion.

  • Ligand Exchange: The sulfonamide anion displaces a ligand on the Pd(II) complex.

  • Reductive Elimination: The C-N bond is formed, yielding the N-arylsulfonamide product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)Lₙ Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L)ₙ-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange RSO₂NHR' + Base Amide_Complex Ar-Pd(II)(L)ₙ-N(R)SO₂R' Ligand_Exchange->Amide_Complex Reductive_Elimination Reductive Elimination Amide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-N(R)SO₂R'

References

Technical Support Center: Navigating the Scale-Up of N-(2-butylbenzofuran-5-yl)methanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful scale-up of N-(2-butylbenzofuran-5-yl)methanesulfonamide, a key intermediate in the synthesis of pharmaceutical compounds like dronedarone, presents a unique set of challenges for researchers and drug development professionals.[1] This guide is designed to serve as a comprehensive technical support center, offering practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot plant and beyond. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and ensure a robust, safe, and efficient process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when scaling up the methanesulfonylation of 2-butyl-5-aminobenzofuran?

When moving to a larger scale, several critical factors that are often negligible in the lab become paramount. The primary challenges include:

  • Exotherm and Heat Management: The reaction of an amine with methanesulfonyl chloride is exothermic. What is easily managed in a lab flask can lead to a dangerous thermal runaway in a large reactor due to the decrease in the surface-area-to-volume ratio, which limits efficient heat removal.[2]

  • Mixing and Mass Transfer: Inadequate mixing can lead to localized "hot spots" and concentration gradients of methanesulfonyl chloride. This can result in the formation of impurities, such as the bis-sulfonylation byproduct, and incomplete reaction.

  • Impurity Profile Control: The formation of byproducts, particularly the bis-sulfonated impurity, can become more pronounced on a larger scale if stoichiometry and addition rates are not carefully controlled.[3]

  • Work-up and Product Isolation: Handling larger volumes of reaction mixtures and ensuring efficient and safe quenching, phase separations, and crystallization are critical for yield, purity, and operational safety.

  • Safety: The use of methanesulfonyl chloride, a corrosive and highly reactive substance, requires stringent safety protocols, especially when handling large quantities.[4]

Troubleshooting Guides

Reaction and Process Control

Q2: My reaction is showing a lower yield and the formation of a significant amount of a less polar impurity upon scale-up. What is the likely cause and how can I mitigate this?

This is a classic scale-up issue, and the less polar impurity is likely the bis-sulfonated product, N,N-bis(methylsulfonyl)-2-butyl-5-aminobenzofuran. The root cause often lies in poor control over local concentrations of methanesulfonyl chloride.

Causality: On a larger scale, the addition of methanesulfonyl chloride, even if the overall stoichiometry is correct, can create localized areas of high concentration if mixing is not efficient. In these areas, the initially formed desired product, this compound, can be further deprotonated and react with another molecule of methanesulfonyl chloride.

Troubleshooting Workflow:

cluster_0 Problem: Low Yield & Bis-Sulfonylation Impurity start Low Yield & Bis-Sulfonylation Detected q1 Is the addition of methanesulfonyl chloride sub-surface? start->q1 q2 Is the agitation rate sufficient for the vessel geometry? q1->q2 Yes sol1 Implement sub-surface addition to ensure rapid dispersion. q1->sol1 No q3 Is the reaction temperature well-controlled during addition? q2->q3 Yes sol2 Increase agitation. Consider impeller design for better mixing. q2->sol2 No q4 Is the stoichiometry of the base and amine correct? q3->q4 Yes sol3 Improve cooling or slow down the addition rate to maintain temperature. q3->sol3 No sol4 Re-evaluate base and amine stoichiometry. Ensure accurate charging of all reagents. q4->sol4 Yes q4->sol4 No

Caption: Troubleshooting workflow for addressing low yield and bis-sulfonylation.

Recommended Solutions:

  • Controlled Addition: Implement a slow, controlled addition of methanesulfonyl chloride below the surface of the reaction mixture. This ensures it reacts with the primary amine before it can accumulate and react with the product.

  • Enhanced Mixing: Ensure your reactor's agitation is sufficient to provide good mixing and prevent localized concentrations. The choice of impeller and agitation speed is critical.[5]

  • Stoichiometry: While a slight excess of the amine can be used, precise control of the methanesulfonyl chloride charge is crucial.

  • Temperature Control: Maintain a consistent, low temperature (e.g., 0-10 °C) during the addition to slow down the reaction rate and allow for better control.

Q3: I am concerned about the exotherm of the reaction. How can I assess and manage the thermal risk during scale-up?

Managing the exotherm is a primary safety and process control concern.

Assessment:

  • Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using an RC1 calorimeter) on a laboratory scale.[6] This will provide crucial data on the heat of reaction, the maximum rate of heat evolution, and the adiabatic temperature rise.[2]

  • Differential Scanning Calorimetry (DSC): DSC should be performed on the starting materials, the reaction mixture, and the final product to understand their thermal stability and decomposition temperatures.[2]

Management Strategies:

  • Semi-Batch Operation: Add the methanesulfonyl chloride (the limiting reagent) gradually to the solution of 2-butyl-5-aminobenzofuran. This allows the reactor's cooling system to remove the heat as it is generated.

  • Cooling Capacity: Ensure the pilot plant or manufacturing scale reactor has sufficient cooling capacity to handle the maximum heat output determined from calorimetry data.

  • Dilution: Increasing the solvent volume can help to absorb the heat of reaction, but this may impact reaction kinetics and downstream processing.

  • Flow Chemistry: For large-scale production, consider transitioning to a continuous flow reactor. Flow reactors offer superior heat transfer and safety for highly exothermic reactions.[7][8]

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)Impact of Scale-Up
Surface Area (A) ~0.06 m²~1.5 m²A increases by a factor of ~25
Volume (V) 0.001 m³0.1 m³V increases by a factor of 100
A/V Ratio ~60 m⁻¹~15 m⁻¹Significant decrease, leading to less efficient heat transfer

Q4: What are the best practices for handling and charging large quantities of methanesulfonyl chloride safely?

Methanesulfonyl chloride is corrosive, toxic, and reacts exothermically with nucleophiles like water and alcohols.[4]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9]

  • Ventilation: Handle in a well-ventilated area or a fume hood. For larger scales, a closed-system transfer is recommended.

  • Material Compatibility: Use equipment made of compatible materials (e.g., glass-lined steel, specific alloys). Avoid contact with metals that can be corroded.

  • Inert Atmosphere: Charge under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture, which can lead to the formation of corrosive HCl and methanesulfonic acid.[10]

  • Emergency Preparedness: Have appropriate spill kits and emergency procedures in place. Neutralizing agents like sodium bicarbonate should be readily available for spills.[9]

Work-up and Product Isolation

Q5: My product is difficult to crystallize at a larger scale, and I'm getting an oily product. What should I do?

"Oiling out" is a common issue during the crystallization of N-aryl methanesulfonamides.

Causality: This can be due to the presence of impurities that depress the melting point or interfere with crystal lattice formation. Rapid cooling can also favor the formation of a supersaturated oil over crystalline solids.

Troubleshooting Steps:

  • Solvent System: The choice of solvent is critical. A mixture of ethyl acetate and a non-polar solvent like hexane is often effective for the crystallization of this compound.[9] Experiment with different solvent ratios on a small scale to find the optimal conditions.

  • Cooling Profile: Implement a slow, controlled cooling profile. Rapid cooling can shock the system and lead to oiling out. A gradual temperature reduction allows for orderly crystal growth.

  • Seeding: Seeding the solution with a small amount of pure, crystalline this compound can promote the formation of crystals over oil.

  • Purity: Ensure the crude product is of sufficient purity before attempting crystallization. An additional aqueous wash or a carbon treatment step may be necessary to remove impurities that inhibit crystallization.

Q6: How can I ensure the removal of residual base (e.g., triethylamine or pyridine) and its corresponding hydrochloride salt during work-up?

Residual base and its salt can interfere with crystallization and contaminate the final product.

  • Aqueous Washes: A series of aqueous washes is typically effective.

    • A dilute acid wash (e.g., 1 M HCl) will protonate the excess amine base, making it water-soluble and easily removed in the aqueous phase.

    • A wash with saturated sodium bicarbonate solution will neutralize any remaining acid.

    • A final brine wash will help to break any emulsions and remove excess water from the organic layer.

  • Solvent Swaps: If the base hydrochloride salt has some solubility in the organic phase, a solvent swap to a solvent in which the salt is insoluble can precipitate it out for removal by filtration before the final crystallization.

Process Analytical Technology (PAT) for Scale-Up

Q7: How can I use Process Analytical Technology (PAT) to better understand and control the synthesis of this compound during scale-up?

PAT can provide real-time insights into the reaction, leading to improved control and consistency.[3][8]

cluster_0 PAT Implementation for Sulfonylation cluster_1 Real-time Monitoring reagents 2-butyl-5-aminobenzofuran Methanesulfonyl Chloride Base reactor Reactor reagents->reactor pat PAT Tools reactor->pat product This compound reactor->product control Process Control System pat->control ftir FTIR/Raman (Reactant Consumption, Product Formation) pat->ftir fbr FBRM/PVM (Crystallization Monitoring) pat->fbr control->reactor Real-time Adjustments

Caption: Application of PAT in the synthesis of this compound.

  • In-situ FTIR/Raman Spectroscopy: An in-situ probe can monitor the disappearance of the starting amine's N-H stretch and the appearance of the sulfonamide product's characteristic peaks in real-time. This allows for precise determination of the reaction endpoint, preventing over-reaction and the formation of the bis-sulfonated impurity.

  • Focused Beam Reflectance Measurement (FBRM) and Particle Video Microscopy (PVM): These tools can be used to monitor the crystallization process in real-time. FBRM provides information on particle size and count, allowing for the optimization of the cooling profile to achieve a desired crystal size distribution. PVM provides images of the crystals, which can help to identify and troubleshoot issues like oiling out.

By implementing these PAT tools, you can move from a fixed-recipe process to a more controlled and understood one, which is a key principle of Quality by Design (QbD).[3][11]

References

Validation & Comparative

A Comparative Toxicological Assessment: N-(2-butylbenzofuran-5-yl)methanesulfonamide versus Amiodarone

Author: BenchChem Technical Support Team. Date: January 2026

A Forward-Looking Analysis for Researchers and Drug Development Professionals

In the landscape of antiarrhythmic drug development, the quest for potent therapies with improved safety profiles is a paramount objective. Amiodarone, a highly effective antiarrhythmic agent, has long been beset by a well-documented and often severe toxicity profile, limiting its clinical utility. This has spurred the development of analogues designed to retain efficacy while mitigating these adverse effects. One such endeavor led to the creation of Dronedarone, a non-iodinated benzofuran derivative. N-(2-butylbenzofuran-5-yl)methanesulfonamide, a key intermediate in the synthesis of Dronedarone, shares its core benzofuran structure and thus warrants a thorough toxicological evaluation.[1][2] This guide provides a comparative analysis of the established toxicity of Amiodarone and the anticipated toxicological profile of this compound, drawing inferences from its structural relationship to Dronedarone and the broader class of benzofuran derivatives.

Amiodarone: The Benchmark for Multi-Organ Toxicity

Amiodarone's clinical efficacy is counterbalanced by a significant risk of adverse effects impacting multiple organ systems. Its high lipophilicity and long half-life contribute to its accumulation in various tissues, leading to a spectrum of toxicities.

Key Organ Toxicities of Amiodarone:

Organ SystemManifestations of ToxicityIncidence
Pulmonary Interstitial pneumonitis, pulmonary fibrosis, acute respiratory distress syndrome (ARDS)1-17%
Thyroid Hypothyroidism, hyperthyroidism (amiodarone-induced thyrotoxicosis)15-20%
Hepatic Asymptomatic elevation of aminotransferases, acute liver injury, cirrhosisUp to 25% (aminotransferase elevation)
Cardiac Bradycardia, QT interval prolongation, proarrhythmia (Torsades de Pointes)Proarrhythmia in 2-5% of patients
Ocular Corneal microdeposits (vortex keratopathy), optic neuropathyCorneal deposits are very common
Dermatological Photosensitivity, bluish-gray skin discoloration ("blue man syndrome")Common

Dronedarone: A Step Towards a Safer Profile

Dronedarone was designed to be a less toxic alternative to amiodarone by removing the iodine moiety, which is implicated in thyroid toxicity, and by modifying the side chain to reduce lipophilicity.[1][3] While generally considered safer, post-marketing surveillance has revealed that Dronedarone is not without its own toxicity concerns.[4][5][6]

Known Toxicities of Dronedarone:

Organ SystemManifestations of Toxicity
Hepatic Severe liver injury, including acute liver failure requiring transplantation
Pulmonary Interstitial lung disease, pneumonitis, pulmonary fibrosis
Cardiac Increased risk of death, stroke, and heart failure in patients with decompensated heart failure or permanent atrial fibrillation
Gastrointestinal Diarrhea, nausea, abdominal pain

A pharmacovigilance study comparing adverse event reports for amiodarone and dronedarone found that amiodarone had a significantly higher proportion of reported thyroid and pulmonary toxicity.[7] Conversely, dronedarone was associated with a higher proportion of reported cardiac and liver toxicity.[7]

This compound: A Prospective Toxicity Profile

Direct public-domain toxicological data for this compound is scarce, as it is primarily documented as a chemical intermediate.[2][8][9] However, based on its shared benzofuran core with Dronedarone and other biologically active benzofuran derivatives, a prospective toxicity profile can be hypothesized to guide preclinical safety evaluations. It is plausible that this compound may exhibit a toxicity profile that overlaps with that of Dronedarone, warranting investigation into its potential for hepatic and pulmonary effects. The absence of the N-dealkylated side chain present in Dronedarone, which may contribute to its toxicity, could potentially result in a more favorable safety profile for the intermediate.

Mechanistic Insights into Toxicity

The toxicity of amiodarone and its analogues is often multifactorial, involving direct cellular injury, immunological reactions, and metabolic disruption. A key mechanism implicated in the hepatotoxicity of both amiodarone and dronedarone is mitochondrial dysfunction.[10] Studies have shown that both compounds can inhibit the mitochondrial respiratory chain and uncouple oxidative phosphorylation, leading to decreased ATP production and increased formation of reactive oxygen species (ROS).[10]

cluster_Mitochondrion Mitochondrial Toxicity Drug Amiodarone / Dronedarone ETC Electron Transport Chain (Complex I & II Inhibition) Drug->ETC OXPHOS Uncoupling of Oxidative Phosphorylation Drug->OXPHOS ATP Decreased ATP Production ETC->ATP ROS Increased ROS Production ETC->ROS OXPHOS->ATP Apoptosis Apoptosis ROS->Apoptosis

Figure 1. Postulated signaling pathway for Amiodarone and Dronedarone-induced mitochondrial toxicity.

Recommended Experimental Protocols for a Comparative Toxicity Assessment

To rigorously evaluate the toxicity profile of this compound and compare it to Amiodarone, a tiered approach of in vitro and in vivo assays is recommended.

Part 1: In Vitro Cytotoxicity and Mechanistic Assays

These initial screens provide rapid and cost-effective data on the potential for direct cellular toxicity.

1.1 General Cytotoxicity Assessment

  • Objective: To determine the concentration-dependent cytotoxicity of the test compounds in relevant cell lines.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed relevant cell lines (e.g., HepG2 for hepatotoxicity, A549 for pulmonary toxicity, and a cardiomyocyte cell line for cardiotoxicity) in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and Amiodarone in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

1.2 Assessment of Mitochondrial Toxicity

  • Objective: To evaluate the impact of the test compounds on mitochondrial function.

  • Method: Seahorse XF Mito Stress Test. This assay measures the oxygen consumption rate (OCR) to provide a real-time assessment of mitochondrial respiration.[13]

  • Protocol:

    • Seed cells in a Seahorse XF cell culture microplate.

    • Expose the cells to the test compounds at various concentrations.

    • Sequentially inject mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

    • Analyze the OCR data to identify any impairment of mitochondrial function.

1.3 Measurement of Reactive Oxygen Species (ROS) Production

  • Objective: To quantify the generation of ROS following exposure to the test compounds.

  • Method: Dichlorodihydrofluorescein diacetate (DCF-DA) assay. DCF-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.[14][15]

  • Protocol:

    • Culture cells in a 96-well plate and treat with the test compounds.

    • Load the cells with DCF-DA and incubate.

    • Measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates an increase in ROS production.

Start Start: Cell Seeding Treatment Compound Treatment (this compound vs. Amiodarone) Start->Treatment Assay1 MTT Assay (Cytotoxicity) Treatment->Assay1 Assay2 Seahorse XF Mito Stress Test (Mitochondrial Function) Treatment->Assay2 Assay3 DCF-DA Assay (ROS Production) Treatment->Assay3 Data Data Analysis (IC50, OCR, Fluorescence) Assay1->Data Assay2->Data Assay3->Data End End: Comparative Toxicity Profile Data->End

Figure 2. Experimental workflow for in vitro comparative toxicity assessment.

Part 2: In Vivo Toxicity Studies

Following the in vitro evaluation, in vivo studies in appropriate animal models are essential to understand the systemic toxicity and target organ effects.

2.1 Acute Oral Toxicity Study

  • Objective: To determine the acute toxicity of this compound following a single oral dose.

  • Method: Following OECD Guideline 423 (Acute Toxic Class Method).

  • Protocol:

    • Administer the test compound to rodents (e.g., Wistar rats) at a starting dose of 2000 mg/kg.[16]

    • Observe the animals for 14 days for signs of toxicity and mortality.

    • Based on the outcome, further dose groups may be tested to refine the toxicity classification.

    • Conduct a gross necropsy at the end of the study and collect organs for histopathological examination.

2.2 Repeat-Dose Sub-Chronic Toxicity Study

  • Objective: To evaluate the potential target organs of toxicity following repeated administration of the test compound.

  • Method: A 28-day or 90-day repeat-dose oral toxicity study in rodents.

  • Protocol:

    • Administer the test compound daily by oral gavage to multiple dose groups for the duration of the study.

    • Monitor clinical signs, body weight, and food consumption.

    • Collect blood for hematology and clinical chemistry analysis at termination.

    • Conduct a full necropsy and weigh key organs.

    • Perform histopathological examination of a comprehensive list of tissues, with a particular focus on the liver, lungs, thyroid, and heart.

2.3 Specific Organ Toxicity Models

  • Thyroid Toxicity Assessment: In vivo models for assessing thyroid disruption often involve repeated dosing in rats followed by measurement of serum thyroid hormone levels (T3, T4, TSH) and histopathological examination of the thyroid gland.[17][18]

  • Pulmonary Toxicity Assessment: Animal models of drug-induced pulmonary fibrosis can be utilized, often involving the administration of a known fibrotic agent like bleomycin as a positive control.[19] Histological analysis of lung tissue for inflammation and fibrosis is the primary endpoint.

Conclusion

While Amiodarone remains a potent antiarrhythmic, its extensive toxicity profile necessitates the development of safer alternatives. This compound, as a key intermediate to the less toxic Dronedarone, presents an interesting candidate for toxicological assessment. Although direct data is limited, a rationally designed series of in vitro and in vivo experiments, as outlined in this guide, will be crucial in elucidating its safety profile. By focusing on the known target organs of Amiodarone and Dronedarone toxicity—the liver, lungs, thyroid, and heart—and by investigating key mechanistic pathways such as mitochondrial dysfunction and oxidative stress, researchers can build a comprehensive understanding of the potential risks associated with this compound and its derivatives. This comparative approach will be instrumental in guiding the future development of safer and more effective antiarrhythmic therapies.

References

A Comparative Analysis of the Anti-inflammatory Potential of N-(2-butylbenzofuran-5-yl)methanesulfonamide and Benzimidazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anti-inflammatory therapeutics, medicinal chemists are continuously exploring diverse heterocyclic scaffolds. Among these, benzofuran and benzimidazole cores have emerged as privileged structures, demonstrating significant potential in modulating key inflammatory pathways. This guide provides a comprehensive comparison of the anti-inflammatory activity of a specific benzofuran derivative, N-(2-butylbenzofuran-5-yl)methanesulfonamide, and the broader class of benzimidazole derivatives. By delving into their mechanisms of action, supported by experimental data, we aim to furnish researchers, scientists, and drug development professionals with a critical analysis to inform future discovery efforts.

The Inflammatory Cascade: A Complex Network of Therapeutic Targets

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can lead to a host of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is orchestrated by a complex interplay of cellular and molecular mediators. Key enzymatic players in this cascade include cyclooxygenases (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, and lipoxygenases (LOX), which produce leukotrienes. Additionally, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6) play a pivotal role in amplifying and sustaining the inflammatory response.

The development of effective anti-inflammatory agents hinges on the ability to selectively modulate these pathways, thereby mitigating the deleterious effects of uncontrolled inflammation while minimizing off-target effects.

Benzimidazole Derivatives: A Well-Established Class of Anti-inflammatory Agents

The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1] Their anti-inflammatory properties are well-documented and are primarily attributed to their ability to inhibit key enzymes in the arachidonic acid cascade.

Mechanism of Action:

Benzimidazole derivatives exert their anti-inflammatory effects through multiple mechanisms:

  • Cyclooxygenase (COX) Inhibition: A significant number of benzimidazole derivatives have been shown to be potent inhibitors of COX enzymes, with many exhibiting selectivity for the inducible COX-2 isoform over the constitutive COX-1.[2] This selectivity is a highly desirable trait, as it is associated with a reduced risk of the gastrointestinal side effects commonly seen with non-selective NSAIDs. The methanesulfonyl group, present in our target benzofuran compound, is a pharmacophore often found in selective COX-2 inhibitors.[2]

  • 5-Lipoxygenase (5-LOX) Inhibition: Some benzimidazole derivatives also demonstrate inhibitory activity against 5-LOX, the key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[3] Dual inhibition of both COX and 5-LOX pathways is an attractive therapeutic strategy, as it can provide broader anti-inflammatory coverage.

  • Inhibition of Pro-inflammatory Cytokines: Certain benzimidazole derivatives have been reported to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cellular models of inflammation.[4][5]

Experimental Evidence:

The anti-inflammatory prowess of benzimidazole derivatives is substantiated by a wealth of in vitro and in vivo data.

Compound Class Assay Endpoint Results Reference
Benzimidazole-Thiazole HybridsIn vitro COX-2 InhibitionIC500.045 µM (Compound 15b)[6]
2-Substituted BenzimidazolesIn vivo Carrageenan-Induced Paw Edema% InhibitionUp to 55% at 20 mg/kg[5]
Benzimidazole DerivativesIn vitro 5-LOX InhibitionIC50Potent inhibition observed[5]
Benzimidazole DerivativesIn vitro Cytokine Inhibition (TNF-α, IL-6)% InhibitionSignificant reduction in cytokine secretion[5]

Benzofuran Derivatives: An Emerging Scaffold with Therapeutic Promise

The benzofuran nucleus, consisting of a furan ring fused to a benzene ring, is another heterocyclic scaffold that has garnered significant interest for its diverse biological activities, including anti-inflammatory effects.[7]

Mechanism of Action:

Similar to benzimidazoles, benzofuran derivatives can modulate the inflammatory response through various mechanisms:

  • Inhibition of Nitric Oxide (NO) Production: Several benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[8][9] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

  • Cyclooxygenase (COX) Inhibition: Some benzofuran derivatives have demonstrated inhibitory activity against COX enzymes.[10]

  • Modulation of Cytokine Production: There is evidence to suggest that certain benzofuran derivatives can down-regulate the secretion of pro-inflammatory cytokines.[11]

Experimental Evidence:

While the body of literature on the anti-inflammatory activity of benzofuran derivatives is not as extensive as that for benzimidazoles, several studies have highlighted their potential.

Compound Class Assay Endpoint Results Reference
Aza-benzofuran DerivativesIn vitro NO Inhibition (RAW 264.7 cells)IC5016.5 µM and 17.3 µM[8]
Benzofuran-Amide DerivativesIn vivo Carrageenan-Induced Paw Edema% InhibitionUp to 71.10%
Piperazine/Benzofuran HybridsIn vitro NO InhibitionIC5052.23 µM[11]
Fluorinated Benzofuran DerivativesIn vitro Cytokine Inhibition (IL-6)IC501.2 to 9.04 µM

This compound: A Compound of Interest

Comparative Outlook and Future Directions

Both benzimidazole and benzofuran derivatives represent promising scaffolds for the development of novel anti-inflammatory agents. Benzimidazoles are a more established class with a larger body of supporting data, demonstrating efficacy through multiple mechanisms, including COX and 5-LOX inhibition. Benzofurans are an emerging area with significant potential, particularly in the inhibition of NO and cytokine production.

The specific compound, this compound, presents an intriguing case. Its hybrid structure, containing a benzofuran nucleus and a methanesulfonamide group, suggests a plausible mechanism of action via COX-2 inhibition. However, to substantiate this hypothesis, further experimental evaluation is imperative.

For researchers in drug discovery, the choice between these scaffolds will depend on the specific therapeutic target and desired pharmacological profile. The wealth of structure-activity relationship (SAR) data for benzimidazoles provides a solid foundation for rational drug design. Conversely, the relatively underexplored chemical space of benzofuran derivatives offers exciting opportunities for the discovery of novel anti-inflammatory agents with unique mechanisms of action.

Experimental Protocols

To facilitate further research in this area, we provide a detailed, step-by-step methodology for a key in vivo anti-inflammatory assay.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-validated model for screening acute anti-inflammatory activity.

Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response. The initial phase (0-1 hour) is mediated by the release of histamine, serotonin, and bradykinin. The later phase (after 1 hour) is characterized by the production of prostaglandins and is sensitive to inhibition by NSAIDs.

Procedure:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: The animals are randomly divided into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

    • Test compound groups (various doses)

  • Drug Administration: The test compounds and control drugs are administered orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema and Inhibition:

    • The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point (Vt) and the initial paw volume (V0).

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

  • Statistical Analysis: The data are analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test, to determine the significance of the observed anti-inflammatory effects.

Visualizing the Inflammatory Pathway and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the targeted inflammatory pathway and the experimental workflow.

Inflammation_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX PLA2->Arachidonic_Acid Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: The arachidonic acid cascade, a key inflammatory pathway.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Grouping Grouping Animal_Acclimatization->Grouping Drug_Administration Drug Administration Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

References

A Comparative Guide to Purity Validation of N-(2-butylbenzofuran-5-yl)methanesulfonamide: HPLC-MS vs. UHPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the assurance of purity for an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint but a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of two prominent analytical techniques—High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV)—for the purity validation of N-(2-butylbenzofuran-5-yl)methanesulfonamide, a novel benzofuran derivative.

Benzofuran scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The addition of a sulfonamide group, a well-known pharmacophore, further enhances the potential therapeutic relevance of this molecule. As such, the development of a robust, accurate, and precise analytical method for purity determination is paramount for its progression through the drug development pipeline.

This guide is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of protocols to explain the "why" behind experimental choices, grounding the discussion in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures. We will explore the development and validation of an HPLC-MS method and compare its performance characteristics directly with a finely tuned UHPLC-UV method, providing the data and insights necessary to make informed decisions about method selection for similar small molecules.

Methodology and Experimental Design

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantitation, identification of impurities). For this compound, its aromatic benzofuran core suggests strong UV absorbance, making UHPLC-UV a viable option. However, the need for definitive peak identification and higher sensitivity often directs analysts toward mass spectrometry.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This synergy is particularly advantageous for identifying and quantifying trace-level impurities that may not be resolved or detected by UV.

Experimental Protocol: HPLC-MS

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.

    • Create a series of calibration standards by diluting the stock solution with a 50:50 mixture of water and acetonitrile to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • Prepare the test sample by dissolving the synthesized batch of this compound in methanol to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Drying Gas Temperature: 350°C.

    • Drying Gas Flow: 12 L/min.

    • Nebulizer Pressure: 35 psig.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 70 V.

    • Scan Range: m/z 100-500.

Rationale for Parameter Selection:

  • A C18 column was chosen due to the expected non-polar nature of the butyl-substituted benzofuran.

  • Formic acid is a common mobile phase additive that aids in the protonation of the analyte, which is essential for efficient ESI in positive mode.

  • The gradient elution ensures adequate separation of the main peak from potential impurities with varying polarities.

Ultra-High-Performance Liquid Chromatography with UV Detection (UHPLC-UV)

UHPLC offers faster analysis times and improved resolution compared to traditional HPLC by utilizing smaller particle size columns and higher operating pressures. When coupled with a UV detector, it is a workhorse for routine purity analysis and quality control.

Experimental Protocol: UHPLC-UV

  • Standard and Sample Preparation:

    • Follow the same procedure as for the HPLC-MS analysis to prepare stock solutions and calibration standards.

  • Chromatographic Conditions:

    • UHPLC System: Waters ACQUITY UPLC H-Class or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 0.5 minutes, then return to 30% B and equilibrate for 1.5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm (or the determined λmax of the compound).

Rationale for Parameter Selection:

  • The shorter column and faster gradient are typical for UHPLC methods, significantly reducing the run time.

  • The detection wavelength of 254 nm is a common choice for aromatic compounds, though determining the specific maximum absorbance (λmax) for this compound would be a part of method development.

Validation Workflow

The following diagram illustrates the comprehensive workflow for validating the analytical methods according to ICH Q2(R1) guidelines.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Method Comparison prep_std Prepare Reference Standard and Calibration Curve hplc_ms HPLC-MS Analysis prep_std->hplc_ms uhplc_uv UHPLC-UV Analysis prep_std->uhplc_uv prep_sample Prepare Test Sample prep_sample->hplc_ms prep_sample->uhplc_uv specificity Specificity hplc_ms->specificity linearity Linearity & Range hplc_ms->linearity accuracy Accuracy hplc_ms->accuracy precision Precision (Repeatability & Intermediate) hplc_ms->precision lod_loq LOD & LOQ hplc_ms->lod_loq robustness Robustness hplc_ms->robustness uhplc_uv->specificity uhplc_uv->linearity uhplc_uv->accuracy uhplc_uv->precision uhplc_uv->lod_loq uhplc_uv->robustness comparison Compare Performance: Sensitivity, Selectivity, Speed, Cost G cluster_lc Liquid Chromatography Separation cluster_detection Detection lc LC Column Separates molecules based on physicochemical properties (e.g., polarity). uv UV-Vis Detector Measures absorbance of light. Provides quantitative data based on Beer-Lambert Law. lc->uv UHPLC-UV Path ms Mass Spectrometer Measures mass-to-charge ratio (m/z). Provides quantitative and structural information. lc->ms HPLC-MS Path

A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Profiling of N-(2-butylbenzofuran-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges. Among the most critical hurdles is ensuring the specificity of a drug candidate. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities and a diminished therapeutic window, ultimately derailing an otherwise promising program. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity profile of the novel compound, N-(2-butylbenzofuran-5-yl)methanesulfonamide, a versatile benzofuran derivative with potential therapeutic applications.[1][2][3] While this compound is noted as a key intermediate in the synthesis of pharmaceuticals like dronedarone hydrochloride[1], its own biological activity warrants a thorough investigation of its selectivity.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to offer a strategic framework for designing and interpreting cross-reactivity studies, empowering you to make data-driven decisions in your drug development pipeline.

The Imperative of Early and Comprehensive Cross-Reactivity Assessment

Tissue cross-reactivity (TCR) studies are a regulatory prerequisite and a cornerstone of preclinical safety assessment for novel biologics and small molecules.[4][5][6][7] The primary objective is to identify any "off-target" binding, which can predict potential toxicities and inform the selection of appropriate species for in-vivo toxicology studies.[5][6] Understanding the cross-reactivity profile early in development can prevent costly late-stage failures and provides a more complete picture of a compound's mechanism of action.[4]

This guide will compare and contrast several key experimental approaches for evaluating the cross-reactivity of this compound:

  • In Vitro Target-Based Screening: Broad panel screening against a diverse set of kinases, G-protein coupled receptors (GPCRs), and other common off-target classes.

  • In Vitro Phenotypic and Functional Assays: Cellular assays to assess functional consequences of potential off-target binding.

  • Ex Vivo Tissue-Based Assessment: Immunohistochemical (IHC) analysis of binding to a panel of human and animal tissues.[5][6][7]

Comparative Analysis of Cross-Reactivity Screening Platforms

The initial step in profiling this compound involves a broad in vitro screening approach to identify potential off-target interactions. The choice of screening panel is critical and should be guided by the compound's structural motifs and any known primary targets. Given its nature as a sulfonamide derivative with a benzofuran core[1], a wide net should be cast.

Assay Type Principle Advantages Limitations Relevance for this compound
Kinase Profiling (e.g., 400+ Kinase Panel) Measures direct inhibition of a large panel of kinases, typically using enzymatic assays.High throughput, provides quantitative IC50/Ki values, comprehensive coverage of the kinome.Does not assess cellular activity or downstream effects. Can generate false positives due to non-specific inhibition.Essential for identifying potential off-target kinase inhibition, which is a common source of toxicity.
GPCR Profiling (e.g., SafetyScreen44™ Panel) Radioligand binding assays to assess displacement of known ligands from a panel of GPCRs.High sensitivity, broad coverage of common GPCR off-targets.Does not distinguish between agonist and antagonist activity. Can be influenced by allosteric modulators.Crucial for ruling out unintended interactions with key physiological signaling pathways.
Ion Channel Profiling (e.g., hERG Patch Clamp) Electrophysiological measurement of ion channel activity in response to the compound.Gold standard for assessing cardiac liability (hERG). Provides functional data.Lower throughput, more technically demanding.Mandatory for assessing the risk of cardiac arrhythmias, a critical safety parameter.
Nuclear Receptor Profiling Ligand binding or transcriptional activation assays for a panel of nuclear receptors.Identifies potential endocrine disruption and other long-term toxicities.May not capture all mechanisms of nuclear receptor modulation.Important for evaluating potential hormonal side effects.

Hypothetical Screening Data for this compound (10 µM)

Target Class Primary Target Significant Off-Target Hits (>50% Inhibition) Interpretation
KinasesPutative Target XKinase A, Kinase BIndicates potential for off-target signaling through Kinase A and B pathways. Follow-up with cellular assays is required.
GPCRsNone Identified5-HT2B ReceptorSuggests potential for serotonergic side effects. Requires functional validation (agonist vs. antagonist mode).
Ion ChannelsNone IdentifiedhERG Channel (25% inhibition)Low-level hERG inhibition warrants further investigation with a full dose-response curve to determine the IC50.
Nuclear ReceptorsNone IdentifiedNoneLow probability of direct endocrine disruption at the tested concentration.

Experimental Workflows: From Hit Identification to Functional Validation

A key principle of robust cross-reactivity assessment is the orthogonal validation of initial screening hits. A hit in a binding assay does not necessarily translate to a functional cellular effect. The following workflow illustrates a logical progression from initial screening to a more definitive characterization of off-target activity.

experimental_workflow cluster_screening Phase 1: Broad Screening cluster_validation Phase 2: Hit Validation cluster_tissue Phase 3: Tissue-Level Assessment screening Broad Panel Screening (Kinase, GPCR, Ion Channel) dose_response Dose-Response Assays (IC50/EC50 Determination) screening->dose_response Identified Hits cellular_assays Cellular Functional Assays (e.g., Phospho-protein, Reporter Gene) dose_response->cellular_assays Confirmed Potency ihc Immunohistochemistry (IHC) on Human & Animal Tissues cellular_assays->ihc Functionally Relevant Off-Targets ihc_workflow start Obtain Human and Preclinical Species Tissues sectioning Cryosectioning of Frozen Tissues start->sectioning blocking Block Endogenous Peroxidase and Non-specific Binding sectioning->blocking incubation Incubate with This compound (or labeled derivative) blocking->incubation detection Primary & Secondary Antibody/Detection System incubation->detection visualization Microscopic Examination and Scoring detection->visualization end Identify On- and Off-Target Binding Patterns visualization->end

References

The Efficacy Enigma: An In-Depth Scientific Guide to N-(2-butylbenzofuran-5-yl)methanesulfonamide In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research, the journey of a molecule from a laboratory curiosity to a clinical candidate is fraught with rigorous evaluation. N-(2-butylbenzofuran-5-yl)methanesulfonamide, a key intermediate in the synthesis of the antiarrhythmic agent Dronedarone, presents a compelling case study in understanding the relationship between chemical structure and biological function.[1][2][3] While its primary role in the production of a blockbuster drug is well-documented, its intrinsic in vivo and in vitro efficacy remains a subject of scientific inquiry. This guide provides a comprehensive analysis of the predicted biological activity of this compound, drawing comparisons with structurally related compounds and the final drug product, Dronedarone, to offer a predictive efficacy profile for researchers in drug discovery and development.

Introduction: The Benzofuran-Sulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry

The benzofuran nucleus is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7] The addition of a sulfonamide group, another critical pharmacophore, often enhances the therapeutic potential of a molecule. This guide will delve into the predicted efficacy of this compound, a molecule that combines both of these key structural motifs.

Predicted In Vitro Efficacy: A Look at Anti-Inflammatory and Anticancer Potential

Due to the limited publicly available direct in vitro studies on this compound, its efficacy is largely inferred from the activities of structurally similar compounds and its role as a precursor to Dronedarone.

Predicted Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of benzofuran derivatives.[5][8][9] The mechanism often involves the inhibition of key inflammatory mediators. For instance, certain benzofuran hybrids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.[5][8][9]

Comparative Analysis:

Compound/DerivativeIn Vitro ModelKey FindingsReference
Benzofuran Hybrids LPS-stimulated RAW 264.7 cellsInhibition of NO production with IC50 values in the micromolar range.[5][8][5][8]
Benzofuran Amide Derivatives Not specifiedDemonstrated significant anti-inflammatory activity.[7][7]
Predicted: this compound -Predicted to exhibit anti-inflammatory effects based on its core structure.-

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.

Workflow for In Vitro Anti-Inflammatory Screening

G cluster_0 In Vitro Anti-Inflammatory Assay A RAW 264.7 Cell Culture B Cell Seeding in 96-well Plates A->B C Pre-treatment with This compound B->C D LPS Stimulation C->D E 24h Incubation D->E F Nitrite Measurement (Griess Assay) E->F G IC50 Determination F->G

Caption: Workflow for assessing the in vitro anti-inflammatory activity.

Predicted Anticancer Activity

The benzofuran scaffold is present in numerous compounds with demonstrated anticancer activity.[6][10][11] These derivatives can induce cytotoxicity in various cancer cell lines through diverse mechanisms, including the inhibition of kinases and the induction of apoptosis.[10][12]

Comparative Analysis:

Compound/DerivativeCancer Cell LinesKey FindingsReference
Benzofuran Derivatives Various (e.g., HCT116, MCF-7)Inhibition of cell proliferation, induction of apoptosis.[6][10][6][10]
Benzofuran-based Kinase Inhibitors VariousInhibition of specific kinases involved in cancer progression.[12][12]
Predicted: this compound -Predicted to possess cytotoxic activity against cancer cell lines.-

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: Plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined.

Predicted In Vivo Efficacy: Insights from Animal Models and Dronedarone's Pharmacology

Predicted Antiarrhythmic Activity

As a direct precursor to Dronedarone, it is plausible that this compound may possess some degree of antiarrhythmic properties, or at the very least, serve as a pro-drug that is metabolized to an active form. Dronedarone is a multi-channel blocker, affecting sodium, potassium, and calcium channels, and also has anti-adrenergic properties.[13][14]

Comparative Analysis:

CompoundAnimal ModelKey FindingsReference
Dronedarone Various arrhythmia modelsEffective in preventing and terminating atrial fibrillation.[13][15][13][15]
Amiodarone Various arrhythmia modelsPotent antiarrhythmic agent, but with significant side effects.[13][13]
Predicted: this compound -May exhibit weak antiarrhythmic activity or act as a prodrug to an active metabolite.-

Experimental Protocol: In Vivo Electrophysiology Study in an Animal Model of Atrial Fibrillation

  • Animal Model: Anesthetized animal models (e.g., dogs, pigs) are used.

  • Catheter Placement: Electrode catheters are placed in the atria for pacing and recording.

  • Induction of Atrial Fibrillation (AF): Rapid atrial pacing is used to induce sustained AF.

  • Drug Administration: The test compound is administered intravenously.

  • Monitoring: The atrial electrogram is continuously monitored to determine the time to conversion to sinus rhythm.

  • Data Analysis: The efficacy of the compound in terminating AF is evaluated.

Workflow for In Vivo Antiarrhythmic Efficacy Testing

G cluster_1 In Vivo Antiarrhythmic Study H Anesthetized Animal Model I Atrial Catheterization H->I J Induction of Atrial Fibrillation I->J K IV Administration of Test Compound J->K L Continuous ECG Monitoring K->L M Assessment of Conversion to Sinus Rhythm L->M

Caption: Workflow for evaluating the in vivo antiarrhythmic potential.

Predicted Anti-Inflammatory and Anticancer In Vivo Efficacy

Based on the in vitro predictions, it is reasonable to hypothesize that this compound could demonstrate efficacy in animal models of inflammation and cancer.

Comparative Analysis:

Compound/DerivativeIn Vivo ModelKey FindingsReference
Benzofuran Hybrids Carrageenan-induced paw edema in ratsReduction in paw edema volume.[9][9]
Benzofuran Derivatives Xenograft tumor models in miceInhibition of tumor growth.[4][10][4][10]
Predicted: this compound -Predicted to show efficacy in animal models of inflammation and cancer.-

The Bridge Between In Vitro and In Vivo: A Mechanistic Perspective

The translation of in vitro activity to in vivo efficacy is a critical step in drug development. For this compound, its physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and pharmacodynamics will ultimately determine its in vivo performance.

Signaling Pathway: Predicted Anti-Inflammatory Mechanism

The anti-inflammatory effects of many benzofuran derivatives are mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[8][9]

G cluster_2 Predicted Anti-Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes Compound This compound Compound->NFkB Inhibition Compound->MAPK Inhibition

Caption: Predicted inhibitory effect on inflammatory signaling pathways.

Conclusion and Future Directions

This compound stands at an interesting crossroads of synthetic chemistry and pharmacology. While its role as a key building block for Dronedarone is undisputed, its own biological activity profile remains largely unexplored in the public domain. Based on the well-documented efficacy of the benzofuran and sulfonamide scaffolds, it is highly probable that this compound possesses intrinsic anti-inflammatory and anticancer properties.

Future research should focus on dedicated in vitro and in vivo studies to elucidate the specific biological activities of this compound. Such investigations would not only provide valuable insights into its therapeutic potential but also contribute to a deeper understanding of the structure-activity relationships within this important class of molecules. This could pave the way for the development of new therapeutic agents derived from this versatile chemical scaffold.

References

A Comparative Analysis of Synthetic Routes for N-(2-butylbenzofuran-5-yl)methanesulfonamide: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. N-(2-butylbenzofuran-5-yl)methanesulfonamide has emerged as a critical building block, notably in the synthesis of the antiarrhythmic agent Dronedarone.[1][2][3][4] This guide provides a comparative analysis of the primary synthetic strategies for this compound, offering insights into the underlying chemical principles, process efficiencies, and scalability considerations for researchers and professionals in drug development.

The synthesis of this compound can be logically dissected into two core stages: the construction of the 2-butylbenzofuran scaffold and the subsequent functionalization at the C-5 position to introduce the methanesulfonamide group. Our analysis will explore the most prevalent and innovative approaches for each stage, culminating in a holistic comparison of the complete synthetic routes.

Part 1: Construction of the 2-Butylbenzofuran Core

The formation of the substituted benzofuran ring is the foundational challenge in the synthesis of the target molecule. Two principal strategies dominate the literature: the Perkin cyclization and related approaches starting from phenolic precursors, and palladium-catalyzed methods.

Route A: Classical Cyclization Strategies

This family of syntheses typically begins with a substituted phenol, which undergoes a series of reactions to build and close the furan ring. A common starting material is salicylaldehyde or a substituted p-nitrophenol.

A widely cited approach involves the reaction of a salicylaldehyde derivative with an α-halo ester, followed by cyclization.[5][6][7] This method is robust and utilizes readily available starting materials.

Experimental Protocol: Synthesis of 2-Butylbenzofuran via Alkylation and Cyclization [7]

  • Step 1: Alkylation. To a suspension of potassium carbonate (1.28 mol) and triethylbenzylammonium chloride (0.02 mol) in toluene (650 mL) and dimethylformamide (20 mL) at 20-25 °C, 2-hydroxybenzaldehyde (1.07 mol) is added over 60 minutes. Methyl 2-bromohexanoate (1.12 mol) is then added over 30 minutes. The mixture is heated to reflux for 5 hours. After cooling, water is added, and the organic layer containing methyl 2-(2-formylphenoxy)hexanoate is separated.

  • Step 2: Saponification. The solution from Step 1 is treated with a solution of potassium hydroxide (1.6 mol) in methanol (266 mL) at 20-25 °C for 1 hour to yield 2-(2-formylphenoxy)hexanoic acid.

  • Step 3: Cyclization. The resulting acid is then cyclized in the presence of a dehydrating agent like acetic anhydride to form the 2-butylbenzofuran ring. This step often proceeds through an in-situ formation of a mixed anhydride followed by an intramolecular aldol-type condensation.

An alternative classical approach starts from 4-nitrophenol, which is first converted to an intermediate that is then cyclized to form the 2-butyl-5-nitrobenzofuran.[8] This route introduces the nitro group at the desired 5-position early in the synthesis.

Logical Flow of Route A

cluster_0 Route A: Classical Cyclization Salicylaldehyde Salicylaldehyde Alkylation Alkylation Salicylaldehyde->Alkylation Methyl 2-bromohexanoate, K2CO3 2-(2-formylphenoxy)hexanoate 2-(2-formylphenoxy)hexanoate Alkylation->2-(2-formylphenoxy)hexanoate Saponification Saponification 2-(2-formylphenoxy)hexanoate->Saponification KOH, Methanol 2-(2-formylphenoxy)hexanoic acid 2-(2-formylphenoxy)hexanoic acid Saponification->2-(2-formylphenoxy)hexanoic acid Cyclization Cyclization 2-(2-formylphenoxy)hexanoic acid->Cyclization Acetic Anhydride 2-Butylbenzofuran 2-Butylbenzofuran Cyclization->2-Butylbenzofuran

Caption: Workflow for 2-Butylbenzofuran Synthesis via Route A.

Route B: Palladium-Catalyzed Cross-Coupling and Cyclization

More contemporary approaches leverage the power of transition-metal catalysis to construct the benzofuran scaffold. These methods often offer milder reaction conditions and broader substrate scope.[9][10][11] A representative strategy involves the coupling of an o-halophenol with a terminal alkyne, followed by cyclization.

While direct examples for 2-butylbenzofuran are less common in the initial search, the general principle involves the Sonogashira coupling of an ortho-iodophenol with 1-hexyne, followed by an intramolecular cyclization to form the benzofuran ring.

Conceptual Workflow for Route B

cluster_1 Route B: Palladium-Catalyzed Synthesis o-Halophenol o-Halophenol Sonogashira Coupling Sonogashira Coupling o-Halophenol->Sonogashira Coupling 1-Hexyne, Pd catalyst, Cu(I), Base o-Alkynylphenol o-Alkynylphenol Sonogashira Coupling->o-Alkynylphenol Cyclization Cyclization o-Alkynylphenol->Cyclization Base or Acid 2-Butylbenzofuran 2-Butylbenzofuran Cyclization->2-Butylbenzofuran

Caption: Conceptual Workflow for 2-Butylbenzofuran Synthesis via Route B.

Part 2: Introduction of the Methanesulfonamide Group

Once the 2-butylbenzofuran core is synthesized, the next critical step is the introduction of the methanesulfonamide functionality at the 5-position. The choice of strategy here is often dictated by the functional groups already present on the benzofuran ring from Part 1.

Strategy 1: From a Nitro Group

If the 2-butylbenzofuran synthesis starts with a nitro-substituted phenol (e.g., 4-nitrophenol), the resulting 2-butyl-5-nitrobenzofuran can be converted to the desired sulfonamide.[3][8] This is a classical and reliable transformation in aromatic chemistry.

Experimental Protocol: Conversion of Nitro Group to Methanesulfonamide

  • Step 1: Reduction. 2-butyl-5-nitrobenzofuran is reduced to 5-amino-2-butylbenzofuran. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like tin(II) chloride in hydrochloric acid.

  • Step 2: Sulfonylation. The resulting 5-amino-2-butylbenzofuran is then reacted with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield this compound.[12][13][14]

cluster_2 Strategy 1: From Nitro Group 2-Butyl-5-nitrobenzofuran 2-Butyl-5-nitrobenzofuran Reduction Reduction 2-Butyl-5-nitrobenzofuran->Reduction H2, Pd/C or SnCl2, HCl 5-Amino-2-butylbenzofuran 5-Amino-2-butylbenzofuran Reduction->5-Amino-2-butylbenzofuran Sulfonylation Sulfonylation 5-Amino-2-butylbenzofuran->Sulfonylation Methanesulfonyl chloride, Base Final Product This compound Sulfonylation->Final Product

Caption: Workflow for Methanesulfonamide Introduction from a Nitro Group.

Strategy 2: Direct Sulfonamidation and Rearrangement

Some patented processes describe more direct methods, though these can be complex. For instance, a process might involve the reaction of a phenol derivative that can be transformed into a sulfoamino group.[2]

Strategy 3: Selective Cleavage

In the context of Dronedarone synthesis, this compound can be obtained by the selective cleavage of one methylsulfonyl group from a bis(methylsulfonyl)amido intermediate.[15] This approach is more relevant as a late-stage modification in a larger synthesis rather than a primary route to the target compound itself.

Comparative Analysis

To provide a clear overview, the following table summarizes the key aspects of the most viable synthetic routes, which are combinations of the strategies discussed above.

ParameterRoute A + Strategy 1Route B + Strategy 1 (Conceptual)
Starting Materials Salicylaldehyde derivatives or 4-nitrophenol, α-bromohexanoateo-Halophenols, 1-hexyne
Key Transformations Alkylation, Saponification, Cyclization, Reduction, SulfonylationSonogashira Coupling, Cyclization, Nitration, Reduction, Sulfonylation
Reagents & Conditions Often requires strong bases (KOH), high temperatures for cyclizationMilder conditions for coupling, but may require specialized catalysts
Overall Yield Moderate to good, dependent on cyclization efficiencyPotentially higher yields due to catalytic efficiency
Scalability Well-established and scalable, but can involve multiple stepsPotentially scalable, but catalyst cost and removal can be a factor
Atom Economy Moderate, with formation of salt byproductsGenerally better, especially in the coupling step
Advantages Utilizes readily available and cheaper starting materials.[5][6] Well-understood chemistry.Milder reaction conditions, potentially higher yields and selectivity.[9][10][11]
Disadvantages Can be a multi-step process with moderate overall yields. May use harsh reagents.Requires more expensive catalysts and starting materials. Catalyst poisoning can be an issue.

Conclusion and Future Outlook

The synthesis of this compound is a well-trodden path, largely driven by its importance as a pharmaceutical intermediate. The classical approach (Route A + Strategy 1) remains a workhorse in industrial settings due to its reliance on cost-effective starting materials and well-established procedures. However, the multi-step nature and sometimes harsh conditions present opportunities for process optimization.

Palladium-catalyzed methods (Route B) offer a more elegant and potentially more efficient alternative, aligning with modern trends in organic synthesis that favor milder, catalytic processes. While the upfront cost of catalysts and specialized starting materials may be higher, the potential for improved yields, reduced step count, and better atom economy could make this approach more cost-effective at scale.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a careful evaluation of factors including cost of goods, process robustness, scalability, and environmental impact. As new catalytic systems are developed, it is likely that transition-metal-catalyzed routes will become increasingly competitive, offering more streamlined and sustainable pathways to this important molecule.

References

A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of N-(2-butylbenzofuran-5-yl)methanesulfonamide Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound, N-(2-butylbenzofuran-5-yl)methanesulfonamide, against well-characterized anticancer agents: Doxorubicin, Paclitaxel, and Cisplatin. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind the comparative analysis.

This compound, a benzofuran derivative, belongs to a class of compounds that has garnered significant interest for its diverse pharmacological activities.[1][2] While its primary application has been as an intermediate in the synthesis of other compounds, its potential as a therapeutic agent in its own right, particularly in oncology, is an area of active investigation.[3] Research into similar benzofuran structures has revealed potential anticancer properties, suggesting that this compound may exert its effects through novel mechanisms of action that warrant rigorous scientific evaluation.[4]

This guide will delineate a systematic approach to compare the in vitro efficacy of this compound with established drugs that represent different classes of cytotoxic mechanisms.

Understanding the Benchmarks: Mechanisms of Action of Standard Anticancer Agents

A robust benchmarking study necessitates a clear understanding of the mechanisms of the comparator drugs. This allows for a nuanced interpretation of the experimental data and helps to elucidate the potential mode of action of the investigational compound.

Doxorubicin: This anthracycline antibiotic exhibits a multi-faceted mechanism of action.[] Its primary anticancer effect is attributed to its ability to intercalate into DNA, thereby inhibiting the progression of topoisomerase II.[6] This action prevents the resealing of the DNA double helix after it has been broken for replication, leading to an accumulation of DNA breaks and the induction of apoptosis.[6][7] Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity through oxidative damage to cellular components.[7][8]

Paclitaxel: A member of the taxane family, paclitaxel's anticancer activity stems from its unique ability to stabilize microtubules.[9][10][11] Microtubules are dynamic structures essential for the formation of the mitotic spindle during cell division.[11] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their polymerization and inhibits their depolymerization, leading to the formation of stable, non-functional microtubule bundles.[9][11] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[12]

Cisplatin: This platinum-based drug exerts its cytotoxic effects primarily through its interaction with DNA.[13][14] Upon entering the cell, cisplatin is aquated, forming a reactive species that binds to the N7 position of purine bases in DNA, particularly guanine.[15] This leads to the formation of DNA adducts, most notably 1,2-intrastrand cross-links, which distort the DNA structure and interfere with DNA replication and transcription.[13][16] The resulting DNA damage activates cellular repair mechanisms, and if the damage is too extensive to be repaired, the cell undergoes apoptosis.[13][16]

Visualizing the Mechanisms: Signaling Pathways of Benchmark Agents

cluster_dox Doxorubicin Pathway cluster_pac Paclitaxel Pathway cluster_cis Cisplatin Pathway dox Doxorubicin dna_intercalation DNA Intercalation dox->dna_intercalation topo_ii Topoisomerase II Inhibition dox->topo_ii ros ROS Generation dox->ros dna_breaks DNA Double-Strand Breaks dna_intercalation->dna_breaks topo_ii->dna_breaks apoptosis_dox Apoptosis dna_breaks->apoptosis_dox ros->apoptosis_dox pac Paclitaxel microtubule Microtubule Stabilization pac->microtubule mitotic_spindle Mitotic Spindle Disruption microtubule->mitotic_spindle g2m_arrest G2/M Arrest mitotic_spindle->g2m_arrest apoptosis_pac Apoptosis g2m_arrest->apoptosis_pac cis Cisplatin dna_adducts DNA Adducts cis->dna_adducts dna_damage DNA Damage dna_adducts->dna_damage dna_repair DNA Repair Activation dna_damage->dna_repair apoptosis_cis Apoptosis dna_repair->apoptosis_cis

Caption: Signaling pathways of Doxorubicin, Paclitaxel, and Cisplatin.

A Framework for Comparative In Vitro Analysis

To objectively assess the anticancer potential of this compound, a series of well-established in vitro assays should be employed.[17][18] The following experimental workflow provides a systematic approach for this evaluation.

start Start: Select Cancer Cell Lines mtt Cell Viability Assay (MTT/MTS) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle caspase Caspase Activity Assay (Caspase-3/7) ic50->caspase data Data Analysis & Comparison apoptosis->data cell_cycle->data caspase->data end Conclusion data->end

Caption: Experimental workflow for benchmarking a novel anticancer compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with appropriate controls and clear endpoints.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[19]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Doxorubicin, Paclitaxel, and Cisplatin for a specified duration (e.g., 24, 48, and 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20][21]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to subtract background absorbance.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[22] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[23]

Protocol:

  • Cell Treatment: Treat cancer cells with each compound at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[24][25][26]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[24]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[27][28] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.[27]

Protocol:

  • Cell Treatment: Treat cancer cells with each compound at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane and preserve the DNA.[29][30]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[30]

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[31]

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[32] Caspase-3 and -7 are key executioner caspases. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal that can be quantified.[33]

Protocol:

  • Cell Treatment: Treat cancer cells with each compound at their IC50 concentrations for a specific time.

  • Cell Lysis: Lyse the cells to release the intracellular contents, including active caspases.

  • Assay Reaction: Add a proluminescent or fluorogenic caspase-3/7 substrate (e.g., containing the DEVD sequence) to the cell lysates.[33][34]

  • Incubation: Incubate the reaction at room temperature or 37°C.[35]

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

Data Presentation and Interpretation

For clear and concise comparison, the quantitative data from these assays should be summarized in tables.

Table 1: Comparative IC50 Values (µM) after 48h Treatment

Cell LineThis compoundDoxorubicinPaclitaxelCisplatin
MCF-7 (Breast)[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
A549 (Lung)[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
HCT116 (Colon)[Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Table 2: Percentage of Apoptotic Cells (Annexin V+) after 24h Treatment at IC50

Cell LineThis compoundDoxorubicinPaclitaxelCisplatin
MCF-7[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
A549[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
HCT116[Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Table 3: Cell Cycle Distribution (%) after 24h Treatment at IC50

TreatmentG0/G1 PhaseS PhaseG2/M Phase
MCF-7
Vehicle Control[Value][Value][Value]
This compound[Value][Value][Value]
Doxorubicin[Value][Value][Value]
Paclitaxel[Value][Value][Value]
Cisplatin[Value][Value][Value]

Table 4: Relative Caspase-3/7 Activity (Fold Change vs. Control) after 24h Treatment at IC50

Cell LineThis compoundDoxorubicinPaclitaxelCisplatin
MCF-7[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
A549[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
HCT116[Experimental Value][Experimental Value][Experimental Value][Experimental Value]

By systematically applying these methodologies and carefully analyzing the resulting data, researchers can gain a comprehensive understanding of the anticancer potential of this compound in comparison to established chemotherapeutic agents. This comparative approach is essential for identifying promising new drug candidates and for guiding future preclinical and clinical development.

References

The Lynchpin of a Modern Antiarrhythmic: A Comparative Guide to the Structure-Activity Relationship of N-(2-butylbenzofuran-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into a Privileged Scaffold for Researchers, Scientists, and Drug Development Professionals.

In the landscape of cardiovascular drug discovery, the benzofuran nucleus stands out as a "privileged scaffold," a molecular framework that consistently yields biologically active compounds.[1] This guide delves into the intricate structure-activity relationships (SAR) of a key exemplar of this scaffold: N-(2-butylbenzofuran-5-yl)methanesulfonamide . While primarily recognized as a crucial intermediate in the synthesis of the antiarrhythmic drug Dronedarone, a comprehensive analysis of its structural components reveals fundamental principles that govern the biological activity of a wider class of benzofuran derivatives.[2] This guide will dissect the roles of the 2-butyl group, the benzofuran core, and the 5-methanesulfonamide moiety, drawing comparisons with related compounds to provide a predictive framework for the rational design of novel therapeutic agents.

The this compound Core: A Blueprint for Multi-Target Activity

The therapeutic potential of this compound and its derivatives is not limited to a single biological target. The inherent chemical features of this scaffold have been exploited to develop compounds with antiarrhythmic, anticancer, and anti-inflammatory properties.[1][3][4] Understanding the SAR of this core structure is paramount for optimizing potency and selectivity for a desired therapeutic effect.

The fundamental structure can be deconstructed into three key pharmacophoric elements:

  • The 2-Butyl Group: This lipophilic chain plays a critical role in anchoring the molecule within the binding pockets of its biological targets.

  • The Benzofuran Ring: A rigid, bicyclic aromatic system that serves as the central scaffold, orienting the other functional groups in a specific spatial arrangement.

  • The 5-Methanesulfonamide Moiety: A key functional group that influences the electronic properties of the benzofuran ring and provides a crucial point for hydrogen bonding interactions.

The interplay of these three components dictates the overall pharmacological profile of the molecule. The following sections will explore the impact of modifying each of these elements on biological activity, supported by comparative experimental data.

Structure-Activity Relationship Deep Dive: Modulating Biological Activity

The Significance of the 2-Alkyl Chain: A Lipophilic Anchor

The n-butyl group at the 2-position of the benzofuran ring is a critical determinant of activity in many benzofuran-based compounds. Its primary role is to provide a lipophilic interaction with hydrophobic pockets in target proteins.

Antiarrhythmic Activity: In the context of Dronedarone, the 2-butyl group is essential for its multi-ion channel blocking activity.[2] Dronedarone, a non-iodinated analog of Amiodarone, exhibits a complex mechanism of action, blocking potassium, sodium, and calcium channels, as well as possessing anti-adrenergic properties.[5][6] While direct SAR studies on the 2-alkyl chain of this compound are not extensively published, the development of Dronedarone from the Amiodarone scaffold provides valuable insights. The replacement of the ethyl group in a related series of compounds with a butyl group has been shown to enhance activity, suggesting an optimal length for this lipophilic tail.

Anticancer Activity: The length and branching of the alkyl chain at the 2-position can significantly impact the anticancer potency of benzofuran derivatives. While specific data for the 2-butyl group on the this compound scaffold is limited, studies on other 2-alkylbenzofurans demonstrate this principle.

Table 1: Comparison of Anticancer Activity of 2-Substituted Benzofuran Derivatives

CompoundR-Group at C2Cell LineIC50 (µM)Reference
1a -CH3NCI-H460>10[7]
1b -CH2CH3NCI-H4608.21[7]
1h -CH2CH2CH2CH3NCI-H4604.13[7]

This table illustrates the general trend of increasing anticancer activity with increasing alkyl chain length at the C2 position of the benzofuran ring.

The Benzofuran Core: A Versatile and Rigid Scaffold

The benzofuran ring system is the cornerstone of this class of compounds, providing a rigid framework that orients the substituents for optimal interaction with their biological targets. Modifications to the benzofuran ring itself, such as the introduction of substituents or its replacement with other heterocyclic systems, can dramatically alter the pharmacological profile.

Anticancer Activity: The substitution pattern on the benzene portion of the benzofuran ring is a key determinant of anticancer activity. Electron-withdrawing or electron-donating groups can influence the electronic distribution of the ring system, affecting its binding affinity to target proteins. For instance, halogenation of the benzofuran ring has been shown to enhance cytotoxic properties in some series of compounds.[8]

Anti-inflammatory Activity: Benzofuran derivatives have also been explored for their anti-inflammatory potential. The substitution pattern on the benzofuran nucleus plays a crucial role in modulating this activity.

Table 2: Comparison of Anti-inflammatory Activity of Benzofuran Derivatives

CompoundSubstitution on Benzofuran Ring% Inhibition of Paw Edema (at 2h)Reference
6a Unsubstituted61.55[9]
6b 5-Chloro71.10[9]
Diclofenac (Standard) -78.76[9]

This table highlights how substitutions on the benzofuran ring can significantly impact anti-inflammatory activity.

The 5-Methanesulfonamide Group: A Key Interaction Point

The methanesulfonamide group at the 5-position is a critical feature for the biological activity of Dronedarone and related compounds. This group serves as a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the binding sites of target proteins.[2]

In the development of Dronedarone, the introduction of the methanesulfonamide group was a key modification from the Amiodarone structure, aimed at reducing the thyroid-related side effects associated with the iodine atoms in Amiodarone.[2] This substitution also contributed to a more favorable pharmacokinetic profile.

Studies on other sulfonamide-containing heterocyclic compounds have consistently demonstrated the importance of this functional group for a range of biological activities, including antibacterial and anticancer effects.[10][11] The acidic nature of the sulfonamide proton and the potential for strong hydrogen bonding are key to its pharmacophoric role.

Experimental Protocols: A Guide to In Vitro Evaluation

To enable researchers to conduct their own comparative studies, this section provides detailed protocols for key in vitro assays used to evaluate the biological activities of benzofuran derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells B Treat with Compounds A->B 24h Incubation C Add MTT Reagent B->C 48-72h Incubation D Incubate C->D 4h Incubation E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for determining cell viability.

Antiarrhythmic Activity: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channels, which is crucial for evaluating antiarrhythmic drugs.[13] This technique allows for the measurement of ionic currents through individual channels in the cell membrane.

Protocol (Whole-Cell Configuration):

  • Cell Preparation: Isolate cardiomyocytes from animal models (e.g., rabbit sinoatrial node cells) or use a stable cell line expressing the ion channel of interest (e.g., HEK293 cells expressing hERG channels).[14]

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill with an appropriate internal solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Recording: Clamp the membrane potential at a holding potential and apply a series of voltage steps to elicit the desired ionic current. Record the baseline current.

  • Compound Application: Perfuse the cell with an external solution containing the test compound at various concentrations.

  • Data Analysis: Measure the effect of the compound on the current amplitude and kinetics. Determine the IC50 for channel block.

Patch_Clamp_Workflow cluster_workflow Patch-Clamp Electrophysiology Workflow A Isolate/Culture Cells C Form Gigaohm Seal A->C B Prepare Micropipette B->C D Establish Whole-Cell Configuration C->D E Record Baseline Current D->E F Apply Test Compound E->F G Record Current in Presence of Compound F->G H Analyze Data (IC50) G->H

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion: A Scaffold of Immense Potential

This compound, while primarily an intermediate, embodies a molecular architecture of significant therapeutic interest. The analysis of its structure-activity relationships, extrapolated from its derivatives and related compounds, provides a robust framework for the design of novel agents targeting a spectrum of diseases. The interplay between the 2-butyl group's lipophilicity, the rigid benzofuran scaffold, and the hydrogen-bonding capacity of the 5-methanesulfonamide group is a delicate balance that can be fine-tuned to optimize potency and selectivity. This guide serves as a foundational resource for researchers aiming to unlock the full potential of this privileged scaffold in the ongoing quest for safer and more effective medicines.

References

A Head-to-Head Comparison of N-(2-butylbenzofuran-5-yl)methanesulfonamide and Other Benzofuran Derivatives in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is a cornerstone in the design of a multitude of biologically active molecules, owing to its versatile physicochemical properties and the capacity for diverse substitutions.[2] Benzofuran derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The inherent versatility of the benzofuran core allows medicinal chemists to fine-tune the biological activity of these derivatives by modifying the substituents at various positions, leading to the development of novel therapeutic agents.[1]

This guide provides a head-to-head comparison of N-(2-butylbenzofuran-5-yl)methanesulfonamide , a key synthetic intermediate, with other notable benzofuran derivatives in relevant biological assays. While direct comparative studies are limited, this document synthesizes available data from various sources to offer a comparative perspective for researchers, scientists, and drug development professionals.

Profiling this compound

This compound is a sulfonamide derivative characterized by a benzofuran core substituted with a butyl group at the 2-position and a methanesulfonamide group at the 5-position.[4] Its primary recognition in the scientific literature is as a crucial intermediate in the synthesis of Dronedarone, an antiarrhythmic drug.[4] While its biological activity is not extensively reported as a standalone agent, its structural components—the 2-alkylbenzofuran core and the sulfonamide group—are present in many biologically active compounds, suggesting potential for intrinsic bioactivity. Technical dossiers highlight its application as a building block for antiviral, anti-inflammatory, and kinase inhibitor discovery.[5]

Head-to-Head Comparison in Biological Assays

To provide a comparative framework, we have compiled data on the in vitro activity of this compound's parent drug, Dronedarone, and other relevant benzofuran derivatives in two key areas: anticancer and anti-inflammatory activity. It is crucial to note that the data presented below is collated from different studies and direct, side-by-side experimental comparisons may yield different results.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

The cytotoxic potential of benzofuran derivatives against various cancer cell lines is a significant area of research. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Table 1: Comparative Anticancer Activity of Benzofuran Derivatives (MTT Assay)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
DronedaroneHGC27 (Gastric Cancer)9.504 (24h), 6.587 (48h)[6]
DronedaroneAGS (Gastric Cancer)8.739 (24h), 4.188 (48h)[6]
Benzofuran-pyrazole derivative (Compound 32)A2780 (Ovarian Cancer)12[3]
Benzofuran-pyrazole derivative (Compound 33)A2780 (Ovarian Cancer)11[3]
2-Arylbenzofuran derivativeA549 (Lung Cancer)0.12[3]
2-Arylbenzofuran derivativeSGC7901 (Gastric Cancer)2.75[3]

Causality Behind Experimental Choices: The selection of the MTT assay is based on its robustness, high-throughput capability, and its widespread use in initial cytotoxicity screenings of potential anticancer compounds.[7] The choice of cancer cell lines from different tissues (gastric, ovarian, lung) provides a broader perspective on the potential spectrum of activity of these compounds.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Chronic inflammation is implicated in a variety of diseases, and the search for novel anti-inflammatory agents is a key research focus. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.

Table 2: Comparative Anti-inflammatory Activity of Benzofuran Derivatives (Nitric Oxide Inhibition Assay)

Compound/DerivativeCell LineIC50 (µM)Reference
Aza-benzofuran derivative (Compound 1)RAW 264.717.3[6]
Aza-benzofuran derivative (Compound 4)RAW 264.716.5[6]
Piperazine/benzofuran hybrid (Compound 5d)RAW 264.752.23[8]
2-Arylbenzofuran derivative (Compound 38)Not Specified5.28[3]

Causality Behind Experimental Choices: The nitric oxide (NO) inhibition assay using LPS-stimulated RAW 264.7 macrophages is a well-established and relevant model for screening potential anti-inflammatory compounds.[9] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including NO. Inhibition of NO production is a key indicator of a compound's potential to modulate the inflammatory response.[10]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the key assays mentioned above are provided.

MTT Assay for Cytotoxicity

This protocol is a standard procedure for assessing the cytotoxic effects of compounds on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is recommended to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol describes a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium (e.g., DMEM)

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[9]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[9]

  • Supernatant Collection: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent to each 50 µL of supernatant in a new 96-well plate.[10]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.[9]

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100. The IC50 value is determined from a dose-response curve.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate a simplified signaling pathway relevant to inflammation and a general workflow for the biological assays.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates iNOS_mRNA iNOS mRNA iNOS iNOS Protein iNOS_mRNA->iNOS Translation DNA DNA NFkB_nuc->DNA Binds to promoter DNA->iNOS_mRNA Transcription NO Nitric Oxide (NO) iNOS->NO Produces

Caption: Simplified LPS-induced NF-κB signaling pathway leading to nitric oxide production.

G start Start cell_culture Cell Culture (e.g., Cancer Cells, Macrophages) start->cell_culture compound_treatment Treatment with Benzofuran Derivatives cell_culture->compound_treatment incubation Incubation compound_treatment->incubation assay Biological Assay (e.g., MTT, Griess Assay) incubation->assay data_acquisition Data Acquisition (e.g., Absorbance Reading) assay->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro biological assays.

Conclusion

This guide provides a comparative overview of this compound and other benzofuran derivatives in the context of anticancer and anti-inflammatory research. While the primary role of this compound is as a synthetic intermediate, the biological activities of structurally related compounds suggest that this scaffold warrants further investigation. The provided data, although compiled from various sources, offers a valuable starting point for researchers. The detailed experimental protocols and illustrative diagrams are intended to support the design and execution of further comparative studies, ultimately contributing to the advancement of drug discovery in this promising class of compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(2-butylbenzofuran-5-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-(2-butylbenzofuran-5-yl)methanesulfonamide (CAS No. 437652-07-8). As a key intermediate in pharmaceutical research and development, particularly in the synthesis of bioactive molecules, this compound necessitates rigorous handling and disposal protocols to ensure personnel safety and environmental protection.[1][2] This guide is designed for researchers, scientists, and drug development professionals, grounding every recommendation in established regulatory frameworks and chemical safety principles.

Foundational Principle: Hazard Characterization and Regulatory Context

While a specific, comprehensive Safety Data Sheet (SDS) with complete toxicological and ecological data for this compound is not consistently available, its structural motifs—a benzofuran core and a sulfonamide group—and its use as a pharmaceutical intermediate require a conservative approach to waste management.[1][3] Benzofuran derivatives can exhibit a range of biological activities and potential toxicities.[4][5][6] Therefore, under the precautionary principle and in alignment with the U.S. Environmental Protection Agency (EPA) regulations, this compound must be treated as a hazardous chemical waste.

The primary regulatory framework governing this disposal is the Resource Conservation and Recovery Act (RCRA).[7][8] Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9] As a pharmaceutical intermediate, waste containing this compound falls under the stringent management standards for pharmaceutical waste.[10]

Key Regulatory Mandate: The EPA's "Sewer Ban," effective August 21, 2019, explicitly prohibits the disposal of any hazardous waste pharmaceuticals down a drain or toilet.[10][11][12] This applies to all healthcare and research facilities, regardless of their waste generator status.[12]

Immediate Pre-Disposal Safety Protocols

Before initiating any disposal-related activities, adherence to standard laboratory safety protocols is mandatory. The causality behind these measures is the prevention of accidental exposure via inhalation, ingestion, or dermal contact.

  • Engineering Controls: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to create a barrier between the researcher and the chemical.

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

    • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the compliant disposal of this compound waste, from the point of generation to final removal.

Step 3.1: Waste Identification and Segregation

Proper segregation is critical to prevent unintended chemical reactions within a waste container.

  • Identify Waste Streams: Clearly distinguish between different forms of waste containing the target compound:

    • Unused or expired pure solid compound.

    • Solutions containing the compound (e.g., from reactions or analytical standards).

    • Contaminated labware (e.g., pipette tips, vials, contaminated paper towels).

  • Segregate at the Source: Use separate, dedicated waste containers for this compound.

  • Check for Incompatibilities: Do not mix this waste with incompatible materials. Based on the general reactivity of related compounds, avoid mixing with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[13]

Step 3.2: Selection of Appropriate Waste Containers

The integrity of the waste container is the primary defense against environmental release.

  • Solid Waste: For pure solid compound and grossly contaminated items (e.g., weigh boats, wipers), use a securely sealable, rigid container (e.g., a high-density polyethylene (HDPE) pail or jar).

  • Liquid Waste: For solutions, use a dedicated, leak-proof, and chemically compatible container (e.g., an HDPE or glass bottle with a screw-top cap). Ensure the container material is compatible with the solvent used.

  • Sharps & Labware: Contaminated sharps (needles, scalpels) must be placed in a designated sharps container. Other contaminated glassware or plasticware should be collected in a puncture-resistant container clearly marked for chemical contamination.[3]

Step 3.3: Proper Labeling of Waste Containers

Accurate labeling is a regulatory requirement under RCRA and is essential for safe handling by all personnel, including waste technicians.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a completed hazardous waste tag to the container.

  • Complete All Fields: The tag must include:

    • The words "Hazardous Waste."[14]

    • The full chemical name: "this compound" and the CAS number "437652-07-8."

    • The composition of any mixtures, including all solvents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic").

    • The accumulation start date (the date the first waste was added).

    • The name of the principal investigator and the laboratory location.

Step 3.4: On-site Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being moved to a central storage area.[3]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.

  • Container Management: Keep waste containers securely closed at all times, except when actively adding waste.

  • Weekly Inspection: The lab manager or a designated individual must inspect the SAA weekly for leaks, container degradation, and proper labeling.

Step 3.5: Arranging for Final Disposal

Final disposal must be conducted by a licensed hazardous waste contractor.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your full waste containers.

  • Do Not Transport: Do not transport the chemical waste yourself. Trained EHS personnel or certified contractors will handle the transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration: The most common and appropriate disposal method for this type of organic pharmaceutical waste is high-temperature incineration at a permitted facility.[15]

Data and Safety Summary Table

ParameterGuideline / InformationRationale & Reference
Chemical Name This compoundIdentification for labeling and communication.
CAS Number 437652-07-8Unique identifier for regulatory and safety documentation.[16][17]
Waste Classification RCRA Hazardous Waste; Hazardous Waste PharmaceuticalPrecautionary principle due to bioactive potential and regulatory standards for pharmaceutical waste.[7][10]
Disposal Ban DO NOT dispose of in sanitary sewer (drain/toilet).Federal mandate under EPA 40 CFR § 266.505.[10][12]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatPrevents exposure via dermal contact, splash, or inhalation of particulates.[3]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.Avoids potential for hazardous chemical reactions in waste containers.[13]
Recommended Disposal High-temperature incineration via a licensed hazardous waste facility.Ensures complete destruction of the organic compound.[15]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from activities involving this compound.

G start Waste Generation (Pure compound, solution, or contaminated labware) decision_type Identify Waste Type start->decision_type container_solid Select Labeled Container for Solid Waste decision_type->container_solid  Pure Solid or  Gross Contamination container_liquid Select Labeled Container for Liquid Waste decision_type->container_liquid  Liquid Solution   container_labware Select Labeled Container for Contaminated Labware/ Sharps decision_type->container_labware Contaminated Labware or Sharps segregate Segregate from Incompatible Wastes container_solid->segregate container_liquid->segregate container_labware->segregate store Store in Secondary Containment in Satellite Accumulation Area segregate->store ehs_pickup Request Pickup by EHS for Final Disposal store->ehs_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-butylbenzofuran-5-yl)methanesulfonamide
Reactant of Route 2
N-(2-butylbenzofuran-5-yl)methanesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.